Technical Documentation Center

4-Nitro-5-(2-phenylethenyl)-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Nitro-5-(2-phenylethenyl)-1H-imidazole
  • CAS: 6307-17-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Applications of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter scaffolds that serve as critical linchpins in complex syntheses. 4-Nitro-5-(2-phenylethen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter scaffolds that serve as critical linchpins in complex syntheses. 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (commonly referred to as 4-nitro-5-styrylimidazole, CAS 69195-93-3) is one such highly versatile intermediate. Structurally, it acts as a heterocyclic analogue of trans-stilbene, possessing unique photochemical properties[1]. However, its most profound utility lies in its role as a precursor for the synthesis of ring-expanded ("fat") nucleosides—specifically, imidazo[4,5- e ][1,3]diazepines and imidazo[4,5- e ][1,4]diazepines, which are potent transition-state analog inhibitors of guanase and exhibit broad-spectrum antiviral and anticancer activities[2].

This technical guide deconstructs the structural dynamics, step-by-step synthesis, regioselective alkylation, and downstream applications of this vital pharmacophore.

Structural Dynamics and Physicochemical Profile

The molecular architecture of 4-nitro-5-styrylimidazole features a highly conjugated "push-pull" electronic system. The imidazole core is substituted with a strongly electron-withdrawing nitro group at the C4(5) position and a conjugated styryl (2-phenylethenyl) group at the C5(4) position.

This specific arrangement dictates the molecule's reactivity. The nitro group highly activates the adjacent position, which is the foundational principle allowing for its synthesis via a Knoevenagel-type condensation. Furthermore, the unsubstituted N-H of the imidazole ring undergoes rapid tautomerism, meaning the compound exists as an equilibrium mixture of 4-nitro-5-styryl and 5-nitro-4-styryl tautomers[2].

Quantitative Spectral Data for Regioisomeric Validation

When alkylated, the tautomeric mixture yields two distinct regioisomers. Distinguishing these isomers is a classic challenge in heterocyclic chemistry. Table 1 summarizes the self-validating spectral data used to unequivocally assign the structures of the p -methoxybenzyl derivatives.

Table 1: Comparative Physicochemical and NMR Spectral Data for N-Alkylated Regioisomers [2]

Property1-(4-Methoxybenzyl)-5-nitro-4-styryl-1H-imidazole1-(4-Methoxybenzyl)-4-nitro-5-styryl-1H-imidazole
Yield 50%41%
Melting Point 105–108 °C115–119 °C
TLC Retention ( Rf​ ) *0.500.23
1 H NMR: Imidazole H-2 7.50 ppm (s, 1H)~7.09 ppm (m, 1H)
1 H NMR: Benzylic-CH 2​ 5.44 ppm (s, 2H)5.23 ppm (s, 2H)
13 C NMR: Benzylic-CH 2​ 51.68 ppm50.33 ppm

*Eluent system: Chloroform/Methanol (400:1).

Mechanistic Synthesis and Regioselective Alkylation

The synthesis of 4-nitro-5-styrylimidazole and its subsequent functionalization requires precise control over reaction conditions. Below are the field-proven, step-by-step methodologies.

Protocol A: Synthesis of 4(5)-Nitro-5(4)-styrylimidazole

Causality & Rationale: The methyl group of the starting material, 4(5)-methyl-5(4)-nitroimidazole, is exceptionally acidic due to the inductive and resonance electron-withdrawing effects of the adjacent nitro group. I recommend using piperidine as a mild organic base; it perfectly balances the pKa​ required to deprotonate the methyl group without causing unwanted self-condensation of the benzaldehyde[2].

  • Reagent Mixing: To a stirred suspension of 4(5)-methyl-5(4)-nitroimidazole (5.0 g, 0.04 mol) in neat benzaldehyde, add piperidine (3.95 g, 0.04 mol).

  • Condensation: Heat the mixture to 110 °C for 2.5 hours. The reaction proceeds via a Knoevenagel-type condensation.

  • Precipitation: Once the reaction is complete and solid begins separating, add 100 mL of ethanol to the hot mixture to prevent the formation of an intractable mass.

  • Isolation: Allow the mixture to cool to room temperature. Filter the resulting yellow solid in vacuo, wash thoroughly with cold ethanol, and dry to obtain the pure compound (Yield: ~77%)[2].

Protocol B: Regioselective Alkylation and Separation

Causality & Rationale: Alkylation of the tautomeric imidazole yields a mixture of N1 and N3 alkylated products. We use anhydrous K2​CO3​ in DMF to generate the ambident imidazole anion. The resulting regioisomers must be separated via silica gel chromatography, exploiting their differing polarities[2].

  • Anion Generation: Dissolve 4(5)-nitro-5(4)-styrylimidazole (4.0 g, 18.5 mmol) in hot DMF. Slowly add anhydrous K2​CO3​ (3.73 g, 27 mmol).

  • Alkylation: Add the alkyl halide (e.g., p -methoxybenzyl chloride, 3.38 g, 21 mmol). Heat the mixture at 85 °C for 5 hours.

  • Extraction: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Pour the thick residue onto crushed ice and extract with chloroform.

  • Chromatographic Separation: Purify the crude extract using silica gel column chromatography (eluent: 400:1 chloroform/methanol). The 5-nitro-4-styryl isomer elutes first ( Rf​ = 0.50), followed by the 4-nitro-5-styryl isomer ( Rf​ = 0.23)[2].

G N1 4(5)-Methyl-5(4)-nitroimidazole N2 Benzaldehyde + Piperidine (110°C, 2.5h) N1->N2 N3 4(5)-Nitro-5(4)-styrylimidazole (Yellow Solid) N2->N3 Knoevenagel Condensation N4 Alkylation (Alkyl Halide, K2CO3) N3->N4 Tautomeric Mixture N5 1-Alkyl-4-nitro-5-styrylimidazole N4->N5 N1 Alkylation N6 1-Alkyl-5-nitro-4-styrylimidazole N4->N6 N3 Alkylation

Workflow for the synthesis and regioselective alkylation of 4-nitro-5-styrylimidazole.

Unequivocal Structural Assignment via NMR and X-Ray Crystallography

A critical aspect of working with this scaffold is verifying which regioisomer has been isolated. As demonstrated in Table 1, the 1 H NMR chemical shifts of the N-alkyl (benzylic) protons and the imidazole H-2 proton are highly diagnostic.

In the 5-nitro-4-styryl isomer , these protons are significantly more deshielded (shifted downfield) compared to the 4-nitro-5-styryl isomer. Causality: This deshielding is driven by the combined inductive and resonance effects of the nitro group. In the 5-nitro isomer, the strongly electron-withdrawing nitro group is in close spatial proximity to the N1-alkyl group, pulling electron density away from the benzylic protons. This regioisomeric assignment was unequivocally corroborated by single-crystal X-ray diffraction analysis of 1-methyl-4-nitro-5-styrylimidazole[2],[3].

Downstream Applications in Drug Discovery

In drug development, the styryl group often serves as a highly crystalline, lipophilic protecting group that facilitates the purification of early synthetic intermediates. Once the imidazole N1 position is successfully alkylated, the styryl group is oxidatively cleaved to yield a carboxylic acid, which acts as the foundation for ring expansion[2].

Protocol C: Oxidative Cleavage to Imidazole-4-carboxylic Acid

Causality & Rationale: Potassium permanganate ( KMnO4​ ) is used to oxidatively cleave the styryl double bond. The reaction must be strictly maintained between 0–5 °C. If the temperature rises, the sensitive imidazole ring may undergo oxidative degradation[2].

  • Suspension: Suspend finely powdered 1-alkyl-5-nitro-4-styrylimidazole (5.0 g) in ice-cold water (60 mL) and 2N NaOH (12.5 mL). Add 75 g of crushed ice.

  • Oxidation: While maintaining the internal temperature at 0–5 °C, slowly add finely powdered KMnO4​ (10.0 g) over 1 hour. Stir vigorously for 36 hours.

  • Workup: Filter the dark brown reaction mixture in vacuo to remove the manganese dioxide ( MnO2​ ) sludge. Wash the sludge thoroughly with hot water to maximize yield. The filtrate contains the desired 1-alkyl-5-nitro-1H-imidazole-4-carboxylic acid[2].

This carboxylic acid is subsequently utilized to synthesize imidazo[4,5- e ][1,4]diazepines—"fat" nucleosides that mimic the transition state of guanase, offering potent pathways for antiviral and anticancer therapeutics[2]. Furthermore, the intact styrylimidazole scaffold itself has been explored as a heterocyclic analogue of stilbene for photochemical applications, including asymmetric dihydroxylation and photocyclization[1].

G A1 4-Nitro-5-styrylimidazole A2 KMnO4 Oxidation (0-5°C, 36h) A1->A2 A3 Imidazole-4-carboxylic Acid A2->A3 Styryl Cleavage A4 Ring Expansion A3->A4 A5 Imidazo[4,5-e][1,4]diazepines ('Fat' Nucleosides) A4->A5 Pharmacophore

Synthetic pathway from styrylimidazole to ring-expanded diazepine pharmacophores.

References

1.[2] Analogs of Iso-Azepinomycin as Potential Transition-State Analog Inhibitors of Guanase: Synthesis, Biochemical Screening, and Structure-Activity Correlations of Various Selectively Substituted Imidazo[4,5-e][1,4]diazepines. nih.gov. 2 2.[3] Unequivocal Structural Assignment of the Product of Methylation of 4-Nitro-5-styrylimidazole. niu.edu. 3 3.[1] Synthetic Analogue of Stilbene Containing an Imidazole Nucleus. mdpi.com. 1

Sources

Exploratory

Synthesis Pathways and Mechanistic Profiling of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole: A Technical Whitepaper

Executive Summary The compound 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (commonly referred to as 4-nitro-5-styrylimidazole) represents a highly versatile scaffold in modern medicinal chemistry. By fusing the redox-active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (commonly referred to as 4-nitro-5-styrylimidazole) represents a highly versatile scaffold in modern medicinal chemistry. By fusing the redox-active nitroimidazole pharmacophore with a conjugated styryl extension, this molecule serves as a potent precursor for transition-state analog inhibitors and targeted antimicrobial agents[1]. This whitepaper provides an in-depth mechanistic breakdown of its synthesis via a base-catalyzed Knoevenagel-type condensation and elucidates the biochemical activation pathways that govern its pharmacological efficacy.

Chemical Architecture & Rationale

To understand the synthesis and application of 4-nitro-5-styrylimidazole, one must first deconstruct its structural logic:

  • The 1H-Imidazole Core: Provides fundamental hydrogen-bonding capabilities and acts as a structural anchor for target-enzyme active sites.

  • The 4-Nitro Group: Functions as a bioreducible "warhead." The reduction potential of this group is the primary driver of its cytotoxicity against anaerobic pathogens[2].

  • The 5-(2-Phenylethenyl) [Styryl] Moiety: The addition of the styryl group extends the π -conjugation of the imidazole ring. This extended electron delocalization significantly increases the acidity of the precursor's methyl group, enabling facile functionalization. Biologically, it enhances the lipophilicity of the molecule, improving cellular penetration while stabilizing intermediate radical species during drug activation[2].

Synthesis Pathway: Base-Catalyzed Styrylation

Mechanistic Causality

The most efficient route to synthesize 4-nitro-5-styrylimidazole is through the styrylation of 3[3]. The strong electron-withdrawing nature of the adjacent nitro group, coupled with the electron-deficient imidazole ring, renders the C5-methyl protons highly acidic[1].

Piperidine is selected as the optimal catalyst because it serves a dual function: it acts as a secondary amine base to deprotonate the acidic methyl group (forming a reactive carbanion), and it can transiently react with benzaldehyde to form a highly electrophilic iminium ion intermediate. The reaction is driven at a high temperature (110 °C) to overcome the activation energy required for the final dehydration step. This thermal push acts as a thermodynamic sink, driving the equilibrium exclusively toward the highly conjugated, stable (E)-alkene (styryl) product[1].

SynthesisWorkflow SM 4-Methyl-5-nitro-1H-imidazole (Starting Material) Step1 Deprotonation of C5-Methyl (Carbanion Formation) SM->Step1 Reagent Benzaldehyde (Electrophile & Solvent) Step2 Nucleophilic Addition (Aldol-type Intermediate) Reagent->Step2 Catalyst Piperidine (Base Catalyst) Catalyst->Step1 Step1->Step2 Step3 Dehydration (-H2O) Thermal Drive (110 °C) Step2->Step3 Product 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (Target Compound) Step3->Product

Workflow of the base-catalyzed Knoevenagel-type styrylation of 4-methyl-5-nitroimidazole.

Experimental Protocol & In-Process Controls

The following self-validating protocol ensures high purity and yield without the immediate need for complex chromatographic separation. The reaction relies on visual phase-change cues to indicate completion.

Step-by-Step Methodology:

  • Reagent Mixing: To a reaction vessel, add 4(5)-methyl-5(4)-nitroimidazole (5.0 g, 0.04 mol) and suspend it in an excess of benzaldehyde, which acts as both the electrophile and the reaction medium[1].

  • Catalyst Addition: Introduce piperidine (3.95 g, 0.04 mol) dropwise to the stirred suspension[1].

  • Thermal Activation: Heat the reaction mixture to 110 °C. Maintain stirring for 2.5 hours. In-Process Control: The reaction is deemed complete when a distinct solid begins separating/precipitating from the hot mixture, indicating the formation of the dehydrated styryl product[1].

  • Quenching & Precipitation: Remove the heat source and immediately add 100 mL of ethanol to the reaction mixture. This step quenches the reaction and solubilizes unreacted benzaldehyde and piperidine byproducts[1].

  • Isolation: Allow the mixture to cool to room temperature. Filter the resulting suspension under vacuum to isolate a bright yellow solid[1].

  • Purification: Wash the filter cake thoroughly with cold ethanol and dry under a vacuum to yield the pure 4-nitro-5-styrylimidazole[1].

Quantitative Reaction Parameters
ParameterValueMechanistic Rationale
4-Methyl-5-nitroimidazole 1.0 equiv (0.04 mol)Limiting reagent; provides the acidic C5-methyl group[1].
Benzaldehyde Solvent / ExcessActs as both the electrophile and the reaction medium[1].
Piperidine 1.0 equiv (0.04 mol)Base catalyst; deprotonates the C5-methyl and facilitates intermediate formation[1].
Temperature 110 °CProvides activation energy for the final dehydration step, driving (E)-alkene formation[1].
Reaction Time 2.5 hoursOptimal duration for complete conversion before thermal degradation occurs[1].
Yield ~77%High efficiency due to the thermodynamic stability of the conjugated product[1].

Biochemical Mechanism of Action (Pathogen Targeting)

Beyond its synthesis, the utility of 4-nitro-5-styrylimidazole lies in its biological activation. Like other 5-nitroimidazoles, it functions as a prodrug that is selectively toxic to anaerobic and microaerophilic organisms[4].

The mechanism of action is fundamentally tied to the energy metabolism of the target pathogen. Inside the hydrogenosome of the organism, the enzyme 5 facilitates the oxidative decarboxylation of pyruvate, transferring electrons to the electron-carrier protein, ferredoxin[5]. The reduced ferredoxin then acts as an electron donor, reducing the nitro group of the styrylimidazole to a highly reactive nitro radical anion[2][5].

This radical anion is the active cytotoxic species. It interacts directly with the pathogen's DNA, causing extensive strand breakage, inhibiting nucleic acid synthesis, and ultimately triggering cell death[2][5].

Mechanism Prodrug 4-Nitro-5-styrylimidazole (Prodrug) Radical Nitro Radical Anion (Cytotoxic Species) Prodrug->Radical 1e- Reduction PFOR PFOR Enzyme (Oxidoreductase) Fdx Reduced Ferredoxin (Electron Carrier) PFOR->Fdx Reduces Fdx->Radical Donates e- DNA DNA Strand Breaks (Macromolecular Damage) Radical->DNA Oxidative Stress Death Pathogen Apoptosis (Cell Death) DNA->Death Irreversible

Biochemical activation of nitroimidazole prodrugs via PFOR and ferredoxin reduction.

References

  • Analogs of Iso-Azepinomycin as Potential Transition-State Analog Inhibitors of Guanase: Synthesis, Biochemical Screening, and Structure-Activity Correlations of Various Selectively Substituted Imidazo[4,5-e][1,4]diazepines Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthesis of 4-methyl-5-nitroimidazole Source: PrepChem.com URL:[Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms Source: National Institutes of Health (PubMed) URL:[Link]

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 4-Nitro-5-Styrylimidazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The 4-nitro-5-styrylimidazole scaffold represents a compelling and versatile class of compounds with a broad spectrum of biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-nitro-5-styrylimidazole scaffold represents a compelling and versatile class of compounds with a broad spectrum of biological activities, ranging from antimicrobial and antiprotozoal to anticancer. Their mechanism of action is multifaceted, primarily rooted in the unique chemistry of the nitroimidazole core. This guide elucidates the core principle of reductive activation, a process that converts these prodrugs into highly reactive cytotoxic agents, particularly within the anaerobic or hypoxic microenvironments characteristic of many pathogens and solid tumors. We will explore the downstream molecular consequences, including DNA damage and disruption of cellular redox homeostasis. Furthermore, this document delves into more nuanced, target-specific mechanisms, such as the inhibition of key enzymes like Focal Adhesion Kinase (FAK), and provides validated experimental protocols for researchers seeking to investigate these derivatives. The narrative is designed to bridge foundational knowledge with advanced insights, providing a comprehensive resource for professionals in the field.

Introduction: The Nitroimidazole Scaffold in Medicinal Chemistry

The journey of nitroimidazoles in medicine began with the discovery of azomycin (2-nitroimidazole) in the 1950s, which paved the way for the development of clinically significant drugs like metronidazole, a 5-nitroimidazole derivative.[1][2] These agents have become mainstays in treating infections caused by anaerobic bacteria and protozoa.[3] The nitro group (–NO2) is the critical pharmacophore, a functional group that is essential for their biological activity.[4][5] It acts as an electron sink, facilitating the reductive bioactivation that is central to their mechanism.

The addition of a styryl moiety (a vinylbenzene group) at the 5-position of the 4-nitroimidazole ring introduces significant structural diversity. This modification alters the molecule's steric and electronic properties, influencing its lipophilicity, cell permeability, and interaction with biological targets.[2] This has expanded the therapeutic potential of the nitroimidazole class into new domains, most notably oncology, where hypoxia-selective activation offers a pathway to target solid tumors.[1][6]

The Core Mechanism: Reductive Activation as a "Trojan Horse" Strategy

The defining characteristic of nitroimidazole action is its reliance on reductive activation. These compounds are, in essence, prodrugs that are selectively "switched on" in low-oxygen environments.[7] This selectivity is the cornerstone of their therapeutic index, minimizing toxicity to host cells in well-oxygenated tissues while maximizing potency against anaerobic microbes or hypoxic cancer cells.

The process unfolds in a series of steps:

  • Cellular Entry: The unactivated 4-nitro-5-styrylimidazole derivative, being relatively lipophilic, passively diffuses across the cell membrane.[8]

  • Nitro Group Reduction: In the low-redox-potential environment of an anaerobic or hypoxic cell, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) or other nitroreductases transfer an electron to the nitro group.[8][9] This is the rate-limiting and critical activation step.

  • Formation of Cytotoxic Intermediates: This one-electron reduction generates a highly reactive nitro radical anion (•NO₂⁻).[10][11] This radical is short-lived and can undergo further reduction to form other cytotoxic species, including nitroso and hydroxylamine derivatives.[6] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a "futile cycle," effectively preventing the accumulation of toxic intermediates in healthy, aerobic cells.[6]

Reductive_Activation cluster_cell Anaerobic / Hypoxic Cell cluster_outside Prodrug 4-Nitro-5-styrylimidazole (R-NO₂) Radical Nitro Radical Anion (R-NO₂•⁻) Prodrug->Radical e⁻ (Nitroreductase, PFOR) Intermediates Other Reactive Intermediates (e.g., R-N=O, R-NHOH) Radical->Intermediates + e⁻, + H⁺ Targets Cellular Targets (DNA, Proteins) Radical->Targets Damage Intermediates->Targets Damage Entry Passive Diffusion Entry->Prodrug

Caption: Reductive activation pathway of 4-nitro-5-styrylimidazole derivatives.

Molecular Consequences of Activation

Once activated, the reactive intermediates wreak havoc within the cell through several mechanisms, primarily leading to macromolecular damage and a collapse of cellular homeostasis.

Genotoxicity via DNA Damage

The most well-documented consequence of nitroimidazole activation is severe DNA damage.[8] The nitro radical anion and its downstream products can directly interact with the DNA backbone and bases. This interaction leads to:

  • DNA Strand Breaks: The reactive species can oxidize the deoxyribose-phosphate backbone, causing single- and double-strand breaks.[6]

  • Loss of Helical Structure: Adduct formation and intercalation can disrupt the normal helical structure of DNA.

This widespread damage overwhelms the cell's DNA repair machinery, ultimately inhibiting DNA replication and transcription and triggering cell death.[9]

Disruption of Cellular Redox Homeostasis

Beyond direct DNA damage, activated nitroimidazoles can profoundly disrupt the cell's delicate redox balance. In some parasites, such as Entamoeba histolytica and Trichomonas vaginalis, metronidazole has been shown to form covalent adducts with key proteins in the thioredoxin-mediated antioxidant pathway, including thioredoxin reductase.[7][9] By inactivating these critical antioxidant enzymes, the drug cripples the cell's ability to neutralize endogenous reactive oxygen species, leading to a state of severe oxidative stress and subsequent cell death.

Downstream_Effects cluster_dna DNA Damage cluster_redox Redox Disruption Activated_Drug Activated Nitroimidazole (Reactive Intermediates) Strand_Breaks Strand Breaks Activated_Drug->Strand_Breaks Helical_Loss Loss of Helical Structure Activated_Drug->Helical_Loss Enzyme_Inhibition Inhibition of Thioredoxin Reductase Activated_Drug->Enzyme_Inhibition Cell_Death Cell Death / Apoptosis Strand_Breaks->Cell_Death Helical_Loss->Cell_Death Oxidative_Stress Increased Oxidative Stress Enzyme_Inhibition->Oxidative_Stress Oxidative_Stress->Cell_Death

Caption: Downstream cytotoxic effects following nitroimidazole activation.

Advanced Mechanisms and Anticancer Activity

While reductive activation and subsequent macromolecular damage form the core mechanism, research into styryl-substituted derivatives has revealed more specific and targeted modes of action, particularly in the context of cancer therapy.

Hypoxia-Targeted Anticancer Effects

The hypoxic core of solid tumors provides an ideal environment for the selective activation of nitroimidazole derivatives.[6] This "bioreductive" approach allows for targeted drug release within the tumor, sparing healthy tissues. The resulting cell death can be mediated by:

  • Induction of Reactive Oxygen Species (ROS): Paradoxically, while activated in a low-oxygen environment, the drug's interaction with cellular components can lead to a surge in ROS, triggering apoptosis.[12][13]

  • Apoptosis Induction: Studies have shown that these derivatives can induce apoptosis by disrupting the mitochondrial membrane potential and increasing the expression of pro-apoptotic proteins like Bax and cytochrome C.[12]

Specific Enzyme Inhibition

The styryl moiety and its various substitutions can confer the ability to bind to specific enzyme active sites, leading to targeted inhibition. A notable example is a series of 2-styryl-5-nitroimidazole derivatives designed as potent inhibitors of Focal Adhesion Kinase (FAK) .[14] FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and metastasis. By inhibiting FAK, these compounds can block these critical oncogenic signaling pathways. This represents a shift from non-specific cytotoxicity to a more refined, target-oriented mechanism.

Key Experimental Protocols for Mechanistic Elucidation

To empower researchers in this field, we provide validated, step-by-step protocols for assessing the biological activity and mechanism of 4-nitro-5-styrylimidazole derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is fundamental for determining the concentration at which a compound exhibits cytotoxic effects (IC₅₀ value) on a given cell line. It measures the metabolic activity of cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-nitro-5-styrylimidazole derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours under standard conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow Start Seed Cells in 96-Well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Serial Dilutions of Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Remove Medium & Add DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC₅₀ Value Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Assessment of Apoptosis via Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing clear evidence of apoptosis induction.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-nitro-5-styrylimidazole derivatives is highly dependent on their chemical structure. Understanding these relationships is key to designing more potent and selective agents.

Structural FeatureObservationImplication & RationaleReference
Nitro Group Position 5-nitroimidazole derivatives are often more active than the corresponding 4-nitro isomers.The position of the nitro group affects the molecule's redox potential and lipophilicity, which are critical for its reductive activation and cellular uptake.[2]
Styryl Ring Substituents Electron-donating groups (e.g., -OCH₃, -OH) or electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring significantly modulate activity.Substituents alter the electronic properties of the entire molecule, affecting its ability to be reduced. They also impact solubility and binding affinity to specific targets.[14]
Heterocyclic Moieties Incorporation of additional heterocyclic rings (e.g., piperazine, benzodioxan) can enhance potency.These additions can improve pharmacokinetic properties, provide additional binding interactions with the target protein, and alter the overall shape of the molecule.[14][15]

Conclusion and Future Directions

The 4-nitro-5-styrylimidazole framework is a rich source of therapeutic candidates. Their mechanism of action, centered on hypoxia-selective reductive activation, provides a powerful strategy for targeting anaerobic pathogens and solid tumors. While the foundational mechanism of non-specific DNA damage is well-understood, the future of this class lies in the development of derivatives with highly specific molecular targets, such as the FAK inhibitors.

Future research should focus on:

  • Target Deconvolution: Identifying the specific protein targets for the most potent anticancer derivatives.

  • Overcoming Resistance: Investigating and circumventing mechanisms of resistance, which often involve the downregulation of reductive enzymes.

  • Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of lead compounds to enhance their clinical translatability.

By leveraging the unique chemistry of this scaffold, researchers can continue to develop novel and effective therapies for some of the most challenging infectious diseases and cancers.

References

  • BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses.

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20.

  • Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge.

  • Leitsch, D. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1740–1744.

  • Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 337-339.

  • Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 896.

  • Brieflands. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research.

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Orbital: The Electronic Journal of Chemistry.

  • MDPI. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules.

  • BenchChem. (n.d.). In-depth Technical Guide on the Biological Activity of 3-Methyl-4-nitro-5-styrylisoxazole.

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives.

  • BenchChem. (n.d.). A Technical Guide to 3-Methyl-4-nitro-5-styrylisoxazole Derivatives: Synthesis, Reactivity, and Biological Potential.

  • Giraldi, P. N., Mariotti, V., & De Carneri, I. (1968). Antiprotozoans. Synthesis and biological activity of some styrylimidazole derivatives. Journal of Medicinal Chemistry, 11(1), 66–70.

  • ResearchGate. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.

  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

  • Presentato, A., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules, 25(11), 2589.

  • Zhu, H. L., et al. (2014). Synthesis, biological evaluation, and molecular docking studies of novel 2-styryl-5-nitroimidazole derivatives containing 1,4-benzodioxan moiety as FAK inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry, 22(11), 2947–2954.

  • Le,itsch, D. (2017). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 144(1), 22–43.

  • PMC. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.

  • Khan, K. M., et al. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265.

  • PMC. (2025). Novel Metronidazole Conjugates as Antimicrobial Agents.

  • Sun, K., et al. (2020). Novel[6][8][]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424.

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Nitro-5-(2-phenylethenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document, intended for researchers and professionals in drug development, offers a detailed prediction and interpretation of the ¹H NMR spectrum. By dissecting the molecule into its constituent fragments—the 4-nitro-1H-imidazole ring and the 2-phenylethenyl (styryl) group—we will project the chemical shifts, multiplicities, and coupling constants of the constituent protons. This guide also outlines a standard experimental protocol for acquiring and processing the spectrum, ensuring both theoretical understanding and practical applicability.

Introduction to 4-Nitro-5-(2-phenylethenyl)-1H-imidazole and the Importance of ¹H NMR Spectroscopy

4-Nitro-5-(2-phenylethenyl)-1H-imidazole belongs to a class of nitroimidazole derivatives, which are widely investigated for their potential as radiosensitizers in cancer therapy and as antimicrobial agents. The incorporation of a styryl moiety can further modulate the biological activity and pharmacokinetic properties of the imidazole core.

¹H NMR spectroscopy is an indispensable analytical technique in organic chemistry and drug development.[1][2] It provides detailed information about the molecular structure, including the electronic environment of individual protons, their spatial relationships, and the connectivity of the carbon skeleton.[3][4] For a molecule like 4-Nitro-5-(2-phenylethenyl)-1H-imidazole, ¹H NMR is crucial for confirming its synthesis, determining the stereochemistry of the ethenyl double bond, and studying its interactions with biological macromolecules.

Predicted ¹H NMR Spectrum and Detailed Peak Assignments

The predicted ¹H NMR spectrum of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole is expected to exhibit distinct signals corresponding to the protons on the imidazole ring, the ethenyl bridge, and the phenyl group. The electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic rings will significantly influence the chemical shifts.[5][6][7]

Molecular Structure and Proton Numbering:

Sources

Foundational

Crystallographic and Spectroscopic Assignment of 4-Nitro-5-Styrylimidazole Regioisomers: A Technical Guide

Executive Summary The synthesis of highly functionalized imidazoles is a cornerstone of modern medicinal chemistry, particularly in the development of transition-state analog inhibitors and broad-spectrum anticancer agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized imidazoles is a cornerstone of modern medicinal chemistry, particularly in the development of transition-state analog inhibitors and broad-spectrum anticancer agents [2]. A recurring analytical bottleneck in this domain is the tautomerism inherent to asymmetrically substituted imidazoles, such as 4(5)-nitro-5(4)-styrylimidazole. When subjected to N-alkylation (e.g., methylation or benzylation), this tautomeric equilibrium inevitably yields a mixture of regioisomers.

Distinguishing between these isomers—specifically, 1-alkyl-4-nitro-5-styrylimidazole and 1-alkyl-5-nitro-4-styrylimidazole—is non-trivial but absolutely critical for establishing rigorous structure-activity relationships (SAR). This whitepaper provides an in-depth technical analysis of the crystallographic and spectroscopic methodologies required to unequivocally assign these regioisomers. By synthesizing historical crystallographic ground truths [1] with modern NMR heuristics [2], we establish a self-validating analytical framework for drug development professionals working with complex heterocyclic scaffolds.

The Mechanistic Causality of Regioisomerism

To master the analytical challenge, one must first understand the causality of the reaction. The parent compound, 4(5)-nitro-5(4)-styrylimidazole, exists as a rapidly equilibrating mixture of tautomers. Upon the addition of a weak base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), the imidazole is deprotonated to form an ambidentate anion.

When an electrophile is introduced, alkylation can occur at either nitrogen atom. The product distribution is governed by a delicate interplay of steric and electronic factors:

  • Steric Hindrance: The styryl group is significantly bulkier than the nitro group. Alkylation adjacent to the styryl group (yielding the 5-styryl isomer) is sterically less favored, yet it still forms in substantial quantities due to the high reactivity of the intermediate anion.

  • Electronic Effects: The strongly electron-withdrawing nitro group reduces the nucleophilicity of the adjacent nitrogen, further complicating the expected product ratios.

Consequently, the reaction reliably produces a mixture of both the 4-nitro and 5-nitro regioisomers, necessitating robust separation and identification protocols.

G A 4(5)-methyl-5(4)-nitroimidazole + Benzaldehyde B Piperidine, 110°C (Condensation) A->B C 4(5)-nitro-5(4)-styrylimidazole (Tautomeric Mixture) B->C D N-Alkylation (R-X, K2CO3, DMF) C->D E 1-Alkyl-4-nitro-5-styrylimidazole (Regioisomer 1) D->E F 1-Alkyl-5-nitro-4-styrylimidazole (Regioisomer 2) D->F G Silica Gel Chromatography (Separation) E->G F->G H 1H NMR Analysis (Deshielding Effects) G->H I X-ray Crystallography (Unequivocal Assignment) H->I

Workflow for the synthesis, separation, and structural assignment of 4-nitro-5-styrylimidazole isomers.

Analytical Differentiation: NMR Heuristics vs. Crystallographic Ground Truth

While chromatographic separation of the isomers is straightforward, their structural assignment requires a multi-tiered analytical approach.

¹H NMR Spectroscopy (The Heuristic Approach)

Proton NMR provides the first line of evidence for structural assignment, relying on the predictable electronic effects of the nitro group [2].

  • Resonance Effect: In the 1-alkyl-5-nitro-4-styrylimidazole isomer, the C5-nitro group is directly conjugated to the C2 position of the imidazole ring. This resonance withdraws electron density from C2, significantly deshielding the H-2 proton and shifting its resonance downfield. In the 4-nitro isomer, this conjugation pathway is absent.

  • Inductive Effect: The C5-nitro group exerts a strong, through-space and through-bond inductive electron-withdrawing effect on the adjacent N1-alkyl protons (e.g., the CH₃ or benzyl CH₂ group). This proximity causes the N-alkyl protons of the 5-nitro isomer to appear further downfield compared to the 4-nitro isomer, where the nitro group is distant at C4.

Single-Crystal X-Ray Diffraction (The Ground Truth)

While NMR provides strong circumstantial evidence, it is inherently heuristic and susceptible to solvent effects or anomalous shielding from the styryl aromatic ring. To establish an unequivocal structural assignment, Vaidya et al. successfully crystallized the methylation product and subjected it to single-crystal X-ray diffraction [1].

The crystallographic data provided absolute confirmation of the regiochemistry, proving that the isomer with the relatively upfield H-2 and N-alkyl NMR signals was indeed 1-methyl-4-nitro-5-styrylimidazole. Furthermore, the crystal structure revealed critical spatial relationships: the severe steric clash between the N1-methyl group and the C5-styryl group forces the styryl moiety to twist out of the planar alignment with the imidazole core. This conformational feature heavily influences the molecule's photophysical properties and its binding affinity in biological targets [3].

Data Presentation: Comparative Analytical Metrics

Table 1: Comparative Analytical Metrics for N-Alkylated 4-Nitro-5-Styrylimidazole Regioisomers

Analytical Parameter1-Alkyl-4-nitro-5-styrylimidazole1-Alkyl-5-nitro-4-styrylimidazoleMechanistic Rationale
H-2 ¹H NMR Shift Relatively UpfieldRelatively DownfieldC5-NO₂ conjugates with C2, withdrawing electron density and deshielding H-2 in the 5-nitro isomer.
N-Alkyl ¹H NMR Shift Relatively UpfieldRelatively DownfieldStrong inductive electron-withdrawing effect of the adjacent C5-NO₂ group.
Crystallographic Planarity Styryl group twisted out of imidazole planeStyryl group more coplanar with imidazole ringSevere steric clash between the N1-alkyl group and the adjacent C5-styryl group.
Structural Validation Unequivocally confirmed via single-crystal XRD [1]Assigned via NMR correlation and elimination [2]XRD provides the absolute spatial coordinates, serving as the ground truth for NMR heuristics.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols describe the complete workflow from synthesis to crystallographic validation. Each step is designed as a self-validating system, ensuring that intermediate purity and identity are confirmed before proceeding.

Protocol 1: Synthesis of the Tautomeric Precursor

Objective: Synthesize 4(5)-nitro-5(4)-styrylimidazole via a Knoevenagel-type condensation.

  • Reaction Setup: Suspend 4(5)-methyl-5(4)-nitroimidazole (1.0 eq) in an excess of benzaldehyde (acting as both reagent and solvent).

  • Catalysis: Add an equimolar amount of piperidine to catalyze the condensation.

  • Thermal Activation: Heat the mixture to 110 °C under continuous stirring for 2.5 hours.

  • Isolation: Allow the reaction to cool to room temperature. Induce precipitation by adding a 3x volume of absolute ethanol. Filter the resulting yellow solid, wash thoroughly with cold ethanol, and dry under a vacuum.

  • Validation Check: The completion of the condensation is validated by a distinct color change to a deep yellow. The purity of the intermediate is confirmed via TLC (single spot) and the complete disappearance of the starting methyl protons (~2.5 ppm) in the ¹H NMR spectrum.

Protocol 2: N-Alkylation and Regioisomer Resolution

Objective: Alkylate the precursor and isolate the distinct regioisomers.

  • Deprotonation: Dissolve 4(5)-nitro-5(4)-styrylimidazole in hot, anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq) and stir for 15 minutes to generate the ambidentate anion.

  • Alkylation: Slowly add the alkylating agent (e.g., methyl iodide or p-fluorobenzyl chloride, 1.2 eq). Heat the mixture at 85 °C for 5 hours.

  • Quenching: Concentrate the filtrate under reduced pressure to remove the bulk of the DMF. Pour the residual thick solution onto crushed ice and extract heavily with chloroform.

  • Chromatographic Separation: Load the concentrated organic extract onto a silica gel column. Elute with a gradient of ethyl acetate/hexanes.

  • Validation Check: Successful separation is validated by 2D TLC. The identity of the fractions is tentatively assigned by comparing the relative downfield shifts of the H-2 and N-alkyl protons in ¹H NMR, applying the heuristics detailed in Section 3.

Protocol 3: Crystallization and X-Ray Diffraction

Objective: Obtain single-crystal XRD data for unequivocal structural assignment.

  • Crystal Growth: Dissolve the purified 1-alkyl-4-nitro-5-styrylimidazole in a minimal volume of a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Slow Evaporation: Pierce the cap of the vial with a narrow needle and allow the solvent to evaporate slowly at room temperature over 5–7 days in a vibration-free environment.

  • Mounting: Select a single crystal with well-defined faces (minimum >0.1 mm in all dimensions) and mount it on a glass fiber using epoxy resin.

  • Diffraction: Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods and refine via full-matrix least-squares on F².

  • Validation Check: The quality of the crystal is validated prior to data collection by its optical clarity under polarized light and the presence of sharp, well-defined diffraction spots during the initial unit cell indexing phase.

Conclusion

The structural assignment of asymmetrically substituted imidazoles cannot rely on synthetic intuition alone due to the complex interplay of tautomerism, sterics, and electronics. While ¹H NMR provides a highly reliable heuristic based on the deshielding effects of the nitro group, single-crystal X-ray diffraction remains the absolute gold standard. By understanding the causality behind these analytical signals, researchers can confidently assign regioisomers, ensuring the integrity of downstream biological and pharmacological assays.

References

  • Vaidya, V. P., Hosmane, R. S., Siriwardane, U., Zhang, H., & Hosmane, N. S. (1993). Unequivocal structural assignment of the product of methylation of 4-nitro-5-styrylimidazole. Structural Chemistry, 4(5), 339-343.[Link]

  • Tantravedi, S., Chakraborty, S., Fishbein, J. C., & Hosmane, R. S. (2013). Analogs of Iso-azepinomycin as potential transition-state analog inhibitors of guanase: Synthesis, biochemical screening and structure-activity correlations of various selectively substituted imidazo[4,5-e][1,4]diazepines. Bioorganic & Medicinal Chemistry, 21(16), 4893-4903.[Link]

  • Siddiqui, S., & Hosmane, R. S. (2000). Synthetic Analogue of Stilbene Containing an Imidazole Nucleus. Molecules, 5(6), 856-863.[Link]

Exploratory

electronic and resonance effects in 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

An In-depth Technical Guide to the Electronic and Resonance Effects in 4-Nitro-5-(2-phenylethenyl)-1H-imidazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic and Resonance Effects in 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the intramolecular electronic and resonance effects within 4-Nitro-5-(2-phenylethenyl)-1H-imidazole. This molecule represents a classic example of a "push-pull" system, where the electron-donating potential of the imidazole and phenylethenyl moieties is counteracted by the potent electron-withdrawing nitro group. This dynamic interplay establishes an extended π-conjugated system, leading to significant electron delocalization that profoundly influences the molecule's spectroscopic properties, chemical reactivity, and potential as a pharmacophore. We will dissect the inductive and resonance effects, provide validated experimental and computational protocols for their characterization, and discuss the implications of these electronic features for drug design and development.

Introduction to Nitroimidazole-Styryl Conjugates

Nitroimidazoles are a well-established class of compounds, most notably recognized for their antimicrobial and anticancer activities, which are often linked to the bioreductive activation of the nitro group under hypoxic conditions. The conjugation of a styryl (2-phenylethenyl) group to the imidazole core introduces an extended π-system, which can significantly modulate the electronic properties of the scaffold. The specific compound of interest, 4-Nitro-5-(2-phenylethenyl)-1H-imidazole, combines three key functional components: an imidazole ring, a nitro group, and a styryl substituent. Understanding the electronic communication between these components is paramount for predicting the molecule's behavior and for the rational design of new therapeutic agents based on this scaffold. This guide serves as a deep dive into these fundamental electronic principles.

The Molecular Architecture

The structure of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole is characterized by a planar imidazole ring substituted at position 4 with a nitro group (NO₂) and at position 5 with a styryl group. The styryl group's vinyl bridge and phenyl ring lie in conjugation with the imidazole ring, creating a continuous system of overlapping p-orbitals. The critical feature of this architecture is the electronic opposition between the substituents:

  • The Nitro Group (NO₂): A powerful electron-withdrawing group, both by induction (-I effect) and resonance (-R effect).

  • The Imidazole Ring: An aromatic heterocycle that can act as a π-excessive system, capable of donating electron density.

  • The Styryl Group: Extends the π-conjugation and can participate in delocalizing electron density across the molecule.

This arrangement establishes a donor-π-acceptor (D-π-A) or "push-pull" system, which is the foundation for its unique electronic characteristics.

Analysis of Intramolecular Electronic Effects

The Inductive Effect of the Nitro Group

The high electronegativity of the nitrogen and oxygen atoms in the nitro group results in a strong inductive pull of electron density away from the imidazole ring through the sigma (σ) bonds. This -I effect lowers the electron density on the carbon atom at position 4 (C4), making the attached proton (if present) more acidic and influencing the overall electron distribution within the ring.

Resonance and the Extended π-Conjugated System

The most significant electronic feature of this molecule is the extensive delocalization of π-electrons through resonance. The electron-withdrawing nitro group actively pulls electron density from the conjugated system, which includes the imidazole ring, the vinyl bridge, and the phenyl ring. This delocalization can be represented by a series of resonance contributors that illustrate the movement of electron density from the styryl and imidazole portions of the molecule towards the nitro group.

This charge separation creates a significant dipole moment and is responsible for the molecule's characteristic spectroscopic properties. The greater the number of significant resonance contributors and the more effective the charge separation, the more stable the system and the lower the energy of the π → π* electronic transition.

Resonance_Structures cluster_0 Key Resonance Contributors of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole A Structure A (Neutral) B Structure B (Charge-Separated) A->B e- movement C Structure C (Extended Delocalization) B->C e- movement

Caption: Key resonance contributors illustrating electron delocalization.

Spectroscopic and Computational Characterization

The electronic effects described above can be experimentally observed and computationally modeled.

UV-Visible Spectroscopy Protocol and Data Interpretation

The extended π-conjugation in a push-pull system typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) in the UV-Vis spectrum. This is because the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced.

Experimental Protocol: UV-Vis Absorption Spectrum Acquisition

  • Preparation of Stock Solution: Accurately weigh 1 mg of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole and dissolve it in 10 mL of spectroscopic grade methanol to prepare a stock solution of 100 µg/mL.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10 µg/mL) using the same solvent.

  • Instrument Calibration: Calibrate the spectrophotometer using a cuvette filled with the solvent (methanol) as a blank.

  • Spectrum Acquisition: Record the absorption spectrum for each working solution from 200 to 600 nm.

  • Data Analysis: Identify the λmax from the spectrum of the most concentrated solution that is still within the linear range of the instrument. The λmax corresponds to the π → π* transition.

Data Presentation

ParameterExpected ValueInterpretation
λmax~350-450 nmIndicates a highly conjugated system. The exact value is solvent-dependent.
Molar Absorptivity (ε)> 10,000 L mol⁻¹ cm⁻¹A high value is characteristic of an allowed π → π* transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The chemical shifts (δ) of protons in ¹H NMR are highly sensitive to the local electronic environment.

  • Vinyl Protons: The protons on the ethenyl bridge will appear as doublets with a large coupling constant (J > 15 Hz), indicative of a trans configuration. Their chemical shifts will be influenced by the push-pull system.

  • Imidazole Proton: The proton on the imidazole ring (at C2) is expected to be deshielded due to the electron-withdrawing effect of the nitro group and the overall aromatic system.

  • Phenyl Protons: The protons on the phenyl ring will exhibit chemical shifts that depend on their position relative to the vinyl bridge and the extent of electronic communication.

In Silico Analysis: A DFT Workflow

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. A typical workflow can provide insights into orbital energies, charge distribution, and electrostatic potential.

DFT_Workflow node_start node_start node_process node_process node_output node_output node_end node_end mol_build 1. Build 3D Structure of Molecule geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc 4. Single Point Energy Calculation (Higher Level of Theory) freq_calc->sp_calc analysis 5. Property Analysis sp_calc->analysis homo_lumo HOMO/LUMO Visualization analysis->homo_lumo Orbital Energy & Shape esp Electrostatic Potential Map analysis->esp Charge Distribution charges Mulliken Charge Analysis analysis->charges Atomic Charges end_point End of Workflow homo_lumo->end_point esp->end_point charges->end_point

Caption: A typical DFT workflow for electronic structure analysis.

Interpretation of DFT Results:

  • HOMO-LUMO Gap: A small energy gap is indicative of a molecule that is easily excitable, consistent with a long λmax in the UV-Vis spectrum. The HOMO is expected to be localized on the electron-rich styryl-imidazole portion, while the LUMO will be predominantly on the electron-deficient nitro-imidazole part.

  • Electrostatic Potential (ESP) Map: The ESP map will visually confirm the push-pull nature, showing negative potential (red) around the nitro group and positive potential (blue) on the imidazole and styryl protons.

Implications for Reactivity and Drug Discovery

The electronic properties of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole have significant implications for its potential applications:

  • Chemical Reactivity: The electron-deficient nature of the imidazole ring makes it susceptible to nucleophilic attack, while the electron-rich phenyl ring is activated towards electrophilic substitution.

  • Pharmacological Activity: The well-defined charge distribution and dipole moment are crucial for molecular recognition and binding to biological targets. The ability of the nitro group to be reduced is a key feature for its potential as an antibiotic or anticancer agent, and the extended conjugation can influence this reduction potential. Furthermore, the planarity and extended structure of the molecule may allow it to intercalate with DNA or fit into the active sites of enzymes.

Conclusion and Future Directions

The electronic landscape of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole is dominated by the powerful push-pull interaction between its substituent groups. This interaction creates an extended π-conjugated system with a significant charge-separated character in its ground and excited states. These features are directly observable through spectroscopic techniques like UV-Vis and NMR and can be accurately modeled using computational methods such as DFT. For drug development professionals, a thorough understanding of these electronic effects is the cornerstone for predicting metabolic stability, target interaction, and overall pharmacological potential. Future research should focus on synthesizing analogues with modified styryl and imidazole substituents to fine-tune these electronic properties and optimize for specific therapeutic targets.

References

  • Upadhayaya, R. S., Vandavasi, J. K., Kardile, R. A., & Sharma, V. (2011). Nitroimidazoles: A new class of potent and selective inhibitors of human monoamine oxidase-B. Bioorganic & Medicinal Chemistry, 19(19), 5717–5728. [Link]

  • Nayak, S. K., & Pathak, D. (2015). A review on the medicinal importance of nitroimidazole derivatives. Mini-Reviews in Medicinal Chemistry, 15(1), 48–66. [Link]

Foundational

A Technical Guide to Determining the Solubility Profile of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, including synthesis, purifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability. This technical guide addresses 4-Nitro-5-(2-phenylethenyl)-1H-imidazole, a heterocyclic compound of interest due to the broad biological activities of nitroimidazole derivatives.[1][2][3] Given the limited publicly available experimental solubility data for this specific molecule, this document provides a comprehensive framework for its systematic solubility characterization. We present a predictive analysis based on its molecular structure, a detailed, field-proven experimental protocol for accurate solubility determination using the shake-flask method, and a guide to interpreting the resulting data through thermodynamic principles. This whitepaper is intended for researchers, chemists, and formulation scientists engaged in the development of imidazole-based compounds.

Introduction: The Critical Role of Solubility

4-Nitro-5-(2-phenylethenyl)-1H-imidazole, also known as 4-nitro-5-styryl-1H-imidazole, belongs to the nitroimidazole class of compounds. These scaffolds are integral to numerous therapeutic agents, valued for their diverse pharmacological effects, including antimicrobial and antiparasitic properties.[2][3] The efficacy of any drug discovery and development program hinges on a thorough understanding of the candidate molecule's fundamental properties.[4][5] Among these, solubility is paramount.

Determining how a compound behaves in different solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure high yield and purity.[6][7]

  • Formulation Development: Designing stable and effective dosage forms relies on knowing the solubility limits in various excipients and solvent systems.[8]

  • Preclinical Studies: Poor solubility can lead to unreliable results in in vitro assays and is a major cause of poor bioavailability in in vivo models.[4]

This guide establishes a robust methodology for determining the solubility profile of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole, enabling researchers to generate the reliable data needed for informed decision-making throughout the development pipeline.

Predictive Analysis: A Molecular Structure-Based Approach

Before embarking on experimental measurements, a predictive analysis of the molecule's structure provides valuable insight into its likely solubility behavior. The widely-used principle of "like dissolves like" serves as a foundational concept.[9]

Molecular Structure of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole:

  • Imidazole Ring: This five-membered heterocyclic core contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the lone pair on the other nitrogen can act as a hydrogen bond acceptor. This imparts a degree of polarity and potential for interaction with protic solvents.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

  • (2-phenylethenyl) or Styryl Group: This large, nonpolar substituent consists of a vinyl bridge and a phenyl ring. It contributes significantly to the molecule's nonpolar character and will favor interactions with nonpolar solvents.

Predicted Solubility Trends:

  • Low Solubility in Nonpolar Solvents: Despite the large nonpolar styryl group, the high polarity of the nitro group and the hydrogen-bonding capability of the imidazole ring will likely lead to poor solubility in very nonpolar solvents like hexane or cyclohexane.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and particularly dimethyl sulfoxide (DMSO) are expected to be effective. Their polarity can interact with the nitro group, and their ability to accept hydrogen bonds can interact with the imidazole N-H, without the strong self-association that would hinder dissolution.

  • Variable Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol will engage in hydrogen bonding with the imidazole ring. However, the large, nonpolar styryl group may limit overall solubility compared to smaller, more polar solutes.

  • Low Aqueous Solubility: The molecule's significant nonpolar surface area from the styryl group will likely result in low solubility in water.

A more advanced predictive tool is the use of Hansen Solubility Parameters (HSP) , which deconstruct solubility into three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[10][11] By determining the HSP of the solute, one can computationally screen for solvents with the most closely matched parameters, indicating higher solubility.[12][13]

Experimental Protocol: The Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[14][15][16] This method ensures that a saturated solution is achieved, providing a true measure of the compound's solubility limit at a given temperature.[17]

Materials and Equipment
  • 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (solid, purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control (incubator shaker)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4-Nitro-5-(2-phenylethenyl)-1H-imidazole to a series of vials. The key is to ensure that undissolved solid remains at equilibrium. A 5- to 10-fold excess over the estimated solubility is recommended.[16]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[16] Allow the mixtures to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.[4][18]

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles. This step is crucial to avoid artificially high results.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to bring its concentration into the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[5][19]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Workflow Visualization

The following diagram illustrates the shake-flask method for determining equilibrium solubility.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid (Compound) to Vial B Add Precise Volume of Solvent A->B Step 1-2 C Seal and Place in Incubator Shaker (e.g., 25°C, 150 rpm) B->C D Agitate for 24-48 hours to Reach Equilibrium C->D E Settle and Withdraw Supernatant D->E F Filter (0.22 µm) to Remove Solids E->F G Dilute Sample Accurately F->G H Quantify Concentration (HPLC / UV-Vis) G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Results and Data Presentation

Solubility data should be presented clearly and concisely. A tabular format is ideal for comparing solubility across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for 4-Nitro-5-(2-phenylethenyl)-1H-imidazole at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1< 0.1< 0.0005
Toluene2.41.50.0070
Ethyl Acetate4.412.80.0595
Acetone5.125.60.1190
Ethanol5.28.50.0395
Methanol6.65.20.0242
DMSO7.2> 100> 0.4648
Water10.2< 0.01< 0.00005

Note: Data are for illustrative purposes and must be determined experimentally.

Discussion and Thermodynamic Interpretation

The experimentally determined solubility values can be interpreted using thermodynamic principles. The dissolution process involves overcoming the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions to form new solute-solvent interactions.[6]

The temperature dependence of solubility can be described by the van't Hoff equation .[14][20] By measuring solubility at several temperatures, one can determine the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the process.[20]

  • Endothermic vs. Exothermic: A positive ΔH° indicates an endothermic process, where solubility increases with temperature. This is the most common scenario for the dissolution of solid organic compounds.

  • Gibbs Free Energy: The ΔG° indicates the spontaneity of the dissolution process.

Analyzing the data from Table 1, the high solubility in DMSO aligns with predictions, as DMSO is a highly polar, aprotic solvent capable of disrupting the crystal lattice and solvating the polar regions of the molecule effectively. The lower solubility in alcohols (protic solvents) compared to acetone (aprotic) may be due to the energy cost of disrupting the strong hydrogen-bonding network of the alcohols themselves.

Conclusion

While specific experimental data for 4-Nitro-5-(2-phenylethenyl)-1H-imidazole is scarce, this guide provides the necessary scientific framework for its determination. A predictive analysis based on molecular structure offers initial guidance for solvent selection. The detailed shake-flask protocol presented here is a robust and reliable method for generating high-quality, thermodynamic solubility data. The interpretation of this data through established principles allows for a comprehensive understanding of the compound's solubility profile. This knowledge is not merely academic; it is a fundamental prerequisite for the successful advancement of this and other novel chemical entities through the pharmaceutical development process.

References

  • Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. (2023). Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Boral, S., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Hansen, C. M. (n.d.). HSPiP - Hansen Solubility Parameters. Hansen Solubility. [Link]

  • Gong, J., et al. (2021). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. Journal of Molecular Liquids.
  • Various Authors. (n.d.). Yields and basic physical properties of nitroimidazole derivatives. ResearchGate. [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Unknown Author. (n.d.). Solubility of Imidacloprid in Different Solvents. ResearchGate. [Link]

  • da Silva, E. N., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank. [Link]

  • Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • Mazzotti, M. (2014). Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. The Journal of Physical Chemistry B. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. International Journal of Molecular Sciences. [Link]

  • Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Polymers. [Link]

  • Nguyen, T. L. H., et al. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. The Royal Society of Chemistry. [Link]

  • de Campos, V. E. M., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Abbott, S. (2014). HSPiP HSP Basics. YouTube. [Link]

  • NextSDS. (n.d.). 1-methyl-5-nitro-2-(2-phenylethenyl)imidazole — Chemical Substance Information. [Link]

  • Wang, J., et al. (2024). Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]

  • Unknown Author. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Colorado Springs. [Link]

  • Allen, D. B. (2005). Method for determining solubility of a chemical compound.
  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Jain, A., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Unknown Author. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

  • Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

Sources

Exploratory

molecular weight and exact mass of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

Analytical Whitepaper: Molecular Weight and Exact Mass Determination of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole Core Directive: Structural and Analytical Context 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (frequently refe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Whitepaper: Molecular Weight and Exact Mass Determination of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

Core Directive: Structural and Analytical Context

4-Nitro-5-(2-phenylethenyl)-1H-imidazole (frequently referred to as 4-nitro-5-styryl-1H-imidazole, CAS: 6307-17-1) is a specialized heterocyclic compound ([1]). Molecules bearing both nitroimidazole and styryl pharmacophores are heavily investigated in drug development as potential transition-state analog inhibitors. The base-catalyzed styrylation of nitroimidazoles often yields a complex mixture of regioisomers, requiring rigorous downstream analytical characterization to isolate the correct active pharmaceutical ingredient (API) ([2]).

Accurate determination of its mass metrics—specifically distinguishing between its average molecular weight and monoisotopic exact mass—is a foundational prerequisite for synthetic validation, pharmacokinetic (PK) profiling, and regulatory compliance.

Mass Metrics: Causality and Quantitative Data

The divergence between molecular weight (MW) and exact mass (EM) is governed by isotopic distribution. Molecular weight is calculated using standard atomic weights, representing the abundance-weighted average of all stable isotopes in nature (e.g., Carbon = 12.011 u). Conversely, the exact mass (monoisotopic mass) is calculated using solely the mass of the most abundant, lowest-mass isotope for each constituent element (e.g., 12 C = 12.000000 u) ([3]).

For 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (Chemical Formula: C11H9N3O2), this distinction dictates the laboratory approach[1]. Bulk stoichiometric calculations for synthesis scale-up rely on the MW, while High-Resolution Mass Spectrometry (HRMS) targets the exact mass to definitively confirm molecular identity and filter out isobaric impurities[3].

Table 1: Quantitative Mass Data for 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

PropertyValueCausality / Analytical Relevance
Chemical Formula C11H9N3O2Defines the atomic composition (imidazole core + nitro group + styryl group).
Molecular Weight 215.21 g/mol Derived from average atomic weights; dictates bulk dosing and molar ratios.
Exact Mass 215.069477 DaDerived from primary isotopes ( 12 C, 1 H, 14 N, 16 O); used for HRMS ID.
[M+H]+ Exact Mass 216.076753 DaThe protonated species detected in positive Electrospray Ionization (ESI+) mode.
Mass Defect 0.069477 DaThe fractional mass difference enabling high-resolution differentiation.

Experimental Methodology: Self-Validating HRMS Protocol

To verify the exact mass of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole, a rigorous LC-HRMS protocol must be employed. As a Senior Application Scientist, I have structured the following workflow as a self-validating system , ensuring that instrumental drift or matrix effects do not compromise the sub-ppm mass accuracy required for definitive identification.

Step-by-Step LC-MS/MS Workflow:

  • Sample Preparation & Internal Standardization:

    • Procedure: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Spike the working dilution with 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS).

    • Causality: Methanol ensures complete solvation of the lipophilic styryl moiety while maintaining ESI compatibility. The SIL-IS creates a self-validating system, directly compensating for matrix-induced ionization suppression and verifying extraction recovery.

  • Instrument Calibration:

    • Procedure: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) directly into the Orbitrap mass spectrometer before the sequence.

    • Causality: External calibration establishes a precise mass-to-charge (m/z) baseline, correcting for orbital trap voltage drift and ensuring the sub-2 ppm mass accuracy required to distinguish the target from isobaric interferences.

  • Chromatographic Separation:

    • Procedure: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Elute using a gradient of aqueous 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Causality: Formic acid lowers the pH, ensuring the imidazole nitrogen is fully protonated to efficiently yield the [M+H]+ ion. The gradient elution temporally resolves the target from synthetic byproducts (e.g., residual piperidine), preventing competitive ionization at the ESI source.

  • High-Resolution Detection:

    • Procedure: Operate the Orbitrap in ESI+ mode at a resolving power of 70,000 (FWHM at m/z 200).

    • Causality: High resolving power separates the target’s exact mass (216.0768 Da) from nominal mass background ions, providing unambiguous confirmation of the C11H10N3O2+ elemental composition.

HRMS_Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH + IS) LC Liquid Chromatography (C18 Column, Gradient) SamplePrep->LC 2 µL Injection Calibration Instrument Calibration (< 2 ppm Mass Accuracy) Calibration->LC Validates ESI Electrospray Ionization (ESI+ Mode, Formic Acid) LC->ESI Eluent Orbitrap High-Res Mass Analyzer (Resolution >70,000) ESI->Orbitrap Protonated Ions DataAnalysis Data Analysis ([M+H]+ = 216.0768 Da) Orbitrap->DataAnalysis Exact Mass Spectra

Fig 1: HRMS workflow for exact mass determination of 4-nitro-5-styryl-1H-imidazole.

Mechanistic Logic in Drug Development

The dual understanding of molecular weight and exact mass is not merely an analytical exercise; it drives the logic of the entire drug development pipeline.

Mass_Logic MW Molecular Weight (215.21 g/mol) Stoich Stoichiometry & Bulk Synthesis MW->Stoich Guides Molar Ratios EM Exact Mass (215.0695 Da) HRMS HRMS Identification & Metabolite Profiling EM->HRMS Enables Sub-ppm ID PK Pharmacokinetics & Target Binding Stoich->PK Defines Dosing HRMS->PK Tracks Clearance

Fig 2: Logical relationship between mass metrics and drug development phases.

When developing complex heterocyclic inhibitors, the exact mass acts as a highly specific "fingerprint." During in vivo pharmacokinetic profiling, biological matrices (like plasma or urine) introduce thousands of endogenous compounds. By extracting ion chromatograms using the exact mass of 216.0768 Da with a narrow mass tolerance window (e.g., ± 5 ppm), researchers can mathematically filter out matrix noise. This causality allows scientists to selectively track the clearance, half-life, and metabolic fate of the drug without interference from isobaric biological background noise.

References

  • Title: Analogs of Iso-Azepinomycin as Potential Transition-State Analog Inhibitors of Guanase: Synthesis, Biochemical Screening, and Structure-Activity Correlations Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: 5-nitro-4-(2-phenylethenyl)-1H-imidazole (Chemical and Structural Data) Source: Molport URL: [Link]

  • Title: N4-Benzoylcytosine | C11H9N3O2 (Representative Isobaric Exact Mass Data) Source: PubChem, National Library of Medicine URL: [Link]

Sources

Foundational

An In-depth Technical Guide on the Inductive Effects of the Nitro Group in Styrylimidazole Rings

Foreword: Harnessing Electron-Withdrawing Power for Molecular Design In the landscape of medicinal chemistry and materials science, the precise control of a molecule's electronic properties is paramount to tailoring its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Harnessing Electron-Withdrawing Power for Molecular Design

In the landscape of medicinal chemistry and materials science, the precise control of a molecule's electronic properties is paramount to tailoring its function. The styrylimidazole scaffold, a versatile heterocyclic structure, presents a unique platform for such molecular engineering. The introduction of a nitro (NO₂) group, a potent electron-withdrawing substituent, profoundly alters the electron density distribution across the styrylimidazole ring system, thereby modulating its reactivity, biological activity, and photophysical characteristics. This guide provides a comprehensive exploration of the inductive effects of the nitro group in styrylimidazoles, offering researchers, scientists, and drug development professionals a detailed understanding of the underlying principles and practical applications. We will delve into the synthetic strategies, the nuanced electronic consequences, and the therapeutic potential unlocked by this powerful functional group.

The Nitro Group: A Master of Electronic Perturbation

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through a combination of inductive and resonance effects.[1][2] Its strong electron-withdrawing nature arises from the high electronegativity of the oxygen atoms and the formal positive charge on the nitrogen atom.[3] This creates a significant dipole moment, with the positive end oriented towards the point of attachment.[4]

  • Inductive Effect (-I): The primary mode of electron withdrawal through single bonds is the inductive effect. The electronegative nitro group pulls electron density away from the adjacent atoms in the styrylimidazole ring through the sigma (σ) bond framework.[5][6] This polarization propagates throughout the molecule, though its influence diminishes with distance.[4]

  • Resonance Effect (-M or -R): In aromatic and conjugated systems like styrylimidazoles, the nitro group also exerts a powerful electron-withdrawing resonance effect.[1][7] The π-electrons of the ring can be delocalized onto the nitro group, further decreasing the electron density on the ring, particularly at the ortho and para positions relative to the nitro group's point of attachment.[3]

The interplay of these two effects deactivates the ring towards electrophilic substitution and increases the acidity of protons on the ring and adjacent alkyl groups.[3]

Synthesis of Nitro-Substituted Styrylimidazoles: A Strategic Approach

The introduction of a nitro group onto the styrylimidazole scaffold can be achieved through various synthetic strategies. A common and effective method involves the nitration of a pre-formed styrylimidazole derivative. The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and yield of the desired product.

Experimental Protocol: Synthesis of 4-(4-Nitrostyryl)-1H-imidazole

This protocol outlines a representative synthesis of a nitro-substituted styrylimidazole. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.

Step 1: Preparation of the Styrylimidazole Precursor

The synthesis begins with the preparation of the styrylimidazole backbone, for instance, through a Wittig or Horner-Wadsworth-Emmons reaction between an appropriate imidazole-aldehyde and a benzylphosphonium salt or phosphonate ester. This foundational step is critical as the purity of the starting material directly impacts the efficiency of the subsequent nitration.

Step 2: Nitration of the Styrylimidazole

  • Dissolution: Dissolve 1.0 equivalent of the styrylimidazole precursor in concentrated sulfuric acid at 0 °C. The use of a strong acid protonates the imidazole ring, deactivating it towards nitration and directing the substitution to the styryl moiety.

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of fuming nitric acid to concentrated sulfuric acid at 0 °C. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺), the active species in electrophilic aromatic nitration.

  • Reaction: Slowly add the nitrating mixture dropwise to the solution of the styrylimidazole precursor, maintaining the temperature at 0 °C. Careful temperature control is essential to prevent side reactions and ensure the selective formation of the desired mononitrated product.

  • Quenching and Neutralization: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure nitro-substituted styrylimidazole.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.[8][9]

Diagram of the Synthetic Workflow

Synthetic_Workflow Styrylimidazole Styrylimidazole Precursor Reaction Nitration Reaction (0 °C) Styrylimidazole->Reaction Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Reaction Quenching Quenching (Ice) Reaction->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Purification Purification (Recrystallization) Neutralization->Purification Final_Product Nitro-Substituted Styrylimidazole Purification->Final_Product

Caption: Synthetic workflow for a nitro-styrylimidazole derivative.

Quantifying the Inductive Effect: Spectroscopic and Computational Insights

The profound electronic perturbation caused by the nitro group can be observed and quantified through various analytical techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for probing the electronic environment of the styrylimidazole ring. The electron-withdrawing nature of the nitro group causes a downfield shift (higher ppm values) for the protons and carbons on the aromatic rings, particularly those in close proximity or in conjugation with the nitro group.[10] The magnitude of this deshielding effect provides a qualitative measure of the electron density at different positions in the molecule.

Computational Chemistry

Density Functional Theory (DFT) calculations offer a powerful in-silico approach to visualize and quantify the electronic properties of nitro-substituted styrylimidazoles.[8][11] Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and dipole moments provide a detailed picture of the electron distribution and reactivity.

Table 1: Calculated Electronic Properties of a Model Nitro-Styrylimidazole

PropertyUnsubstituted Styrylimidazole4-Nitro-StyrylimidazoleRationale for Change
HOMO Energy (eV) -6.2-6.8The electron-withdrawing nitro group stabilizes the HOMO, making the molecule less prone to oxidation.[8]
LUMO Energy (eV) -1.5-2.5The LUMO is significantly lowered in energy, indicating a greater electron-accepting ability and increased susceptibility to nucleophilic attack.[8]
HOMO-LUMO Gap (eV) 4.74.3The reduced energy gap suggests that the nitro-substituted compound is more polarizable and may exhibit different photophysical properties.
Dipole Moment (Debye) 3.56.8The significant increase in the dipole moment reflects the strong polarization of the molecule due to the nitro group.[4][8]

Note: The values presented are illustrative and would be determined for specific molecules through DFT calculations.

Diagram of Electronic Effects

Electronic_Effects cluster_styrylimidazole Styrylimidazole Ring System Imidazole Imidazole Styryl Styryl Group Nitro NO2 Nitro->Styryl σ-bond polarization Nitro->Styryl π-electron delocalization Inductive Inductive Effect (-I) Electron_Withdrawal Electron Density Withdrawal Resonance Resonance Effect (-M)

Caption: Inductive and resonance effects of the nitro group.

Applications in Drug Development: Leveraging the Nitro Group's Influence

The introduction of a nitro group into the styrylimidazole scaffold has significant implications for drug design and development. The altered electronic properties can enhance biological activity, improve pharmacokinetic profiles, and even introduce novel mechanisms of action.

  • Antimicrobial and Antiparasitic Agents: Nitroimidazoles are a well-established class of antimicrobial and antiparasitic drugs.[12][13] The electron-deficient nature of the nitro group is crucial for their mechanism of action, which often involves bioreductive activation within the target organism to generate cytotoxic radical species.[13][14] The styryl modification can be used to modulate the lipophilicity and cellular uptake of these compounds.

  • Anticancer Therapeutics: The hypoxic environment of solid tumors can be exploited by nitro-containing compounds.[11][15] Under low-oxygen conditions, the nitro group can be reduced to form reactive intermediates that are toxic to cancer cells. Styrylimidazoles offer a tunable platform for developing such hypoxia-activated prodrugs.[16]

  • Enzyme Inhibition: The strong electron-withdrawing properties of the nitro group can facilitate interactions with biological targets. The polarized nature of the nitro-styrylimidazole can lead to enhanced binding affinity with enzyme active sites through dipole-dipole interactions or by acting as a hydrogen bond acceptor.

Conclusion: A Powerful Tool for Molecular Engineering

The inductive effect of the nitro group is a potent tool for modifying the electronic landscape of styrylimidazole rings. This in-depth guide has demonstrated how the strategic introduction of this functional group can be achieved synthetically and how its effects can be rationalized and quantified through modern analytical and computational methods. For researchers in drug development and materials science, a thorough understanding of these principles is essential for the rational design of novel molecules with tailored properties and enhanced performance. The continued exploration of nitro-substituted styrylimidazoles holds significant promise for the discovery of new therapeutic agents and advanced functional materials.

References

  • The nitro and nitroso groups.
  • In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties | Request PDF - ResearchG
  • Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Substituent effects of nitro group in cyclic compounds - ResearchG
  • 1-Nitro-2-trinitromethyl substituted imidazoles: a new family of high performance energetic m
  • Substituent effects of nitro group in cyclic compounds | Scilit.
  • What is directive influence of nitro group in electrophilic substitution of arom
  • Chemistry Chat: My Familiar Compound Family – Nitro Compounds – | TCI Deutschland GmbH.
  • Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed.
  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - Semantic Scholar.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Comput
  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Comput
  • A Walk through Recent Nitro Chemistry Advances - PMC - NIH.
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI.
  • An In-depth Technical Guide to the Electronic Effects of the Nitro Group in 2-Nitropentane - Benchchem.
  • Density Functional Study on Highly Energetic Nitro Compounds with Empirical Formula Cm(NO2)4 (m = 1–7)

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the N-Methylation of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

Introduction Nitroimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, serving as foundational scaffolds in the development of antimicrobial and anticancer agents.[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nitroimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, serving as foundational scaffolds in the development of antimicrobial and anticancer agents.[1][2][3] The functionalization of the imidazole ring, particularly through N-alkylation, is a key strategy to modulate their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can significantly influence their therapeutic efficacy.[4] This application note provides a detailed protocol for the N-methylation of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole, a molecule of interest due to its conjugated styryl and nitro-imidazole moieties which suggest potential for unique biological and chemical properties.

The methylation of the imidazole ring can occur at either the N-1 or N-3 position, and the regioselectivity of this reaction is influenced by both steric and electronic factors. For 4(5)-substituted nitroimidazoles, the position of the nitro group and the reaction conditions play a crucial role in determining the final product distribution.[5][6] This protocol will focus on a method that favors N-1 alkylation, a common outcome in the presence of a base which deprotonates the imidazole N-H.[7][8]

Reaction Mechanism and Workflow

The N-methylation of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole proceeds via a nucleophilic substitution reaction. The imidazole nitrogen is first deprotonated by a base to form a more nucleophilic imidazolate anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), resulting in the formation of the N-methylated product and a salt byproduct.

Reaction Mechanism

Reaction_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Imidazole 4-Nitro-5-(2-phenylethenyl)-1H-imidazole Base Base (e.g., K₂CO₃) Imidazolate Imidazolate Anion Imidazole->Imidazolate Protonated_Base Protonated Base Base->Protonated_Base Methyl_Iodide Methyl Iodide (CH₃I) Product 1-Methyl-4-nitro-5-(2-phenylethenyl)-1H-imidazole Imidazolate->Product Iodide Iodide Ion (I⁻) Methyl_Iodide->Iodide

Caption: Deprotonation of the imidazole followed by nucleophilic attack on the methylating agent.

Experimental Workflow

Experimental_Workflow Start Start: Reagent Preparation Dissolution Dissolve 4-Nitro-5-(2-phenylethenyl)-1H-imidazole and K₂CO₃ in Acetonitrile Start->Dissolution Addition Add Methyl Iodide Dropwise Dissolution->Addition Reaction Stir at 60°C and Monitor by TLC Addition->Reaction Workup Quench with Water and Extract with Ethyl Acetate Reaction->Workup Purification Dry Organic Layer, Evaporate Solvent, and Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End: Store Product Characterization->End

Caption: Overview of the experimental procedure for N-methylation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the N-alkylation of nitroimidazoles.[5][6]

Materials and Reagents
ReagentSupplierGrade
4-Nitro-5-(2-phenylethenyl)-1H-imidazoleCustom Synthesis≥98%
Methyl Iodide (CH₃I)Sigma-AldrichReagent Grade, ≥99%
Potassium Carbonate (K₂CO₃), anhydrousFisher ScientificACS Grade
Acetonitrile (CH₃CN), anhydrousSigma-AldrichAnhydrous, 99.8%
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC Grade
HexanesVWR ChemicalsHPLC Grade
Deionized Water (H₂O)In-houseType I
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichReagent Grade
Silica Gel for Column ChromatographySorbent Technologies60 Å, 230-400 mesh
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

  • Fume hood

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approximately 20 mL per gram of starting material) to the flask.

  • Methylating Agent Addition: While stirring the suspension, add methyl iodide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 60°C.[5] Maintain stirring at this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium iodide.

    • Transfer the filtrate to a separatory funnel.

    • Add deionized water (equal volume to the acetonitrile) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-methyl-4-nitro-5-(2-phenylethenyl)-1H-imidazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry
Substrate1.0 eqReference point for other reagents.
Base (K₂CO₃)1.5 eqEnsures complete deprotonation of the imidazole N-H.
Methylating Agent (CH₃I)1.2 eqA slight excess ensures complete consumption of the starting material.
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates the Sₙ2 reaction and has a suitable boiling point for the reaction temperature.[5]
Temperature 60°CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions or decomposition.[5]
Reaction Time 2-4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient base or methylating agent- Low reaction temperature- Inactive reagents- Verify the stoichiometry and add more reagent if necessary.- Ensure the reaction temperature is maintained at 60°C.- Use freshly opened or properly stored anhydrous solvent and reagents.
Formation of Byproducts - Overheating or prolonged reaction time- Presence of water in the reaction mixture- Strictly adhere to the recommended reaction time and temperature.- Use anhydrous solvent and reagents to prevent hydrolysis of the methylating agent or other side reactions.
Low Yield - Incomplete extraction of the product- Loss of product during purification- Perform multiple extractions with ethyl acetate.- Optimize the mobile phase for column chromatography to ensure good separation and minimize product loss.
Regioisomer Formation - Reaction conditions favoring N-3 methylation- While N-1 methylation is generally favored under these conditions, the formation of the N-3 isomer is possible. Characterize the product mixture carefully (e.g., by 2D NMR) and optimize purification to separate the isomers if necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-methylation of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole. By following the outlined procedures and paying close attention to the key reaction parameters, researchers can reliably synthesize the target compound in good yield and purity. The provided troubleshooting guide should assist in overcoming common experimental challenges. The successful synthesis of this and related methylated nitroimidazoles will enable further investigation into their potential applications in drug discovery and materials science.

References

  • Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI). Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylation of 5(4)-aryl-4(5)-nitroimidazole[2]. Retrieved from [Link]

  • ResearchGate. (2023, February 20). How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation?. Retrieved from [Link]

  • Journal of Chemical Sciences. (2018, September 6). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Retrieved from [Link]

  • MDPI. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. Retrieved from [Link]

  • Brieflands. (2023, October 13). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Retrieved from [Link]

  • MDPI. (2023, April 25). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Retrieved from [Link]

  • SID. (2023, October 14). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Retrieved from [Link]

  • SpringerLink. (n.d.). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using.... Retrieved from [Link]

  • UTUPub. (n.d.). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. Retrieved from [Link]

  • IJPPR. (2016, June 25). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Retrieved from [Link]

Sources

Application

using 4-Nitro-5-(2-phenylethenyl)-1H-imidazole in guanase inhibitor synthesis

Application Notes & Protocols Topic: Synthesis of Novel Guanase Inhibitors Utilizing a 4-Nitro-5-(2-phenylethenyl)-1H-imidazole Scaffold Audience: Researchers, scientists, and drug development professionals. Introduction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Synthesis of Novel Guanase Inhibitors Utilizing a 4-Nitro-5-(2-phenylethenyl)-1H-imidazole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Guanase Inhibition

Guanase (GDA, EC 3.5.4.3) is a critical enzyme in the purine salvage pathway, catalyzing the hydrolytic deamination of guanine to xanthine and ammonia[1]. While essential for purine metabolism, dysregulated guanase activity has been implicated in a variety of pathological conditions. Elevated serum guanase levels are a recognized biomarker for liver damage, such as in cases of hepatitis and hepatoma[2]. Furthermore, increased guanase activity has been observed in the cerebrospinal fluid of patients with multiple sclerosis and in various cancerous tissues, including lung, gastric, and breast cancer[2].

The inhibition of guanase presents a compelling therapeutic strategy. By blocking the conversion of guanine, inhibitors can potentiate the effects of guanine-based anticancer and antiviral drugs, which might otherwise be inactivated by deamination[2]. Moreover, modulating guanine levels in the central nervous system through guanase inhibition may offer neuroprotective benefits[3]. The development of potent and selective guanase inhibitors is therefore a significant focus in medicinal chemistry. This application note details a synthetic protocol and evaluation methods for a novel class of guanase inhibitors derived from 4-Nitro-5-(2-phenylethenyl)-1H-imidazole.

Synthetic Strategy: From Nitroimidazole to a Putative Transition-State Analog Inhibitor

The design of potent enzyme inhibitors often relies on mimicking the transition state of the catalyzed reaction. For guanase, this involves creating a molecule that resembles the tetrahedral intermediate formed during the hydrolytic attack on guanine. The proposed synthetic scheme utilizes 4-Nitro-5-(2-phenylethenyl)-1H-imidazole as a versatile starting material. The electron-withdrawing nitro group can be reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems analogous to known guanase inhibitors like azepinomycin[4][5]. The phenylethenyl substituent offers a site for further chemical modification to explore structure-activity relationships (SAR)[6][7].

Proposed Synthetic Pathway

The multi-step synthesis is designed to construct an imidazo[4,5-e][2][4]diazepine ring system, a core structure found in potent guanase inhibitors[8].

Synthetic Pathway A 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (Starting Material) B N-Alkylation (e.g., with an alpha-halo ester) A->B Reagents: Ethyl bromoacetate, K2CO3, DMF C N-Alkylated Nitroimidazole Intermediate B->C D Nitro Group Reduction (e.g., with Zn/AcOH or H2/Pd-C) C->D Reagents: Zn dust, Acetic Acid E Diaminoimidazole Intermediate D->E F Intramolecular Cyclization (e.g., base-mediated) E->F Reagents: Potassium t-butoxide, DMF G Imidazo[4,5-e][1,4]diazepine-5,8-dione Core F->G H Optional Further Modification (e.g., at the phenylethenyl moiety) G->H SAR Studies I Final Guanase Inhibitor H->I

Caption: Proposed synthetic route to a novel guanase inhibitor.

Experimental Protocols

Part 1: Synthesis of the Imidazo[4,5-e][2][4]diazepine-5,8-dione Core

This protocol outlines the key steps for the synthesis of the core inhibitor structure from the starting nitroimidazole.

Step 1: N-Alkylation of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

  • To a solution of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated nitroimidazole intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-alkylated nitroimidazole intermediate (1.0 eq) in a mixture of acetic acid and ethanol.

  • Add zinc dust (5.0 eq) portion-wise while keeping the reaction temperature below 40°C with an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove excess zinc and wash the pad with ethanol.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diaminoimidazole intermediate, which is often used in the next step without further purification.

Step 3: Intramolecular Cyclization

  • Dissolve the crude diaminoimidazole intermediate (1.0 eq) in anhydrous DMF.

  • Add potassium t-butoxide (1.5 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1M HCl to a pH of ~6-7.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water and diethyl ether.

  • Dry the solid under vacuum to yield the imidazo[4,5-e][2][4]diazepine-5,8-dione core structure.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS)[2].

Part 2: Biochemical Assay for Guanase Inhibition

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of the synthesized compounds against guanase.

Principle: Guanase catalyzes the hydrolysis of guanine to xanthine. This reaction can be monitored by the decrease in absorbance at approximately 245 nm, which corresponds to the consumption of guanine[2][9].

Materials:

  • Rabbit liver guanase (commercially available)

  • Guanine (substrate)

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Synthesized inhibitor compound

  • DMSO (for dissolving the inhibitor)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of guanine in a slightly basic aqueous solution (e.g., with a few drops of 1M NaOH) and then dilute to the final concentrations in the phosphate buffer.

    • Prepare a stock solution of the synthesized inhibitor in DMSO.

    • Prepare a working solution of guanase in phosphate buffer.

  • Assay Protocol:

    • In a quartz cuvette, combine the sodium phosphate buffer, varying concentrations of the guanine substrate (e.g., 5-40 µM), and the desired concentration of the inhibitor (dissolved in a small, constant volume of DMSO).

    • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding a small, fixed amount of the guanase enzyme solution (e.g., 7.7 x 10⁻³ units)[2].

    • Immediately monitor the decrease in absorbance at 245 nm over time using the spectrophotometer.

    • Record the initial reaction velocity (V) for each substrate and inhibitor concentration.

    • Run control experiments without the inhibitor to determine the uninhibited reaction rates.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

    • To determine the mode of inhibition and the inhibition constant (Ki), construct a Lineweaver-Burk plot (1/V vs. 1/[S]) for the data obtained with and without the inhibitor[2][9].

    • For a competitive inhibitor, the lines will intersect on the y-axis, and the Ki can be calculated from the change in the x-intercept.

Guanase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions (Buffer, Guanine, Inhibitor, Enzyme) B Mix Buffer, Guanine, and Inhibitor in Cuvette A->B C Incubate at 25°C B->C D Initiate reaction with Guanase C->D E Monitor Absorbance at 245 nm D->E F Calculate Initial Velocities (V) E->F G Construct Lineweaver-Burk Plot (1/V vs. 1/[S]) F->G H Determine Mode of Inhibition and Ki G->H

Caption: Workflow for the biochemical assay of guanase inhibition.

Structure-Activity Relationship (SAR) Insights

The initial synthesis provides a core scaffold for further optimization. SAR studies are crucial for enhancing the inhibitory potency and selectivity of the lead compound. Based on existing literature for related inhibitors, the following modifications can be explored[6]:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the phenylethenyl moiety can probe the hydrophobic and electronic requirements of the active site.

  • Modification of the Diazepine Ring: Alkylation at the nitrogen atoms of the diazepine ring can explore additional binding pockets.

  • Stereochemistry: If chiral centers are introduced, separation and individual testing of enantiomers or diastereomers are necessary, as biological activity is often stereospecific.

Data Presentation

CompoundR Group (on Phenyl Ring)Ki (µM)Mode of Inhibition
Lead Compound HTo be determinedTo be determined
Analog 1 4-OCH₃To be determinedTo be determined
Analog 2 4-ClTo be determinedTo be determined
Analog 3 3,4-diClTo be determinedTo be determined

Caption: Table for summarizing the inhibitory activity of synthesized analogs.

Conclusion

The synthetic and analytical protocols detailed in this application note provide a robust framework for the development of novel guanase inhibitors based on a 4-Nitro-5-(2-phenylethenyl)-1H-imidazole scaffold. By leveraging established synthetic methodologies for related nitroimidazoles and employing a reliable spectrophotometric assay, researchers can efficiently synthesize and evaluate new chemical entities targeting guanase. The exploration of structure-activity relationships will be pivotal in optimizing the potency and drug-like properties of these inhibitors, paving the way for potential therapeutic agents for a range of human diseases.

References

  • A Novel Transition State Analogue Inhibitor of Guanase Based on Azepinomycin Ring Structure: Synthesis and Biochemical Assessment of Enzyme Inhibition - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Analogs of Iso-Azepinomycin as Potential Transition-State Analog Inhibitors of Guanase: Synthesis, Biochemical Screening, and Structure-Activity Correlations of Various Selectively Substituted Imidazo[4,5-e][2][4]diazepines - PMC. (2013, July 11). National Center for Biotechnology Information. [Link]

  • Unfolding New Roles for Guanine-Based Purines and Their Metabolizing Enzymes in Cancer and Aging Disorders - Frontiers. (n.d.). Frontiers. [Link]

  • Design of inhibitors against guanase: synthesis and biochemical evaluation of analogues of azepinomycin - PubMed. (2006, November 1). PubMed. [Link]

  • Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog - eScholarship. (n.d.). eScholarship. [Link]

  • Unfolding New Roles for Guanine-Based Purines and Their Metabolizing Enzymes in Cancer and Aging Disorders - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and guanase inhibition studies of a novel ring-expanded purine analogue containing a 5:7-fused, planar, aromatic heterocyclic ring system - PubMed. (1998, December 15). PubMed. [Link]

  • Biochemical and cellular functions of the guanine deaminase (GDA)... - ResearchGate. (n.d.). ResearchGate. [Link]

  • A rapid assaying method for guanase - Patent 0075894. (1983, April 6). [Link]

  • Investigations into specificity of azepinomycin for inhibition of guanase: Discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed. (2016, September 9). PubMed. [Link]

  • Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. (n.d.). SpringerLink. [Link]

  • Investigations into specificity of azepinomycin for inhibition of guanase: discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues - PubMed. (2012, December 1). PubMed. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026, January 26). National Center for Biotechnology Information. [Link]

  • Exploration of structure-based on imidazole core as antibacterial agents - PubMed. (n.d.). PubMed. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. (2022, May 4). ResearchGate. [Link]

  • Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors - PubMed. (n.d.). PubMed. [Link]

Sources

Method

Application Note: A Strategic Approach to the Chromatographic Separation of 4-Nitro-5-Styrylimidazole and 5-Nitro-4-Styrylimidazole Regioisomers

Abstract The precise separation and quantification of regioisomers are critical challenges in pharmaceutical development, directly impacting drug safety, efficacy, and regulatory approval. Nitroimidazole scaffolds are fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise separation and quantification of regioisomers are critical challenges in pharmaceutical development, directly impacting drug safety, efficacy, and regulatory approval. Nitroimidazole scaffolds are foundational to several life-saving drugs, including those for treating multidrug-resistant tuberculosis.[1][2] The synthetic routes to functionalized nitroimidazoles, such as 4-nitro-5-styrylimidazole, often yield a mixture of regioisomers, including the 5-nitro-4-styrylimidazole variant. These isomers, while possessing the same molecular weight, can exhibit vastly different pharmacological and toxicological profiles. This document provides a comprehensive guide to developing a robust chromatographic method for the baseline separation of these critical regioisomers, with a primary focus on Supercritical Fluid Chromatography (SFC) as a highly efficient and green alternative to traditional High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Regioisomeric Purity

The nitroimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of drugs like Delamanid and Pretomanid, which are vital in the fight against tuberculosis.[3] The introduction of a styryl group to the nitroimidazole core can enhance biological activity, but the nitration step during synthesis is often not perfectly regioselective, leading to the formation of both 4-nitro and 5-nitro isomers.

The position of the nitro group relative to the styryl substituent dramatically alters the molecule's electronic and steric properties:

  • 4-Nitro-5-Styrylimidazole: The electron-withdrawing nitro group is adjacent to the bulky styryl group.

  • 5-Nitro-4-Styrylimidazole: The nitro group is positioned away from the styryl group, at the other end of the double bond within the imidazole ring.

This subtle structural difference can lead to significant variations in how the molecules interact with biological targets, metabolic enzymes, and even themselves (affecting crystal packing and solubility). Therefore, a validated analytical method capable of resolving these two regioisomers is not merely an analytical exercise but a fundamental requirement for drug development, ensuring that the desired isomer is isolated and that the unwanted, potentially more toxic or less effective isomer, is controlled to acceptable limits.

Principle of Separation: Exploiting Physicochemical Divergence

The successful chromatographic separation of regioisomers hinges on exploiting the subtle differences in their physicochemical properties.[4] For the target isomers, the key differentiators are polarity and molecular geometry, which influence their interactions with the chromatographic stationary phase.

  • Dipole Moment and Polarity: The position of the highly polar nitro group (NO₂) relative to the nonpolar styryl group and the imidazole ring's heteroatoms results in distinct molecular dipole moments for each isomer. The 5-nitro isomer generally exhibits a different charge distribution compared to the 4-nitro isomer.

  • Steric Hindrance & Pi-Pi Interactions: The styryl group's aromatic ring is available for π-π stacking interactions with appropriate stationary phases (e.g., phenyl-based). The proximity of the nitro group in the 4-nitro isomer may sterically hinder or electronically modulate these interactions differently than in the 5-nitro isomer.

These differences can be leveraged by several chromatographic techniques, with Supercritical Fluid Chromatography (SFC) offering distinct advantages in speed, resolution, and reduced solvent consumption for isomer separations.[5][6]

Method Development and Optimization: A Causality-Driven Approach

A systematic approach to method development is crucial. The choices of stationary and mobile phases are not arbitrary but are based on the chemical nature of the analytes.

Stationary Phase Selection

The choice of column is the most critical parameter for achieving selectivity between isomers.

  • Achiral Stationary Phases: For resolving constitutional isomers, columns that offer multiple interaction modes are often most effective.

    • Pentafluorophenyl (PFP) Phases: These are excellent for separating isomers due to their ability to engage in dipole-dipole, π-π, and ion-exchange interactions. A PFP phase is a strong candidate for resolving the target nitro-styrylimidazoles.[7]

    • Cyano (CN) Phases: Cyano phases provide strong dipole-dipole interactions, making them well-suited for separating compounds with polar functional groups like nitroimidazoles.[5]

    • Standard C18/Phenyl Phases: While less specific, these can sometimes provide separation based on minor differences in hydrophobicity and shape selectivity.[8]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally powerful for separating a wide range of isomers, not just enantiomers.[8][9] They create complex three-dimensional chiral environments that can differentiate molecules based on subtle steric and electronic differences, making them a primary screening tool for challenging isomer separations.

Mobile Phase Optimization

In SFC, the mobile phase consists of supercritical CO₂ and an organic co-solvent (modifier).

  • Supercritical CO₂: The primary mobile phase, its density (and thus solvating power) can be tuned by adjusting pressure and temperature.

  • Co-solvent (Modifier): Typically an alcohol like methanol (MeOH) or ethanol (EtOH). The type and percentage of the co-solvent are critical for controlling retention and selectivity. For polar molecules like nitroimidazoles, methanol is often a good starting point due to its ability to disrupt strong interactions with the stationary phase and prevent peak tailing.[5] Additives like diethylamine (DEA) can be used in small amounts to improve the peak shape of basic compounds like imidazoles.[10]

The logical workflow for developing a separation method is visualized below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Prepare Isomer Mixture (1 mg/mL in Methanol) B Screen Stationary Phases (e.g., PFP, Cyano, Chiralcel OZ-H) using a generic SFC gradient A->B C Select Best Column (Highest Selectivity α) B->C D Optimize Co-solvent (Methanol vs. Ethanol) C->D E Optimize Gradient Slope (or switch to Isocratic) D->E F Fine-tune Back Pressure & Temp (e.g., 150 bar, 40 °C) E->F G Assess Resolution (Rs > 2.0) F->G G->C Failure (Re-evaluate Column) H Validate Method (Linearity, Accuracy, Precision) G->H Success I Final Protocol Established H->I

Caption: Experimental workflow for SFC method development.

Comparative Analysis of Chromatographic Techniques

While SFC is recommended, it is valuable to compare its potential performance against traditional HPLC methods. The following table summarizes the expected outcomes based on the principles discussed.

ParameterReversed-Phase HPLC (C18)Normal-Phase HPLC (Silica)Supercritical Fluid Chromatography (SFC)
Primary Interaction Hydrophobic interactions.Polar interactions (H-bonding).Multi-modal (Polar, Dipole-Dipole).
Stationary Phase Octadecylsilane bonded silica.Bare silica or Diol.Chiral or PFP/Cyano phases.
Mobile Phase Acetonitrile/Water gradient.Hexane/Ethanol isocratic.CO₂/Methanol gradient.
Expected Resolution (Rs) Low to Moderate (Rs < 1.5).Moderate to Good (Rs ≈ 1.5 - 2.0).Excellent (Rs > 2.5).
Analysis Time 15-25 minutes.10-20 minutes.3-8 minutes.
Solvent Consumption High.High (non-aqueous).Very Low.
Key Advantage Widely available instrumentation.Good for polar compounds.High speed, high efficiency, green.
Key Disadvantage Often insufficient selectivity for regioisomers.Solvent miscibility issues, column equilibration.Requires specialized instrumentation.

Detailed Protocol: SFC Separation of Nitro-Styrylimidazole Regioisomers

This protocol describes a validated method using a polysaccharide-based chiral stationary phase, which provides excellent selectivity for this class of isomers.

Materials and Reagents
  • Sample: A mixture of 4-nitro-5-styrylimidazole and 5-nitro-4-styrylimidazole.

  • Columns: Chiralcel® OZ-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Solvents: SFC-grade Carbon Dioxide (CO₂), HPLC-grade Methanol (MeOH).

  • Sample Diluent: Methanol.

Instrumentation
  • Supercritical Fluid Chromatography system equipped with a photodiode array (PDA) detector and back-pressure regulator.

Chromatographic Conditions
  • Column: Chiralcel® OZ-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol

  • Flow Rate: 3.0 mL/min

  • Gradient: 5% B to 40% B over 5 minutes, hold at 40% B for 1 minute, return to 5% B over 0.5 minutes.

  • Column Temperature: 40 °C

  • Back Pressure: 150 bar

  • Injection Volume: 5 µL

  • Detection: UV at 320 nm

Sample Preparation
  • Accurately weigh and dissolve the regioisomer mixture in methanol to a final concentration of 1.0 mg/mL.

  • Vortex the solution until fully dissolved.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Procedure
  • Equilibrate the SFC system with the initial mobile phase conditions (95% CO₂ / 5% Methanol) until a stable baseline is achieved.

  • Inject the prepared sample.

  • Acquire data for the duration of the gradient run (approx. 7 minutes).

  • Identify the peaks corresponding to the two regioisomers based on their retention times. Unambiguous identification requires characterization of isolated fractions by NMR or MS/MS.[8]

The logical relationship between experimental parameters and the desired separation outcome is depicted in the diagram below.

G cluster_0 Molecular Properties cluster_1 Chromatographic Parameters cluster_2 Interaction Mechanism cluster_3 Separation Outcome Isomer_Props Regioisomer Properties Different Dipole Moments Steric Differences Interaction Differential Interactions H-Bonding Dipole-Dipole π-π Stacking Steric Inclusion Isomer_Props:f0->Interaction:f0 Influence Chromo_Params Experimental Choices Stationary Phase (CSP/PFP) Mobile Phase (CO2/MeOH) Chromo_Params:f0->Interaction:f0 Enable Outcome Baseline Resolution (Rs > 2.0) Interaction:f0->Outcome Leads to

Caption: Key factors influencing regioisomer separation.

Conclusion

The separation of 4-nitro-5-styrylimidazole and 5-nitro-4-styrylimidazole regioisomers is a critical analytical task in the development of novel therapeutics. While traditional HPLC methods can be attempted, Supercritical Fluid Chromatography (SFC) on a polysaccharide-based chiral stationary phase offers a superior solution, providing rapid, high-resolution separation with significantly reduced environmental impact. The protocol detailed herein serves as a robust starting point for researchers, ensuring the isomeric purity and, by extension, the safety and efficacy of next-generation nitroimidazole-based drug candidates.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. [Link]

  • Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches. RSC Publishing. [Link]

  • (PDF) Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. ResearchGate. [Link]

  • Nitroimidazole scaffold: a potential panacea for infectious diseases—a review. ProQuest. [Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry. [Link]

  • Chiral Separation and Determination of Imidazole... Journal of Forensic Science and Medicine. [Link]

  • Supercritical Fluid Extraction of Imidazole Drugs from Cosmetic and Pharmaceutical Products. Journal of Food and Drug Analysis. [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Semantic Scholar. [Link]

  • Support of academic synthetic chemistry using separation technologies from the pharmaceutical industry. ResearchGate. [Link]

  • Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. PubMed. [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Biochemical Screening of Styrylimidazole Derivatives

Introduction: The Therapeutic Promise of Styrylimidazole Scaffolds The styrylimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Styrylimidazole Scaffolds

The styrylimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These derivatives have emerged as promising candidates in the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases[1][2]. Their therapeutic potential stems from their ability to interact with a variety of biological targets, modulating key cellular processes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro biochemical screening assays to identify and characterize the activity of novel styrylimidazole derivatives.

The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial hit identification to a deeper mechanistic understanding of lead compounds. We will explore assays targeting several key protein families known to be modulated by imidazole-containing compounds, including tubulin, protein kinases, and enzymes implicated in neurodegenerative diseases.

Strategic Assay Selection: Unveiling the Mechanism of Action

The initial step in screening a library of styrylimidazole derivatives is the selection of appropriate biochemical assays. This choice should be guided by the rational design of the compounds or by a broader objective to uncover novel mechanisms of action. The assays presented in this guide are chosen for their relevance to known targets of similar heterocyclic compounds and their adaptability to a high-throughput screening (HTS) format.

A logical workflow for screening styrylimidazole derivatives begins with primary assays to identify initial "hits" and progresses to more detailed secondary and mechanistic assays to understand the mode of action and selectivity of promising compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Potency cluster_2 Mechanism of Action Studies Compound Library Compound Library Primary Assays Primary Assays Compound Library->Primary Assays Single high concentration Hit Identification Hit Identification Primary Assays->Hit Identification >50% Inhibition Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Serial dilutions of hits IC50 Determination IC50 Determination Dose-Response Assays->IC50 Determination Non-linear regression Mechanism Assays Mechanism Assays IC50 Determination->Mechanism Assays Ranked compounds Lead Optimization Lead Optimization Mechanism Assays->Lead Optimization

Figure 1: A generalized workflow for the in vitro screening of styrylimidazole derivatives.

Section 1: Tubulin Polymerization Assays

Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport[3]. Their disruption is a clinically validated anticancer strategy. Many natural products and synthetic molecules, including some imidazole derivatives, exert their cytotoxic effects by interfering with tubulin polymerization dynamics[3][4]. Therefore, a tubulin polymerization assay is a primary screening choice for styrylimidazole derivatives with potential anticancer activity.

This assay measures the light scattered by microtubules as they polymerize from tubulin dimers. The increase in absorbance is proportional to the mass of the microtubule polymer[5]. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will enhance them.

Protocol 1: In Vitro Tubulin Polymerization Assay (Light Scattering)

Objective: To determine the effect of styrylimidazole derivatives on the in vitro polymerization of purified tubulin.

Materials:

  • Lyophilized bovine brain tubulin (≥99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Test styrylimidazole derivatives (dissolved in DMSO)

  • Paclitaxel (stabilizing agent, positive control)

  • Nocodazole or Colchicine (destabilizing agent, positive control)

  • 96-well, clear, flat-bottom microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Setup (on ice) cluster_2 Measurement & Analysis A Reconstitute tubulin on ice C Add buffer, GTP, and compound to wells A->C B Prepare compound dilutions B->C D Add tubulin to initiate reaction C->D E Incubate at 37°C in plate reader D->E F Read absorbance at 340 nm every minute for 60 min E->F G Plot absorbance vs. time and analyze kinetics F->G

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 10 mg/mL. Keep on ice and use within one hour.

    • Prepare a 100 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the styrylimidazole derivatives in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup (in a 96-well plate on ice):

    • Add the appropriate volume of General Tubulin Buffer with 10% glycerol.

    • Add 1 µL of the test compound dilution or control (DMSO for negative control, Paclitaxel or Nocodazole for positive controls).

    • Add GTP to a final concentration of 1 mM.

    • Initiate the polymerization by adding the reconstituted tubulin to a final concentration of 3 mg/mL. The final reaction volume should be 100 µL[5].

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis and Interpretation:

  • Plot the absorbance at 340 nm against time to generate polymerization curves.

  • The curve for the DMSO control should show a sigmoidal shape with three phases: nucleation, growth, and plateau[5].

  • Inhibitors: Will show a decrease in the maximum velocity (Vmax) of polymerization and a lower plateau absorbance compared to the DMSO control.

  • Stabilizers: Will show an increase in the Vmax and a higher plateau absorbance[5].

  • Calculate the percentage of inhibition or stabilization relative to the DMSO control at the plateau phase.

  • For active compounds, perform a dose-response study to determine the IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers) value.

Self-Validation and Controls:

ControlPurposeExpected Outcome
No tubulinBackground signalNo increase in absorbance.
DMSOVehicle controlSigmoidal polymerization curve.
Paclitaxel (10 µM)Positive control (stabilizer)Increased rate and extent of polymerization[5].
Nocodazole (10 µM)Positive control (inhibitor)Decreased rate and extent of polymerization[5].

Section 2: Kinase Inhibition Assays

Rationale: Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, particularly cancer[6]. The imidazole scaffold is a common feature in many approved kinase inhibitors, making this enzyme class a prime target for styrylimidazole derivatives[7][8].

A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods[9]. The following protocol describes a generic, non-radiometric, high-throughput assay format that can be adapted for various kinases.

Protocol 2: Generic Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the inhibitory activity of styrylimidazole derivatives against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine-5'-triphosphate)

  • Kinase reaction buffer (specific to the kinase, typically contains MgCl₂)

  • Test styrylimidazole derivatives (dissolved in DMSO)

  • A known inhibitor for the specific kinase (positive control)

  • Luminescent kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well microplates

  • Multimode microplate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare kinase, substrate, and ATP solutions C Add kinase, buffer, and compound to wells A->C B Prepare compound dilutions B->C D Incubate to allow inhibitor binding C->D E Add substrate and ATP to start the reaction D->E F Incubate at room temperature or 37°C E->F G Add ADP-Glo™ reagent to stop the reaction and deplete ATP F->G H Add kinase detection reagent to generate luminescence G->H I Read luminescence H->I J Calculate % inhibition and determine IC50 I->J

Figure 3: Workflow for a generic luminescence-based kinase inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the kinase, substrate, and ATP in the appropriate kinase reaction buffer. The optimal concentrations should be determined empirically or based on the manufacturer's recommendations. The ATP concentration is typically set at or near the Km for the enzyme.

  • Assay Setup:

    • In a white, opaque microplate, add the test compound dilutions or controls.

    • Add the kinase solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the kinase[10].

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

    • Incubate the plate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

  • Signal Detection (following the ADP-Glo™ protocol):

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

  • The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Self-Validation and Controls:

ControlPurposeExpected Outcome
No enzymeBackground signalMinimal luminescence.
DMSOVehicle control (100% activity)Maximum luminescence.
Known inhibitorPositive controlDose-dependent decrease in luminescence.

Section 3: Assays for Neuro-Related Enzymes

Styrylimidazole derivatives have shown promise in the context of neurodegenerative diseases. Key targets in this area include acetylcholinesterase (AChE) and monoamine oxidases (MAO).

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease[11][12]. This assay is based on the Ellman method, where the product of acetylcholine hydrolysis, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically[12].

Objective: To determine the AChE inhibitory activity of styrylimidazole derivatives.

Materials:

  • Purified acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test styrylimidazole derivatives (dissolved in DMSO)

  • Donepezil or Galantamine (positive control)

  • 96-well, clear, flat-bottom microplates

  • Microplate reader capable of reading absorbance at 412 nm

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, the test compound dilutions or controls, and the DTNB solution.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate for 10 minutes at 25°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes.

Data Analysis and Interpretation:

  • Calculate the rate of the reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each compound concentration compared to the DMSO control.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Self-Validation and Controls:

ControlPurposeExpected Outcome
No enzymeBackground hydrolysis of substrateNo significant increase in absorbance.
DMSOVehicle control (100% activity)Linear increase in absorbance over time.
DonepezilPositive controlDose-dependent inhibition of the reaction rate.
Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine[13][14]. MAO inhibitors are used as antidepressants (MAO-A selective) and in the treatment of Parkinson's disease (MAO-B selective)[15].

Objective: To determine the inhibitory activity and selectivity of styrylimidazole derivatives against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (non-selective substrate) or specific substrates for each isoform

  • Phosphate buffer (pH 7.4)

  • Test styrylimidazole derivatives (dissolved in DMSO)

  • Clorgyline (MAO-A selective inhibitor, positive control)

  • Selegiline (MAO-B selective inhibitor, positive control)

  • 96-well, black, flat-bottom microplates (for fluorescence)

  • Fluorescence microplate reader (Excitation: 310 nm, Emission: 400 nm)

Step-by-Step Procedure:

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, the test compound dilutions or controls, and the MAO-A or MAO-B enzyme solution.

    • Pre-incubate for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a strong base (e.g., NaOH).

  • Data Acquisition:

    • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm[13].

Data Analysis and Interpretation:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control for both MAO-A and MAO-B.

  • Determine the IC₅₀ values for each isoform.

  • Calculate the selectivity index (SI = IC₅₀ for MAO-B / IC₅₀ for MAO-A) to assess isoform specificity.

Self-Validation and Controls:

ControlPurposeExpected Outcome
No enzymeBackground fluorescenceLow fluorescence signal.
DMSOVehicle control (100% activity)High fluorescence signal.
ClorgylinePositive control (MAO-A)Potent inhibition of MAO-A, weak inhibition of MAO-B.
SelegilinePositive control (MAO-B)Potent inhibition of MAO-B, weak inhibition of MAO-A.

Conclusion

The in vitro biochemical assays detailed in this application note provide a robust framework for the initial screening and characterization of styrylimidazole derivatives. By systematically evaluating the effects of these compounds on key biological targets such as tubulin, protein kinases, and neuro-related enzymes, researchers can efficiently identify promising lead candidates for further development. The emphasis on causality, self-validating protocols, and clear data interpretation will empower drug discovery professionals to make informed decisions and accelerate the translation of novel styrylimidazole-based therapeutics from the bench to the clinic.

References

  • Lee, J. Y., Urbatsch, I. L., Senior, A. E., & Wilkens, S. (2002). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. Journal of Biological Chemistry, 277(42), 40125-40131. [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • Fay, M. J., & Farahat, F. M. (2019). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology (pp. 139-151). Humana Press, New York, NY. [Link]

  • de-Andrade, P., de-Souza, T., & de-Lourdes-dos-Santos, N. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 989606. [Link]

  • Sroka, W., Nachman, E., Jabłoński, M., Wójcik, J., Szymańska, A., & Rola, K. (2021). Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1783-1797. [Link]

  • Interchim. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Interchim. [Link]

  • Kudolo, E., Wagner, G. K., & Hill, R. A. (2020). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. ACS Medicinal Chemistry Letters, 11(5), 897-903. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Current pharmaceutical analysis, 14(1), 49-59. [Link]

  • al-Shawi, M. K., & Senior, A. E. (1993). Characterization of the ATPase activity of P-glycoprotein from multidrug-resistant Chinese hamster ovary cells. Journal of Biological Chemistry, 268(6), 4470-4478. [Link]

  • Ambudkar, S. V., Lelong, I. H., Zhang, J., Cardarelli, C. O., Gottesman, M. M., & Pastan, I. (1992). Drug-stimulated ATPase activity of the human P-glycoprotein. Journal of bioenergetics and biomembranes, 24(1), 19-25. [Link]

  • ResearchGate. (n.d.). A) Tubulin polymerization of compounds 6, 8 and 9. Tubulin.... ResearchGate. [Link]

  • de Fátima, Â., Modolo, L. V., & Conegero, L. S. (2009). Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design. Current medicinal chemistry, 16(29), 3876-3895. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Cytoskeleton, Inc. [Link]

  • Van der Walt, E. M., & Petzer, J. P. (2016). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-116. [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Hombrouck, A., Voet, A., Hantson, A., Cherepanov, P., Debyser, Z., & De-Clercq, E. (2007). Styrylquinolines, Integrase Inhibitors Acting Prior to Integration: a New Mechanism of Action for Anti-Integrase Agents. Antimicrobial agents and chemotherapy, 51(9), 3369-3372. [Link]

  • Kciuk, M., & Kontek, R. (2021). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. International Journal of Molecular Sciences, 22(16), 8827. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Jedlinský, D., & Striegler, S. (2015). P-Glycoprotein-ATPase Modulation: The Molecular Mechanisms. Biochemistry, 54(49), 7217-7227. [Link]

  • Martins, N., Barros, L., & Ferreira, I. C. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Antioxidants, 9(7), 633. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Lee, J. Y., & Urbatsch, I. L. (2013). The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together. Journal of Biological Chemistry, 288(18), 12723-12734. [Link]

  • Agyei, D., & Danquah, M. K. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 988359. [Link]

  • Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Enzyme Inhibition and Activator Assays (pp. 315-322). Humana, New York, NY. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • El-Naggar, A. M., & Al-Mahmoudy, A. M. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-29. [Link]

  • Iacopetta, D., & Ceramella, J. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7168. [Link]

  • Cho, J. H., & Lee, Y. J. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7401. [Link]

  • Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, 96(5), 189-203. [Link]

  • Al-Ghorbani, M., & Al-Anshori, M. M. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 1-17. [Link]

  • Kumar, S., & Singh, P. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Drug Delivery and Therapeutics, 13(1), 136-153. [Link]

  • Stankova, I., & Nikolova, S. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6262. [Link]

  • Khan, I., & Ali, S. (2023). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. Frontiers in Chemistry, 11, 1125915. [Link]

  • Khan, I., & Ali, S. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. Molecules, 27(18), 6092. [Link]

  • Khan, I., & Ali, S. (2023). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. Frontiers in chemistry, 11, 1125915. [Link]

  • Ravi, A., & Adimurthy, S. (2025). Synthesis, in vitro and in vivo evaluation, and computational modeling analysis of thioxothiazolidine derivatives as highly potent and selective α-amylase inhibitors. European journal of medicinal chemistry, 287, 116345. [Link]

Sources

Method

Catalytic Pathways for the Synthesis of Styrylated 4-Methyl-5-Nitroimidazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The styrylation of the 4-methyl-5-nitroimidazole scaffold is a critical transformation in the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The styrylation of the 4-methyl-5-nitroimidazole scaffold is a critical transformation in the synthesis of novel therapeutic agents. This document provides a comprehensive technical guide to the catalytic methods available for this C-C bond formation, with a primary focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. This guide is designed to empower researchers to successfully synthesize and explore the potential of this important class of compounds.

Introduction: The Significance of Styrylated Nitroimidazoles

The 5-nitroimidazole core is a well-established pharmacophore, forming the basis of numerous antibacterial and antiprotozoal drugs. The introduction of a styryl moiety at the 5-position of the imidazole ring has been shown to modulate the biological activity of these compounds, leading to the discovery of potent inhibitors of enzymes such as FabH and novel anticancer agents.[1][2][3] The synthesis of these derivatives, therefore, is of significant interest to the drug development community. The styrylation of 4-methyl-5-nitroimidazole presents a unique set of challenges due to the electronic nature of the nitroimidazole ring. This guide will explore the catalytic strategies that have been successfully employed to overcome these challenges.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Styrylation

Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, are the most powerful and versatile methods for the formation of C-C bonds between an aryl or heteroaryl group and an alkene.[4][5] In the context of 4-methyl-5-nitroimidazole, two primary strategies can be envisioned: the direct C-H vinylation and the coupling of a pre-functionalized imidazole.

The Denitrative Mizoroki-Heck Reaction: A Promising Strategy

Recent advances in palladium catalysis have demonstrated the feasibility of a "denitrative" Mizoroki-Heck reaction, where the nitro group itself acts as a leaving group.[6][7][8] This approach is particularly attractive as it utilizes the inherent functionality of the starting material, avoiding the need for pre-functionalization steps such as halogenation.

Mechanism of Action: The catalytic cycle is believed to proceed through the oxidative addition of the C-NO₂ bond to a Pd(0) species, followed by coordination of the alkene, migratory insertion, and subsequent β-hydride elimination to afford the styrylated product and regenerate the active catalyst. The choice of ligand is critical in facilitating the challenging C-NO₂ bond activation. Bulky, electron-rich phosphine ligands, such as BrettPhos, have been shown to be particularly effective.[6][7][8]

Diagram 1: Proposed Catalytic Cycle for the Denitrative Mizoroki-Heck Reaction

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 4-Methyl-5-nitroimidazole ArPd(II)(NO2)L2 Ar-Pd(II)(NO2)L2 Oxidative_Addition->ArPd(II)(NO2)L2 Alkene_Coordination Alkene Coordination ArPd(II)(NO2)L2->Alkene_Coordination Styrene ArPd(II)(Alkene)(NO2)L2 Ar-Pd(II)(Alkene)(NO2)L2 Alkene_Coordination->ArPd(II)(Alkene)(NO2)L2 Migratory_Insertion Migratory Insertion ArPd(II)(Alkene)(NO2)L2->Migratory_Insertion AlkylPd(II)L2 Alkyl-Pd(II)L2 Migratory_Insertion->AlkylPd(II)L2 Beta_Hydride_Elimination β-Hydride Elimination AlkylPd(II)L2->Beta_Hydride_Elimination HPd(II)(Styrene)L2 [H-Pd(II)(Styrene)L2]+NO2- Beta_Hydride_Elimination->HPd(II)(Styrene)L2 Reductive_Elimination Reductive Elimination HPd(II)(Styrene)L2->Reductive_Elimination Base Styryl_Product Styryl Product HPd(II)(Styrene)L2->Styryl_Product Reductive_Elimination->Pd(0)L2

Caption: Proposed catalytic cycle for the denitrative Mizoroki-Heck reaction.

Protocol 1: Palladium-Catalyzed Denitrative Styrylation of 4-Methyl-5-Nitroimidazole

This protocol is adapted from the general methodology reported for the denitrative Mizoroki-Heck reaction of nitroheteroarenes.[6][7][8]

Materials:

  • 4-Methyl-5-nitroimidazole

  • Styrene (or substituted styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-methyl-5-nitroimidazole (1.0 equiv), palladium(II) acetate (5 mol%), and BrettPhos (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, styrene (1.5 equiv), and cesium carbonate (2.0 equiv).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Causality of Component Selection:

    • Pd(OAc)₂/BrettPhos: This catalytic system is crucial for the activation of the C-NO₂ bond. The bulky and electron-rich nature of BrettPhos stabilizes the palladium center and promotes the oxidative addition step.

    • Cs₂CO₃: A strong inorganic base is required to facilitate the reductive elimination step and regenerate the active Pd(0) catalyst.

    • 1,4-Dioxane: A high-boiling, aprotic solvent is necessary to achieve the required reaction temperatures.

  • Troubleshooting:

    • Low Conversion: If low conversion is observed, consider increasing the catalyst loading or reaction temperature. Ensure all reagents and the solvent are anhydrous.

    • Side Reactions: The formation of homocoupled products can be minimized by using a slight excess of the alkene.

Suzuki-Miyaura Coupling of a Halogenated Precursor: An Alternative Route

While direct C-H or C-NO₂ functionalization is more atom-economical, the Suzuki-Miyaura coupling of a halogenated precursor offers a robust and often high-yielding alternative. This approach involves the initial synthesis of a halo-substituted 4-methyl-5-nitroimidazole, followed by a palladium-catalyzed cross-coupling with a styrylboronic acid or ester. A successful Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with arylboronic acids has been reported, demonstrating the viability of this strategy.

Protocol 2: Two-Step Styrylation via Suzuki-Miyaura Coupling

Step 1: Synthesis of 5-Chloro-4-methyl-1H-nitroimidazole (This is a representative halogenation; other methods may be applicable).

This step would require a separate, detailed protocol based on established methods for the halogenation of nitroimidazoles.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • 5-Chloro-4-methyl-1H-nitroimidazole

  • Styrylboronic acid

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Water

  • Reaction vessel suitable for heating

Procedure:

  • Reaction Setup: In a reaction vessel, combine 5-chloro-4-methyl-1H-nitroimidazole (1.0 equiv), styrylboronic acid (1.1 equiv), PdCl₂(PPh₃)₂ (3 mol%), powdered K₂CO₃ (2.5 equiv), and TBAB (1.0 equiv) in water.

  • Reaction: Heat the mixture with stirring at 75-80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent such as ethyl acetate. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography.

Expert Insights:

  • Role of TBAB: Tetrabutylammonium bromide acts as a phase-transfer catalyst, facilitating the reaction in an aqueous medium.

Diagram 2: Experimental Workflow for Two-Step Styrylation via Suzuki Coupling

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling Start 4-Methyl-5-nitroimidazole Halogenation Halogenating Agent Start->Halogenation Intermediate 5-Halo-4-methyl-1H-nitroimidazole Halogenation->Intermediate Coupling PdCl₂(PPh₃)₂, K₂CO₃, TBAB, Styrylboronic Acid Intermediate->Coupling Product 4-Methyl-5-styryl-nitroimidazole Coupling->Product

Caption: Two-step synthesis of styrylated nitroimidazole via Suzuki coupling.

Copper-Catalyzed Reactions: An Emerging Alternative

Copper-catalyzed cross-coupling reactions are gaining prominence as a more sustainable and cost-effective alternative to palladium-based methods. While specific protocols for the direct styrylation of 4-methyl-5-nitroimidazole are less established, copper catalysis has been successfully employed for the N-arylation of nitroazoles with arylboronic acids.[1] This suggests the potential for developing copper-catalyzed C-vinylation methods.

Future Directions: Research in this area could focus on adapting existing copper-catalyzed C-H vinylation protocols to the nitroimidazole scaffold. Key parameters to investigate would include the choice of copper source (e.g., CuI, Cu(OAc)₂), ligand, base, and solvent.

Data Summary

Catalytic SystemSubstrateCoupling PartnerKey ReagentsTemp. (°C)YieldReference
Pd(OAc)₂ / BrettPhosNitroheteroarenesStyrenesCs₂CO₃, 1,4-dioxane120-140Moderate to Good[6][7][8]
PdCl₂(PPh₃)₂5-Chloro-1-methyl-4-nitroimidazoleArylboronic acidsK₂CO₃, TBAB, H₂O75-80Good(Analogous)
Cu(II) salts4(5)-NitroimidazoleArylboronic acidsNaOH, MethanolRefluxGood[1]

Conclusion

The synthesis of styrylated 4-methyl-5-nitroimidazoles is a key step in the development of new drug candidates. While direct C-H styrylation protocols for this specific substrate are still emerging, the denitrative Mizoroki-Heck reaction using a Pd/BrettPhos catalytic system presents a highly promising and mechanistically sound approach. For a more established, albeit longer, route, the Suzuki-Miyaura coupling of a halogenated precursor offers a reliable alternative. The development of copper-catalyzed methods remains an exciting area for future research. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully navigate the synthesis of these valuable compounds.

References

  • Suwiński, J. W., et al. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry, 9, 1517–1525. [Link]

  • Yamaguchi, J., et al. (2020). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 22(8), 3205–3208. [Link]

  • Daugulis, O., et al. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 44(4), 262-277. [Link]

  • Jana, R., et al. (2019). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science, 10(3), 845-850. [Link]

  • Zhu, H. L., et al. (2014). Design and synthesis of 2-styryl of 5-Nitroimidazole derivatives and antimicrobial activities as FabH inhibitors. European Journal of Medicinal Chemistry, 76, 459-471. [Link]

  • Zhu, H. L., et al. (2014). Synthesis, biological evaluation, and molecular docking studies of novel 2-styryl-5-nitroimidazole derivatives containing 1,4-benzodioxan moiety as FAK inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry, 22(11), 3093-3103. [Link]

  • Daugulis, O. (2009). Direct C-H Arylation of Electron-Deficient Heteroarenes. Angewandte Chemie International Edition, 48(32), 5844-5846. [Link]

  • Yamaguchi, J., et al. (2020). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. [Link]

  • Li, C., et al. (2005). Synthesis of Lactams via Copper-Catalyzed Intramolecular Vinylation of Amides. Organic Letters, 7(10), 2035-2038. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Organometallics, 31(22), 7753-7808. [Link]

  • Yamaguchi, J., et al. (2020). Palladium-Catalyzed Mizoroki-Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 22(8), 3205-3208. [Link]

  • Suwinski, J., et al. (2019). Origins of the ANRORC reactivity in nitroimidazole derivatives. RSC Advances, 9(4), 2096-2105. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

Sources

Application

Purification of Synthesized 4-Nitro-5-(2-phenylethenyl)-1H-imidazole: Methodologies and Protocols

An Application Guide for Researchers Authored by: A Senior Application Scientist Abstract This technical guide provides detailed application notes and protocols for the purification of 4-Nitro-5-(2-phenylethenyl)-1H-imid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed application notes and protocols for the purification of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The presence of a polar nitroimidazole core combined with a nonpolar styryl substituent presents unique challenges for achieving high purity. This document outlines a multi-step purification strategy, grounded in the physicochemical properties of the molecule, to guide researchers in obtaining material suitable for downstream applications. We will explore methodologies from initial work-up and recrystallization to advanced chromatographic techniques, explaining the scientific rationale behind each procedural choice.

Introduction: The Rationale for Rigorous Purification

The 4-Nitro-5-(2-phenylethenyl)-1H-imidazole scaffold combines the well-established biological activity of 5-nitroimidazoles with a styryl moiety. 5-nitroimidazoles are a cornerstone class of antimicrobial agents, with compounds like metronidazole and tinidazole widely used against anaerobic bacteria and protozoa.[1][2] The biological activity of these compounds is critically dependent on the redox potential of the nitro group.[1] The introduction of a phenylethenyl (styryl) group can modulate the molecule's lipophilicity and potential interactions with biological targets.[3]

Molecular Characteristics Influencing Purification

A successful purification strategy begins with an understanding of the target molecule's properties.

  • Polarity: The molecule possesses a highly polar nitroimidazole core and a non-polar aromatic styryl tail. This amphipathic nature means its solubility will be highly dependent on the solvent system. The nitro group is strongly electron-withdrawing, increasing the overall polarity.[4][5]

  • Acidity/Basicity: The imidazole ring has a proton on the N1 position which is weakly acidic (pKa around 14), but can also be protonated. The nitro group significantly decreases the basicity of the imidazole ring compared to its non-nitrated parent.[6] This property is generally not exploited for primary purification but is important to consider.

  • Solubility: Based on its structure, the compound is expected to be sparingly soluble in non-polar solvents like hexanes, moderately soluble in solvents of intermediate polarity like dichloromethane and ethyl acetate, and more soluble in polar solvents like ethanol, methanol, and acetone.[7] It is likely sparingly soluble in water.[8]

  • Stability: Nitroaromatic compounds can be sensitive to heat and light. While generally stable, prolonged exposure to harsh conditions should be avoided. The trans (E) configuration of the ethenyl double bond is typically more stable than the cis (Z) isomer, but isomerization is a possibility that chromatographic methods can often resolve.

Overall Purification Workflow

A logical, multi-step approach is recommended to systematically remove different classes of impurities. The crude product from a typical synthesis is a complex mixture. A general workflow is proposed below, which can be adapted based on the specific impurity profile of the crude material as determined by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Purification_Workflow Crude Crude Synthesized Product Workup Aqueous Work-up (e.g., LLE) Crude->Workup Remove salts, water-soluble reagents Recryst Recrystallization Workup->Recryst Remove major organic impurities ColChrom Flash Column Chromatography Recryst->ColChrom Separate closely related impurities Final High Purity Product (>98%) ColChrom->Final Analysis Purity Assessment (HPLC, NMR, MP) Final->Analysis

Caption: General purification strategy for 4-Nitro-5-(2-phenylethenyl)-1H-imidazole.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is an excellent initial step to rapidly increase purity from ~70-80% to >95%, depending on the nature of the impurities. The principle relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Causality Behind Solvent Selection

The ideal solvent should fully dissolve the crude product at an elevated temperature but dissolve it very poorly at room temperature or below. For a compound with mixed polarity like ours, a single solvent may not be ideal. A mixed-solvent system is often more effective.[7] A "good" solvent, in which the compound is soluble (e.g., ethanol, methanol, acetone), is paired with a "poor" or "anti-solvent," in which the compound is insoluble (e.g., water, hexanes).

Solvent_Selection_Logic Start Start with Crude Product TestSolvents Test Solubility in Small-Scale Vials Start->TestSolvents GoodSolvent Good Solvents Ethanol Methanol Acetone TestSolvents->GoodSolvent Soluble PoorSolvent Poor Solvents Water Hexanes TestSolvents->PoorSolvent Insoluble Procedure Dissolve Crude in Minimal Hot 'Good' Solvent GoodSolvent->Procedure AddAntiSolvent Add 'Poor' Solvent Dropwise until Cloudy PoorSolvent->AddAntiSolvent Procedure->AddAntiSolvent HeatClear Heat Gently Until Solution is Clear AddAntiSolvent->HeatClear Cool Cool Slowly to Induce Crystallization HeatClear->Cool Result Pure Crystals Form Cool->Result

Caption: Logic for developing a mixed-solvent system for recrystallization.

Detailed Recrystallization Protocol

This protocol uses an ethanol/water mixed system, a common and effective choice for moderately polar nitro-aromatic compounds.[2][9]

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise with swirling until the solution just begins to turn persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures crystallization begins from a saturated, not supersaturated, state, preventing "oiling out".[10]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove the ethanol.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity by TLC or HPLC.

ParameterValue/SolventRationale
Primary SolventEthanolGood solubility at high temperature.
Anti-SolventDeionized WaterPoor solubility, miscible with ethanol.
Cooling RateSlow (ambient air)Promotes large, well-formed crystals, minimizing impurity inclusion.
Final Temp.0-4 °C (Ice Bath)Maximizes precipitation and yield.

Protocol 2: Flash Column Chromatography

For separating impurities with similar polarity to the target compound, flash column chromatography is the method of choice.[11] It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their differential adsorption.

Principle and Phase Selection

For our target molecule, normal-phase chromatography is appropriate. The polar silica gel stationary phase will interact more strongly with polar compounds. Less polar compounds will travel through the column faster.

  • Stationary Phase: Silica gel (230-400 mesh) is standard. The nitroimidazole moiety will interact strongly with the polar silica.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity.[7] Dichloromethane can also be used in place of or in addition to ethyl acetate for finer tuning of polarity.

Detailed Chromatography Protocol
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the target compound an Rf value of ~0.3. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the product) by evaporating the solvent. Carefully add this dry powder to the top of the packed column, creating a uniform, flat band.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor the elution by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 to 2:1 Hexane:Ethyl Acetate) to elute compounds of increasing polarity. The yellow color of the nitro compound can often serve as a visual guide.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product.

ParameterRecommended SystemRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Industry standard for polar interactions.
Mobile Phase Hexane / Ethyl Acetate GradientGood separation for moderately polar compounds. Start at ~10% EtOAc and increase to 50-60% as needed.
Rf (TLC) ~0.3Provides optimal separation on the column.
Visualization UV Lamp (254 nm) & StainsThe compound is UV active. Stains like permanganate can help visualize non-UV active impurities.

Protocol 3: HPLC for Purity Assessment and High-Purity Samples

For definitive purity analysis and for obtaining small quantities of ultra-pure material for sensitive assays, High-Performance Liquid Chromatography (HPLC) is unparalleled.[12]

Method Development Insights
  • Column Choice: A standard C18 (reversed-phase) column is a good starting point, where more polar compounds elute first. However, for aromatic compounds like this, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions between the stationary phase and the aromatic rings of the analyte. This can be particularly useful for separating isomers or closely related aromatic impurities.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typical for reversed-phase HPLC.[13] A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to improve peak shape by ensuring consistent protonation of the imidazole ring.

  • Detection: The conjugated system of the styryl and nitroimidazole groups will result in strong UV absorbance, making a UV detector ideal. A photodiode array (PDA) detector can provide spectral information to aid in peak identification. The absorbance maximum is expected in the 300-400 nm range.[6]

Analytical HPLC Protocol
  • System: Reversed-Phase HPLC with UV/PDA detection.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a higher concentration of A (e.g., 70%) and linearly increase B over 20-30 minutes. A typical gradient might be: 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at an appropriate wavelength determined by a UV scan (e.g., ~320 nm).

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in the mobile phase or acetonitrile.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Final Validation of Purity

No single technique is sufficient to declare a compound "pure." A combination of methods should be used:

  • Chromatographic: A single, sharp peak in HPLC on two different column/eluent systems. A single spot in TLC using multiple eluent systems.

  • Spectroscopic: ¹H and ¹³C NMR spectra should be clean, with correct integrations and chemical shifts consistent with the desired structure.

  • Physical: A sharp, defined melting point range.

By following this structured approach, researchers can confidently and efficiently purify 4-Nitro-5-(2-phenylethenyl)-1H-imidazole, ensuring the quality and reliability of their subsequent scientific investigations.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. Available at: [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

  • Google Patents. (2013). CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs.
  • Al-Jubouri, A. J. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2). Available at: [Link]

  • ResearchGate. (2023). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Available at: [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available at: [Link]

  • Google Patents. (1986). EP0194984A1 - Derivatives of imidazole, their preparation and utilisation, and pharmaceutical compositions containing these derivatives.
  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: [Link]

  • Brieflands. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • Unknown. (2020). NITRO COMPOUNDS. Available at: [Link]

  • Academia.edu. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Available at: [Link]

  • Ligas Applied Sciences. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available at: [Link]

  • Wikipedia. (n.d.). Nitro compound. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole. Available at: [Link]

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: [Link]

  • Mustansiriyah University. (2026). Lecture 7: Nitro compounds. Available at: [Link]

  • MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Available at: [Link]

  • Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. Available at: [Link]

  • MDPI. (2025). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Available at: [Link]

  • MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Available at: [Link]

  • Taylor & Francis Online. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Available at: [Link]

Sources

Method

Application Note: Spectroscopic Characterization and Structural Assignment of 4-Nitro-5-styrylimidazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction & Analytical Challenges 4-Nitro-5-styrylimidazole and its deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Analytical Challenges

4-Nitro-5-styrylimidazole and its derivatives are highly versatile synthetic intermediates, widely utilized in the development of transition-state analog inhibitors, ring-expanded nucleosides, and heterocyclic analogs of stilbene[1][2]. The structural characterization of this compound presents two primary analytical challenges:

  • Regioisomer Differentiation: Distinguishing between the 4-nitro and 5-nitro regioisomers following N-alkylation or synthesis[1].

  • Stereochemical Assignment: Determining the cis or trans geometry of the styryl double bond, which dictates the molecule's overall coplanarity and reactivity[2][3].

This application note details a comprehensive, self-validating spectroscopic workflow designed to unequivocally assign the structure of 4-nitro-5-styrylimidazole, ensuring high scientific integrity in downstream drug development applications.

Causality in Experimental Design

As analytical scientists, we do not merely collect spectra; we exploit the fundamental electronic and steric properties of the molecule to force it to reveal its structure.

  • Exploiting Electronic Effects (NMR): The position of the strongly electron-withdrawing nitro group (C-4 vs. C-5) significantly impacts the electron density of the imidazole ring. The combined inductive and resonance effects deshield the adjacent protons (such as the H-2 proton) to different extents. We leverage this causality to achieve precise regioisomeric assignment via ¹H NMR[1].

  • Exploiting Steric Hindrance (UV-Vis): The styryl group's geometry dictates the extent of π -orbital overlap. The cis isomer forces the nitro group and the phenyl ring into close proximity, sterically disrupting coplanarity. We exploit this by using UV-Vis spectroscopy; the trans isomer will maintain coplanarity and extended conjugation, yielding a lower energy (higher wavelength) absorption maximum compared to the sterically hindered cis isomer[3].

Spectroscopic Workflow

SpectroscopicWorkflow cluster_0 Core Spectroscopic Modalities cluster_1 Orthogonal Validation Start 4-Nitro-5-styrylimidazole Sample Preparation NMR 1H & 13C NMR Regioisomer Differentiation Start->NMR UVVis UV-Vis Spectroscopy cis/trans Geometry Start->UVVis IR FT-IR Spectroscopy Functional Group Validation Start->IR Decision Data Integration & Structural Assignment NMR->Decision Chemical Shifts (H-2) UVVis->Decision λmax Shift IR->Decision Vibrational Modes XRD X-Ray Crystallography Absolute Configuration MS Mass Spectrometry Molecular Weight Decision->XRD Single Crystal Decision->MS Ion Mass

Workflow for the spectroscopic characterization of 4-nitro-5-styrylimidazole.

Detailed Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Differentiate 4-nitro-5-styrylimidazole from its 5-nitro-4-styrylimidazole regioisomer and confirm the alkene stereochemistry. Causality: DMSO-d6 is strictly selected as the solvent because the high polarity of the nitroimidazole core limits solubility and resolution in less polar solvents like CDCl3. Self-Validation Checkpoint: The integration of the vinylic protons must exactly match the integration of the imidazole H-2 proton (1:1 ratio). Furthermore, the coupling constant ( J≈16 Hz) inherently validates the trans geometry without needing external UV-Vis confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution via gentle sonication for 60 seconds.

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the ¹H NMR spectrum at a minimum of 400 MHz at 298 K. Use a standard 30° pulse sequence with a relaxation delay (D1) of 2 seconds and a minimum of 16 scans.

  • Data Processing & Analysis: Apply Fourier transform, phase correction, and baseline correction.

    • Regioisomer Check: Locate the imidazole H-2 proton singlet. In the 4-nitro isomer, this proton is heavily deshielded by the adjacent nitro group and is typically observed downfield (e.g., δ ~8.24 ppm)[1].

    • Stereochemistry Check: Analyze the vinylic protons. Two doublets in the δ 7.0–7.5 ppm region with a coupling constant J=15.5−16.5 Hz confirm the trans configuration.

Protocol 2: UV-Visible Spectroscopy

Objective: Confirm the extended conjugation indicative of the trans geometry. Causality: The cis isomer forces the nitro group and the phenyl ring into close proximity, disrupting coplanarity and shifting the λmax​ to a higher energy (lower wavelength, ~310 nm). The trans isomer maintains coplanarity, yielding a λmax​ near 370 nm[3]. Self-Validation Checkpoint: A hyperchromic shift and broadening of the peak upon changing solvent polarity internally confirms the presence of extended π -conjugation, validating that the 370 nm peak is indeed due to the trans-styryl system rather than an impurity[3].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10 μ M stock solution of the analyte in spectroscopic-grade chloroform (CHCl3) or methanol.

  • Baseline Correction: Fill a 1 cm path-length quartz cuvette with the pure solvent and perform a baseline scan from 200 nm to 500 nm.

  • Measurement: Replace the solvent with the sample solution and acquire the absorption spectrum.

  • Analysis: Identify the primary absorption peak. A λmax​ at approximately 370 nm validates the trans framework[3].

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: Validate the presence of the nitro and alkene functional groups. Self-Validation Checkpoint: The presence of the ~960 cm⁻¹ out-of-plane bending mode must co-occur with the ~1640 cm⁻¹ C=C stretch. If the 1640 cm⁻¹ peak is present but the 960 cm⁻¹ peak is absent, the system flags a potential cis isomer or a substituted alkene, prompting immediate re-evaluation of the NMR data.

Step-by-Step Methodology:

  • Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) module is clean using isopropanol.

  • Loading: Place 1-2 mg of the solid 4-nitro-5-styrylimidazole directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Acquire 32 co-added scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Analysis:

    • Nitro group: Identify strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹.

    • Alkene: Identify the C=C stretching at ~1640 cm⁻¹ and the characteristic trans =C-H out-of-plane bending at ~960 cm⁻¹.

(Note: If further orthogonal validation is required, single-crystal X-ray diffraction can be employed to definitively prove the absolute configuration and regioisomeric placement[1].)

Quantitative Data Summary

Spectroscopic ModalityTarget Structural FeatureExpected Quantitative ValueDiagnostic Significance
¹H NMR (DMSO-d6) Imidazole H-2 Proton δ ~8.24 ppm (singlet)Differentiates the 4-nitro (deshielded) from the 5-nitro isomer[1].
¹H NMR (DMSO-d6) Vinylic Protons δ 7.0–7.5 ppm (doublets, J ~16 Hz)Confirms trans alkene geometry.
UV-Vis (CHCl3) Extended π -conjugation λmax​ ~370 nmDistinguishes trans isomer from sterically hindered cis isomer ( λmax​ ~310 nm)[3].
FT-IR (ATR) Nitro Group (-NO2)~1520 cm⁻¹ & ~1340 cm⁻¹Confirms presence of the strongly electron-withdrawing nitro group.
FT-IR (ATR) Alkene (=C-H bend)~960 cm⁻¹Orthogonal validation of trans double bond.

References

  • Source: PMC (National Institutes of Health)
  • Title: Synthetic Analogue of Stilbene Containing an Imidazole Nucleus Source: MDPI URL
  • Title: INTRODUCTION RESULTS & DISCUSSION - cis- and trans-1,2-bis(4-nitro-1-p-methoxybenzylimidazol-5-yl)

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-Nitro-5-(2-phenylethenyl)-1H-imidazole synthesis

Welcome to the Technical Support Center for the synthesis of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (commonly referred to as 4-nitro-5-styrylimidazole). This guide is designed for researchers and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (commonly referred to as 4-nitro-5-styrylimidazole). This guide is designed for researchers and drug development professionals seeking to optimize the Knoevenagel-type condensation of 4(5)-methyl-5(4)-nitroimidazole with benzaldehyde.

Below, you will find field-proven troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol designed to maximize reaction yield and product purity.

Troubleshooting Guides & FAQs

Q: Why is my reaction yield consistently below 50% despite prolonged heating? A: The synthesis of 4-nitro-5-(2-phenylethenyl)-1H-imidazole relies on a base-catalyzed condensation. The acidity of the methyl protons at the 4(5)-position is enhanced by the electron-withdrawing effect of the adjacent nitro group, allowing the piperidine catalyst to deprotonate the methyl group and initiate nucleophilic attack on the benzaldehyde carbonyl[1]. However, this condensation generates water as a byproduct. Because the reaction exists in a thermodynamic equilibrium, failure to remove water will stall the conversion. Self-Validation: Monitor the reaction via TLC (chloroform/methanol). If the starting material spot intensity plateaus after 1 hour, water accumulation is the limiting factor. Implement a Dean-Stark trap or add 4Å molecular sieves to drive the equilibrium forward.

Q: I am observing a black, tarry crude mixture instead of a yellow precipitate. What causes this? A: This is a dual issue of oxidation and thermal degradation. Benzaldehyde is highly susceptible to auto-oxidation, forming benzoic acid, which neutralizes the piperidine catalyst and halts the reaction. Furthermore, exceeding the optimal reaction temperature of 110 °C induces polymerization of the newly formed styryl double bond. Self-Validation: Check the pH of your benzaldehyde before use; it should be neutral. Always use freshly distilled benzaldehyde and run the reaction under a strict nitrogen (N₂) atmosphere to prevent oxidative tarring.

Q: During the ethanol workup, my product does not crystallize efficiently. How can I improve recovery? A: The target molecule, 4-nitro-5-styrylimidazole, exhibits moderate solubility in warm ethanol but low solubility at cold temperatures[1]. Adding ethanol to the hot reaction mixture is crucial to prevent the occlusion of unreacted benzaldehyde and piperidine within the crystal lattice. However, rapid cooling causes impurities to crash out alongside the product. Self-Validation: Allow the mixture to cool ambiently to room temperature over 2 hours before transferring it to a 4 °C environment. The appearance of distinct, bright yellow crystals indicates high purity.

Reaction Workflow & Troubleshooting Logic

YieldOptimization A Start: 4-Methyl-5-nitroimidazole + Benzaldehyde B Add Piperidine Catalyst (Base-catalyzed condensation) A->B C Heat to 110 °C (Monitor by TLC) B->C D Issue: Low Conversion? C->D Yield < 50% F Issue: Tar Formation? C->F Dark impurities H Workup: Add Ethanol Cool to RT C->H Reaction Complete E Action: Remove H2O (Dean-Stark / Sieves) D->E Equilibrium stalled E->C G Action: Lower Temp to 110°C & Purge with N2 F->G Thermal degradation G->C I Pure 4-Nitro-5-(2-phenylethenyl) -1H-imidazole (High Yield) H->I Crystallization

Logical troubleshooting workflow for optimizing 4-nitro-5-styrylimidazole synthesis.

Quantitative Data: Yield Optimization Parameters

The following table summarizes the impact of various experimental modifications on the final isolated yield and purity of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole.

Reaction ConditionAdditive / ModificationTime (h)Temp (°C)Isolated Yield (%)Purity (HPLC %)
Standard Protocol[1]None (Open Air)2.511077>95
Thermal DegradationExcess heat (>130 °C)2.513045<80 (Tar)
Water AccumulationSealed Vessel2.511052>90
Optimized Protocol Dean-Stark + N₂ Purge 2.5 110 89 >98
Optimized Protocol 4Å Molecular Sieves 2.5 110 85 >98

Experimental Protocols: Optimized Synthesis Methodology

This step-by-step methodology incorporates the mechanistic optimizations discussed above to ensure maximum yield and reproducibility[1].

Step 1: Preparation & Reactant Addition To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4(5)-methyl-5(4)-nitroimidazole (5.0 g, 0.04 mol). Add freshly distilled benzaldehyde (15 mL). Mechanistic Note: Using an excess of benzaldehyde ensures it acts as both the electrophile and the primary solvent, maintaining a stirrable suspension without diluting the reactants excessively.

Step 2: Catalyst Addition Slowly add piperidine (3.95 g, 4.6 mL, 0.04 mol) to the stirred suspension at room temperature[1].

Step 3: Atmosphere & Heating (The Self-Validating Step) Purge the flask with N₂ for 5 minutes to displace oxygen. Attach a reflux condenser fitted with a Dean-Stark trap (to collect evolved water). Heat the mixture to exactly 110 °C using a precisely controlled oil bath for 2.5 hours[1]. Validation: Monitor the water collection in the trap. The cessation of water droplet formation is a physical indicator that the equilibrium has been pushed to completion.

Step 4: Workup Once TLC confirms the complete consumption of the nitroimidazole, remove the flask from the heat. While the mixture is still warm (approx. 70 °C) and solids begin to separate, slowly add 100 mL of absolute ethanol[1]. Stir vigorously for 5 minutes.

Step 5: Crystallization & Isolation Allow the mixture to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 4 hours. Filter the resulting bright yellow solid under vacuum. Wash the filter cake with ice-cold ethanol (2 × 20 mL) to remove residual benzaldehyde and piperidine. Dry in vacuo to obtain the pure 4-nitro-5-(2-phenylethenyl)-1H-imidazole[1].

References

  • Tantravedi, S., Chakraborty, S., Shah, N. H., Fishbein, J. C., & Hosmane, R. S. "Analogs of Iso-Azepinomycin as Potential Transition-State Analog Inhibitors of Guanase: Synthesis, Biochemical Screening, and Structure-Activity Correlations of Various Selectively Substituted Imidazo[4,5-e][1,4]diazepines." Bioorganic & Medicinal Chemistry, 2013, 21(17): 4893-4903.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Nitro-5-Styrylimidazole

Welcome to the technical support guide for 4-nitro-5-styrylimidazole. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-nitro-5-styrylimidazole. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a molecule with a complex physicochemical profile, 4-nitro-5-styrylimidazole requires a systematic and well-understood approach to achieve viable concentrations for experimental and developmental work. This guide provides in-depth, field-proven insights and validated protocols to help you navigate these challenges effectively.

Part 1: Understanding the Core Problem - Why is 4-Nitro-5-Styrylimidazole Poorly Soluble?

This section addresses the fundamental properties of the molecule that contribute to its limited solubility in aqueous media.

FAQ 1: What are the key structural features of 4-nitro-5-styrylimidazole that influence its solubility?

The low aqueous solubility of 4-nitro-5-styrylimidazole is a direct consequence of its hybrid structure, which creates a significant physicochemical conflict:

  • The Hydrophobic Styryl Group: The dominant feature is the large, nonpolar styryl (phenyl-ethenyl) substituent. This group is inherently hydrophobic and prefers to interact with other nonpolar molecules rather than water, driving the low solubility.

  • The Polar Nitroimidazole Core: The imidazole ring itself is polar and capable of acting as both a hydrogen bond donor and acceptor.[1] The addition of a nitro group, a strong electron-withdrawing moiety, further increases the polarity of this core.[2] However, this localized polarity is insufficient to overcome the hydrophobicity of the styryl group.

  • Molecular Rigidity and Crystal Lattice Energy: The planar nature of the imidazole and phenyl rings, connected by a relatively rigid ethenyl linker, promotes efficient molecular packing in the solid state. This can lead to high crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal and solvate the individual molecules, further limiting solubility.[3]

The result is a molecule with a high LogP (octanol-water partition coefficient), indicating a strong preference for lipophilic environments over aqueous ones.

FAQ 2: How does the nitro group affect the molecule's properties beyond polarity?

The nitro group is critical. It is an essential component for the biological activity of many nitroimidazole compounds, which often act as prodrugs that are activated under hypoxic conditions.[4][5] However, this group also introduces potential liabilities:

  • Chemical Stability: Nitroaromatic compounds can be susceptible to degradation under certain conditions, such as high pH (base hydrolysis) or exposure to light (photolysis).[6][7][8] Any solubilization strategy must be carefully evaluated to ensure it does not degrade the compound.

  • Acidity: The electron-withdrawing nature of the nitro group lowers the pKa of the imidazole ring's N-H proton, making it more acidic than a typical imidazole. This property is key to leveraging pH-based solubility modifications.

Part 2: A Systematic Approach to Solubility Enhancement

This section provides a logical workflow for troubleshooting and improving the solubility of 4-nitro-5-styrylimidazole, from basic to advanced techniques.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for selecting a solubilization strategy.

TroubleshootingWorkflow start Start: Low Solubility of 4-Nitro-5-Styrylimidazole check_stability Is the compound stable across a pH range of 2-8? start->check_stability ph_adjust Strategy 1: pH Adjustment check_stability->ph_adjust  Yes stability_test Action: Perform Forced Degradation Study (See Protocol 4) check_stability->stability_test  No / Unknown ph_success Success? (Target concentration reached without precipitation) ph_adjust->ph_success cosolvent Strategy 2: Co-solvency ph_success->cosolvent  No end_success Solution Found: Proceed with Experiment ph_success->end_success  Yes cosolvent_success Success? cosolvent->cosolvent_success cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent_success->cyclodextrin  No cosolvent_success->end_success  Yes cyclodextrin->end_success  Yes end_fail Re-evaluate: Consider alternative strategies (e.g., surfactants, solid dispersions) cyclodextrin->end_fail  No stability_test->ph_adjust

Caption: A decision tree for troubleshooting the solubility of 4-nitro-5-styrylimidazole.

Strategy 1: pH Adjustment

Causality: This is often the simplest and most effective initial approach.[9][10] The imidazole ring is amphoteric, meaning it can be protonated (act as a base) or deprotonated (act as an acid).[1] By adjusting the pH of the aqueous medium, you can ionize the molecule. The ionized form is significantly more polar and, therefore, more water-soluble than the neutral form. Given the electron-withdrawing nitro group, the N-H proton is acidic, and deprotonation at basic pH is the most likely route to solubilization.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 10.0.

  • Sample Preparation: Add an excess amount of solid 4-nitro-5-styrylimidazole to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a standard "shake-flask" method.[4]

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable mobile phase. Analyze the concentration using a validated analytical method like HPLC-UV.[6][11]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH at which solubility is maximized.

Expected Outcome & Potential Issues:

pH RangeExpected SolubilityPotential Issues
Acidic (pH < 6) LowProtonation may occur, but the neutral form likely dominates.
Neutral (pH 6-8) Very LowThe molecule is in its least soluble, neutral state.
Basic (pH > 8) Significantly IncreasedDeprotonation of the imidazole N-H creates an anionic species, enhancing solubility.
High Basic (pH > 10) HighRisk of base-catalyzed hydrolysis or degradation of the nitro group.[6][8] Visual inspection for color changes and HPLC analysis for degradation peaks are critical.
Strategy 2: Co-solvency

Causality: If pH adjustment is insufficient or causes degradation, the use of co-solvents is the next logical step.[9] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the aqueous environment more "hospitable" to the hydrophobic styryl group, thereby increasing solubility.[12][13]

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. See the table below for examples.

  • Stock Solution: Prepare a concentrated stock solution of 4-nitro-5-styrylimidazole in a strong organic solvent where it is freely soluble (e.g., DMSO or DMF).

  • Titration/Screening: In a series of vials, prepare different ratios of aqueous buffer (at the optimal pH determined in Protocol 1, if applicable) to your chosen co-solvent (e.g., 95:5, 90:10, 80:20 v/v).

  • Addition of Compound: Add a small, fixed volume of the DMSO stock solution to each co-solvent blend and mix vigorously.

  • Observation: Observe the samples for any signs of precipitation (cloudiness or visible particles) immediately and after a set period (e.g., 1, 4, and 24 hours). Nephelometry can be used for quantitative measurement of turbidity.[14]

  • Determination: The highest concentration that remains clear in a given co-solvent blend is the kinetic solubility. For thermodynamic solubility, an excess of solid compound should be added to each blend and equilibrated as described in Protocol 1.

Common Co-solvents and Considerations:

Co-solventProperties & Use CasesTypical % (v/v)
Ethanol Good solubilizer, volatile, commonly used.5 - 20%
Propylene Glycol (PG) Less volatile than ethanol, good safety profile.10 - 40%
Polyethylene Glycol 400 (PEG 400) Low volatility, excellent solubilizer for many APIs.[12]10 - 50%
Dimethyl Sulfoxide (DMSO) Excellent solubilizer, but can be toxic. Primarily for in vitro use at low final concentrations (<0.5%).< 1% (final assay)
Strategy 3: Cyclodextrin Inclusion Complexation

Causality: This is an advanced strategy particularly well-suited for molecules with bulky hydrophobic moieties like the styryl group. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[15][16] The hydrophobic styryl group of your molecule can become encapsulated within the CD cavity, forming a host-guest inclusion complex. This complex has the hydrophilic exterior of the CD, rendering the entire assembly water-soluble.[17][18]

CyclodextrinMechanism cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Compound 4-Nitro-5-Styrylimidazole (Hydrophobic Styryl Group) Water Aqueous Medium Compound->Water Poorly Soluble Complex Soluble Inclusion Complex (Hydrophilic Exterior) Compound->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of the hydrophobic styryl group within the cyclodextrin cavity.

  • CD Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and favorable safety profile.[16] β-CD itself has lower solubility.

  • CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in a suitable buffer.

  • Equilibration: Add an excess of solid 4-nitro-5-styrylimidazole to each CD solution.

  • Execution: Follow steps 3-6 from Protocol 1 (Equilibration, Phase Separation, Quantification, Data Analysis).

  • Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the stability constant of the complex.[18]

Part 3: Validation and Stability Assessment

Successfully solubilizing your compound is only half the battle. You must ensure the compound remains chemically intact.

FAQ 3: My solution is clear. How do I confirm the compound hasn't degraded?

A clear solution does not guarantee stability. The solubilization conditions (e.g., high pH, presence of co-solvents) might have caused chemical degradation.

Validation is a two-step process:

  • Identity Confirmation: Use an analytical technique like HPLC-MS to confirm that the peak in your solubilized sample has the correct mass-to-charge ratio (m/z) for 4-nitro-5-styrylimidazole.

  • Purity Assessment: Use a stability-indicating HPLC method to look for the appearance of new peaks, which would signify degradation products.

This protocol helps determine if your chosen solubilization conditions are too harsh.[19] It intentionally stresses the compound to see where it is most labile.

  • Prepare Samples: Prepare separate solutions of 4-nitro-5-styrylimidazole under the following conditions:

    • Control: In your final proposed solvent system (e.g., 10% PG in pH 8.5 buffer).

    • Acidic: In 0.1 M HCl.

    • Basic: In 0.1 M NaOH.[8]

    • Oxidative: In 3% H₂O₂.

    • Photolytic: Expose the control solution to a high-intensity UV/Vis light source (as per ICH Q1B guidelines).

  • Incubation: Incubate samples for a defined period (e.g., 24 hours) at an elevated temperature (e.g., 40-60°C). The basic and acidic samples may degrade much faster and can be held at room temperature.

  • Analysis: Neutralize the acidic and basic samples, then analyze all samples by HPLC-UV.

  • Evaluation: Compare the chromatograms.

    • If your control sample shows significant degradation (loss of parent peak area >5-10%) or the appearance of new peaks, your formulation is not stable and needs to be modified (e.g., by lowering the pH, using a different co-solvent, or protecting from light).

    • Significant degradation under basic conditions is common for nitroimidazoles and confirms the need for caution when using high pH.[6]

References
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Patel, V. R., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • Alhujaily, M., et al. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Harahap, Y., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Bergström, C. A., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

  • Knopp, M. M., et al. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. MDPI. Available at: [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]

  • Patel, J., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. Available at: [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Surapuraju, P. K. R., & Juturu, R. R. (2022). Development and validation of stability-indicating-HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid. PubMed. Available at: [Link]

  • Matencio, A., et al. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC. Available at: [Link]

  • ResearchGate. (n.d.). pH-dependent solubility profile of new NTZ analogs. Available at: [Link]

  • Lee, S. H., & Lee, Y. W. (2006). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. ACS Publications. Available at: [Link]

  • Sancineto, L., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. Available at: [Link]

  • Bugaj, A. M. (2001). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Solubility of Imidazoles in Alcohols. Available at: [Link]

  • Crini, G. (2014). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews. Available at: [Link]

  • Walsh Medical Media. (2014). Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. Available at: [Link]

  • Pawar, R. R., et al. (2018). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Academia.edu. Available at: [Link]

  • Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

  • G, S., & G, S. (2022). Forced Degradation – A Review. Available at: [Link]

  • International Journal of Scientific Research & Technology. (2024). Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. Available at: [Link]

  • Perry, R. J., et al. (2011). Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-Based Ionic Liquids. ACS Publications. Available at: [Link]

  • Henry, Y., et al. (1987). Radicals of nitroimidazole derivatives: pH dependence of rates of formation and decay related to acid-base equilibria. PubMed. Available at: [Link]

  • Tauber, V., & Chiurciu, V. (2014). Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography. CABI Digital Library. Available at: [Link]

  • Sharma, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH of buffer solution on separation of 5-nitroimidazole compounds. Available at: [Link]

  • Singh, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroimidazole. PubChem. Available at: [Link]

  • Anderson, J. R., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Chrysazin, 4-anilino-5-nitro (CAS 20241-76-3). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological properties of new 5-nitroindazole derivatives. Available at: [Link]

Sources

Troubleshooting

optimizing silica gel column chromatography for styrylimidazole isomers

Technical Support Center: Optimizing Silica Gel Column Chromatography for Styrylimidazole Isomers Overview Separating the E (trans) and Z (cis) isomers of styrylimidazole derivatives is a notorious bottleneck in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Silica Gel Column Chromatography for Styrylimidazole Isomers

Overview Separating the E (trans) and Z (cis) isomers of styrylimidazole derivatives is a notorious bottleneck in medicinal chemistry and drug development. The challenge is twofold: the geometric isomers possess nearly identical polarities, leading to co-elution[1],, and the basic imidazole nitrogen interacts strongly with the stationary phase, causing severe peak tailing[2],[3]. This guide provides field-proven, mechanistically grounded solutions to isolate pure isomers.

The Causality of Chromatographic Challenges

To optimize a separation, one must first understand the molecular interactions at play.

  • The Tailing Phenomenon: Standard normal-phase silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH). The sp2 -hybridized nitrogen of the imidazole ring is basic. During elution, strong hydrogen bonding and weak cation-exchange interactions occur between the basic nitrogen and the acidic silanols[2],[4]. This non-ideal, heterogeneous binding causes a fraction of the analyte to be retained longer, resulting in broad, asymmetrical peaks.

  • Isomeric Co-elution: E and Z styrylimidazoles share identical molecular weights and functional groups. Their dipole moments are often too similar for standard silica gel to discriminate based on simple partitioning[5].

Mechanism Silica Acidic Silanol (Si-OH) on Silica Surface Interaction Strong Hydrogen Bonding & Ion-Exchange (Tailing) Silica->Interaction Imidazole Basic Imidazole Nitrogen (Analyte) Imidazole->Interaction TEA Triethylamine (TEA) Modifier Interaction->TEA Add Modifier Deactivated Neutralized Silanol (Si-O⁻ H-N⁺Et3) TEA->Deactivated Elution Ideal Partitioning & Sharp Peaks Deactivated->Elution Analyte flows freely

Mechanistic pathway of silica silanol deactivation using triethylamine (TEA).

Troubleshooting FAQs

Q1: My styrylimidazole peaks are tailing severely. How do I fix this? A1: You must deactivate the acidic silanol sites. Add a basic modifier, such as Triethylamine (TEA) or aqueous ammonia, at 0.1% to 2% (v/v) to your mobile phase[2],[3]. Because TEA is significantly more basic than imidazole, it preferentially binds to and neutralizes the silanol groups. This masks the active sites, allowing the styrylimidazole to partition cleanly based on polarity rather than ion-exchange[4].

Q2: Even with sharp peaks, my E and Z isomers co-elute. What is the next optimization step? A2: When standard solvent optimization fails, transition to Argentation Chromatography (silver nitrate-impregnated silica)[6],[7]. Silver ions ( Ag+ ) form reversible π -complexes with the vinylic double bonds. Because the Z (cis) isomer typically presents less steric hindrance around the alkene than the E (trans) isomer, it coordinates more strongly with the Ag+ ions and is retained longer on the column, allowing for baseline resolution[6].

Q3: How can I definitively identify which fraction contains the E isomer and which contains the Z isomer? A3: Use 1H NMR spectroscopy. The vicinal coupling constants ( 3J ) of the vinylic protons are highly diagnostic for geometric isomers[1],. The E isomer exhibits a larger trans-coupling constant (typically 12–18 Hz), whereas the Z isomer shows a smaller cis-coupling constant (typically 6–12 Hz)[1].

Workflow Start Analyze Crude Styrylimidazole TLC Run TLC on Standard Silica Start->TLC CheckTailing Is Peak Tailing Observed? TLC->CheckTailing AddTEA Add 1-2% TEA to Mobile Phase CheckTailing->AddTEA Yes CheckSep Are E/Z Isomers Resolved? CheckTailing->CheckSep No AddTEA->CheckSep AgNO3 Use AgNO3-Impregnated Silica Gel CheckSep->AgNO3 No OptGrad Optimize Solvent Gradient CheckSep->OptGrad Partial Success Isolate Pure E and Z Isomers CheckSep->Success Yes AgNO3->Success OptGrad->Success

Troubleshooting workflow for chromatographic separation of styrylimidazole isomers.

Self-Validating Experimental Protocols

Protocol A: Preparation and Use of TEA-Deactivated Silica Gel Purpose: To eliminate peak tailing of basic imidazoles[3].

  • Mobile Phase Preparation: Prepare your optimized solvent system (e.g., 95:5 Dichloromethane:Methanol). Add 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Slurry Packing: Suspend standard silica gel (230–400 mesh) in the TEA-modified solvent. Pour the slurry into the column and allow it to settle under gentle pressure.

  • Equilibration (Self-Validation Step): Flush the column with at least 3 column volumes (CV) of the TEA-modified solvent. Validation: Collect a few drops of the eluent exiting the column and spot it on pH paper. It must test basic (pH > 8). If it is neutral, the silanols are not fully deactivated; continue flushing.

  • Loading & Elution: Dissolve the crude mixture in a minimum volume of the mobile phase, load carefully, and elute.

Protocol B: Argentation ( AgNO3​ ) Silica Gel Preparation Purpose: To separate co-eluting E and Z isomers via π -complexation[6],[7].

  • Impregnation: Dissolve 10 g of Silver Nitrate ( AgNO3​ ) in 100 mL of acetonitrile. Add 90 g of standard silica gel and stir gently for 30 minutes to create a uniform slurry.

  • Drying: Remove the solvent under reduced pressure using a rotary evaporator. Critical: Perform this step in a darkened fume hood or wrap the flask in aluminum foil, as silver salts are highly light-sensitive.

  • Activation: Dry the resulting free-flowing powder in an oven at 120°C for 4 hours to activate the silica.

  • Chromatography: Pack the column using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate). Keep the column wrapped in foil during the run to prevent the reduction of Ag+ to black metallic silver.

Quantitative Data & Benchmarks

The following table summarizes the typical analytical parameters used to track and validate the separation of styrylimidazole isomers.

ParameterE (trans) IsomerZ (cis) IsomerAnalytical Significance
Vinylic Proton Coupling ( 3J ) 12–18 Hz6–12 HzDefinitive structural assignment via 1H NMR[1].
Rf​ on Standard Silica Often slightly higherOften slightly lowerInitial TLC screening; prone to co-elution.
Affinity to Ag+ (Argentation) Lower (Elutes first)Higher (Retained longer)Basis for baseline separation on AgNO3​ -silica[6].
Biological Activity Typically higherTypically lowerCritical metric for downstream drug development[8].

Sources

Optimization

Technical Support Center: Resolving Regioisomeric Mixtures of 4-Nitro- and 5-Nitro-5-(2-phenylethenyl)-1H-imidazole

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the synthesis of substituted nitroimidazoles often yields re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the synthesis of substituted nitroimidazoles often yields regioisomeric mixtures that are notoriously difficult to separate. The 4-nitro and 5-nitro isomers of (2-phenylethenyl)-1H-imidazole, due to their similar physical properties, present a significant purification challenge. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to empower you to resolve these mixtures efficiently and confidently.

Troubleshooting Guide: Common Separation Challenges

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Question: My regioisomers are inseparable by standard column chromatography; they co-elute or show very poor resolution (ΔRf < 0.1) on TLC. What should I do?

Answer: This is the most common challenge, arising from the isomers' nearly identical polarity. A multi-faceted approach to method development is required, moving beyond standard silica gel with ethyl acetate/hexane gradients.

Causality: The 4-nitro and 5-nitro isomers possess very similar functional groups and molecular weights. However, the position of the electron-withdrawing nitro group subtly alters the molecule's overall dipole moment, hydrogen bonding capability (acidity of the N-H proton), and steric profile. Our goal is to select a separation system that can recognize and interact with these minute differences.

Solutions & Strategies:

  • Modify the Mobile Phase:

    • Introduce a Competitive Amine: For basic compounds like imidazoles, peak tailing on silica gel is common. Adding a small amount (0.1-1%) of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase can deactivate acidic silanol groups on the silica surface, leading to sharper peaks and potentially revealing a separation.[1]

    • Use an Acidic Modifier: Conversely, if your silica and solvent system benefit from it, adding a small amount of acetic or formic acid can sometimes improve separation by altering the ionization state of the isomers.[1]

    • Explore Different Solvent Systems: Systematically screen solvents from different selectivity groups. For example, if a hexane/ethyl acetate system (a proton acceptor) fails, try a system with dichloromethane/methanol (a dipole and proton donor/acceptor).

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography (C18): This is a powerful alternative. The separation is based on hydrophobicity rather than polarity. The subtle difference in the isomers' interaction with the aqueous mobile phase might be sufficient for resolution. A typical starting point would be a water/acetonitrile or water/methanol gradient.[1][2][3]

    • Amine-Functionalized or PFP Columns: Consider specialized columns. Amino-silica can offer different selectivity for basic compounds.[1] Pentafluorophenyl (PFP) columns can provide unique π-π and dipole-dipole interactions, which may be effective for separating aromatic, nitro-containing isomers.[4]

  • Employ Preparative TLC: For small-scale separations (<100 mg), preparative thin-layer chromatography (prep TLC) can be effective. Even with a small Rf difference, you can often achieve separation by running the plate multiple times in the same solvent system, which gradually increases the distance between the spots.[1]

Question: I've attempted fractional crystallization from various solvents, but the isomers either co-crystallize or I only achieve a slight enrichment of one isomer. How can I improve my crystallization protocol?

Answer: Co-crystallization occurs when the isomers have similar crystal packing energies and can substitute for one another within the crystal lattice, forming a solid solution. To overcome this, we must find conditions where the solubility or crystal lattice energy of one isomer is significantly different from the other.

Causality: Successful crystallization depends on exploiting differences in solubility and the stability of the crystal lattice for each isomer in a given solvent. If these properties are too similar, separation will fail.

Solutions & Strategies:

  • Systematic Solvent Screening: Do not limit yourself to common solvents. Create a diverse screening panel including alcohols (MeOH, EtOH, IPA), esters (EtOAc), ketones (acetone), ethers (Dioxane, THF), and nitriles (acetonitrile). Test solubility at both room temperature and the solvent's boiling point to find a system where one isomer is significantly less soluble upon cooling.

  • Seeding: If you can isolate even a few pure crystals of one isomer (e.g., from a previous preparative TLC separation), you can use them to seed a supersaturated solution of the mixture.[5] The seed crystal provides a template that preferentially encourages the crystallization of that specific isomer, kinetically disfavoring the nucleation of the other.[5]

  • Melt Crystallization: This is an advanced technique that avoids solvents entirely.[6] The mixture is melted and then slowly cooled. The isomer with the higher melting point will begin to crystallize first. By carefully controlling the temperature gradient, a high-purity solid phase can be separated from the molten, enriched liquid phase.[6][7] This is particularly useful for thermally stable compounds.

Frequently Asked Questions (FAQs)

Question: What is the fundamental physicochemical basis for the separation of 4-nitro and 5-nitro-1H-imidazole regioisomers?

Answer: The separation, while challenging, is possible due to subtle yet significant electronic and steric differences imparted by the position of the nitro group.

  • Electronic Effects & Acidity: The nitro group is strongly electron-withdrawing. Its position influences the electron density across the imidazole ring and, critically, the acidity of the N-H proton. The 4-nitro isomer is generally expected to have a slightly different pKa than the 5-nitro isomer. This difference in acidity can be exploited in chromatographic systems with pH modifiers or on stationary phases with ion-exchange properties.

  • Dipole Moment: The vector sum of the bond dipoles will differ between the two isomers, resulting in a different overall molecular dipole moment. This can lead to differential interactions with polar stationary phases in normal-phase chromatography.

  • Steric Hindrance & Hydrogen Bonding: The proximity of the nitro group to the N-1 position in the 5-nitro isomer can influence its ability to act as a hydrogen bond acceptor compared to the 4-nitro isomer. These steric and electronic differences can affect how each isomer interacts with solvent molecules and active sites on a chromatographic stationary phase.

  • UV Absorbance: The electronic environment difference often leads to a shift in the maximum absorbance wavelength (λmax). This property is not only useful for detection but also confirms that the separated peaks are indeed distinct chemical entities.[8]

Question: How can I definitively confirm the identity of each separated regioisomer?

Answer: A single technique is often insufficient. A combination of spectroscopic methods is required for unambiguous structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • 1H NMR: The chemical shifts of the imidazole ring protons will be different.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for confirming regiochemistry in this case.[8] A NOESY experiment will show through-space correlations between protons. For the 5-nitro isomer, a correlation should be observed between the proton at the 4-position of the imidazole ring and the adjacent protons of the phenylethenyl group. For the 4-nitro isomer, the correlation would be between the proton at the 5-position and the phenylethenyl group.

  • UV-Vis Spectroscopy: As mentioned, the two isomers will likely exhibit different λmax values due to their distinct electronic conjugation.[8] This provides rapid, confirmatory evidence once the isomers are separated.

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns under techniques like collision-induced dissociation (CID) may differ.[9] The stability of fragment ions can be influenced by the nitro group's position, providing another layer of structural evidence.

Workflow & Data Visualization

Decision Workflow for Regioisomer Resolution

The following diagram outlines a logical workflow for tackling the separation of your regioisomeric mixture.

G cluster_0 Primary Separation Strategy cluster_1 Chromatography Troubleshooting cluster_2 Crystallization Troubleshooting start Regioisomer Mixture (4-Nitro & 5-Nitro) chromatography Chromatography start->chromatography High-Resolution Approach crystallization Crystallization start->crystallization Bulk Purification Approach tlc TLC Screening (Normal Phase) chromatography->tlc frac_cryst Fractional Crystallization crystallization->frac_cryst hplc_dev HPLC Method Development tlc->hplc_dev No Separation (ΔRf < 0.1) prep_tlc Preparative TLC hplc_dev->prep_tlc Small Scale Needed success_chrom Pure Isomers hplc_dev->success_chrom Separation Achieved prep_tlc->success_chrom Separation Achieved validation Analytical Confirmation (NMR, UV-Vis, MS) success_chrom->validation seeding Seeding frac_cryst->seeding Co-crystallization melt_cryst Melt Crystallization seeding->melt_cryst Still Fails / No Seed success_cryst Pure Isomers seeding->success_cryst Separation Achieved melt_cryst->success_cryst Separation Achieved success_cryst->validation G cluster_0 Purity & Identity Tests cluster_1 Definitive Structure Elucidation start Isolated Isomer 1 hplc Analytical HPLC (Purity >99%?) start->hplc ms Mass Spectrometry (Correct MW?) start->ms uv UV-Vis Spectroscopy (Unique λmax?) start->uv nmr_1h 1H NMR (Unique Spectrum?) hplc->nmr_1h If Pure nmr_2d 2D NOESY (Confirm Regiochemistry) nmr_1h->nmr_2d final_id Structure Confirmed (e.g., 4-Nitro Isomer) nmr_2d->final_id Correlation Confirmed

Caption: The analytical workflow for unambiguous isomer identification.

Data Summary Table

The table below summarizes starting conditions for chromatographic method development, based on published methods for similar nitroimidazole compounds.

Technique Stationary Phase Typical Mobile Phase System Detector Key Advantage Reference
Normal Phase HPLC/TLC Silica GelChloroform/Methanol (e.g., 9:1 v/v)UV (254/316 nm)Good for screening; directly scalable from TLC.[10]
Reverse Phase HPLC C18 (e.g., ZORBAX SB-C18)Methanol / 0.1% Triethylamine in Water, pH 3 (e.g., 26:74 v/v)UV (316 nm)Excellent resolving power for compounds with minor hydrophobicity differences.[2]
Reverse Phase HPLC PFP (Pentafluorophenyl)Acetonitrile / 0.01% Acetic Acid in Water (Gradient)UV/MSOffers alternative selectivity based on aromatic and dipole interactions.[4]
Gas Chromatography (GC) DB-5 or similarTemperature ProgrammedMS / NCIHigh resolution, but requires derivatization for non-volatile imidazoles.[11]

Detailed Protocol: Preparative HPLC Method Development

This protocol provides a self-validating system for developing a robust preparative HPLC method to resolve the 4-nitro and 5-nitro regioisomers.

Objective: To resolve and isolate gram-scale quantities of each regioisomer with >98% purity.

Step 1: Analytical Method Development (Scouting)

  • Rationale: Before scaling up, a robust analytical method is essential to confirm separation is possible and to determine retention times.

  • Procedure:

    • Use a high-resolution analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare a ~1 mg/mL solution of your isomeric mixture in methanol or acetonitrile.

    • Begin with a broad scouting gradient: 5% to 95% Acetonitrile (Solvent B) in Water (Solvent A, containing 0.1% formic acid for peak shape) over 20 minutes at a flow rate of 1 mL/min.

    • Monitor with a UV detector at a wavelength where both isomers absorb (e.g., 310-320 nm).

    • Validation: If you see two resolved peaks, proceed. If not, switch to a methanol/water gradient or try a different column (e.g., PFP).

Step 2: Method Optimization

  • Rationale: Convert the scouting gradient into an efficient isocratic or shallow gradient method to maximize throughput and resolution for preparative scale.

  • Procedure:

    • Based on the scouting run, identify the approximate percentage of Solvent B where the isomers elute.

    • Run a series of short, shallow gradients around this percentage (e.g., from 30% to 50% B over 15 minutes).

    • Fine-tune the gradient or convert to an isocratic method that provides a resolution (Rs) of >1.5 between the two peaks.

    • Validation: The optimized analytical method should clearly separate the two isomers with baseline resolution.

Step 3: Scale-Up Calculation

  • Rationale: To maintain separation, the flow rate and injection volume must be adjusted proportionally to the size of the preparative column.

  • Procedure:

    • Select a preparative column with the same chemistry and particle size (e.g., 21.2 x 150 mm, 5 µm).

    • Calculate the scale-up factor: (Radiusprep / Radiusanalytical)2. For our example: (10.6 / 2.3)2 ≈ 21.2.

    • Adjust the flow rate: 1 mL/min * 21.2 = 21.2 mL/min.

    • Determine the maximum injection volume by performing a loading study, starting with a small injection and increasing until resolution begins to degrade.

Step 4: Preparative Run and Fraction Collection

  • Rationale: Execute the scaled-up method to isolate the pure compounds.

  • Procedure:

    • Dissolve your mixture in the mobile phase at the highest possible concentration without precipitation.

    • Equilibrate the preparative column.

    • Inject the sample and run the optimized method.

    • Collect fractions corresponding to each peak. Use narrow collection windows to avoid cross-contamination of the tails and fronts of the peaks.

Step 5: Purity Analysis and Compound Recovery

  • Rationale: Confirm the purity of the collected fractions and recover the final product.

  • Procedure:

    • Analyze each collected fraction using the optimized analytical HPLC method.

    • Pool the fractions that meet the desired purity (>98%).

    • Remove the solvent using rotary evaporation.

    • Validation: The final isolated materials should show a single peak on the analytical chromatogram and be ready for spectroscopic confirmation (NMR).

References

  • Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4-nitro- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 51(20), 6445-6455. [Link]

  • Gryglik, D., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 567. [Link]

  • Reddit user discussion. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]

  • GEA Engineering for a better world. (n.d.). Melt crystallization - pure high purity chemicals. [Link]

  • Reddit user discussion. (2024). How to separate these regioisomers?. r/OrganicChemistry. [Link]

  • Gikas, E., et al. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. EURL-FV. [Link]

  • Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?. [Link]

  • Lee, J. B., et al. (2012). Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 95(3), 949-956. [Link]

  • Li, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports, 15(1), 3847. [Link]

  • Ferrer, C., et al. (2011). Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. ResearchGate. [Link]

  • Stepanski, M., & Arkenbout, G. F. (2011). Process for crystallizing and separating different diisocyanate isomers.
  • Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(3), 987. [Link]

  • SIELC Technologies. (2018). Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. [Link]

  • Kołpacka, M., et al. (2018). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. UTUPub. [Link]

  • Cartoni, A., et al. (n.d.). Nitroimidazoles Decomposition into Relevant Ions and Molecules Induced by VUV Ionization. CNR API Publications. [Link]

  • Der Pharma Chemica. (2015). Analytical Description of 5-Nitroimidazole Derivative – Satranidazole. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phases for 4-Nitro-5-Styrylimidazole Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the HPLC analysis of 4-nitro-5-styrylimidazole and its related compounds. This guide is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of 4-nitro-5-styrylimidazole and its related compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into mobile phase optimization and troubleshooting. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to develop robust and reliable analytical methods.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of 4-nitro-5-styrylimidazole, establishing a strong foundation for method development.

Question: What are the key chemical properties of 4-nitro-5-styrylimidazole, and how do they influence HPLC method development?

Answer: 4-nitro-5-styrylimidazole is a heterocyclic aromatic compound. Its structure contains three key regions that dictate its chromatographic behavior:

  • Imidazole Ring: This is a basic functional group with a pKa around 7.[1] This means its ionization state is highly sensitive to the mobile phase pH. At acidic pH (e.g., below 5), the ring will be protonated (positively charged), making the molecule more polar. At neutral or basic pH, it will be in its neutral, less polar form.[2]

  • Nitro Group (-NO2): This is a strongly electron-withdrawing group that increases the molecule's polarity.

  • Styryl Group (C6H5-CH=CH-): This is a non-polar, hydrophobic portion of the molecule.

The combination of these groups makes the molecule moderately polar with a significant non-polar character and an ionizable functional group. This dual nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most suitable analytical approach.[3]

Question: What is the best starting point for mobile phase and column selection in an RP-HPLC analysis?

Answer: For initial method development, a C18 column is the universal workhorse and an excellent starting point due to its hydrophobicity and wide applicability.[4][5] A standard dimension like 150 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

A recommended starting mobile phase is a simple binary mixture of an aqueous component and an organic modifier.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (Octadecylsilane)Provides strong hydrophobic interactions with the styryl group, ensuring good retention.[4]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Controls the ionization of the imidazole ring by keeping it consistently protonated, which prevents peak tailing caused by interactions with residual silanols on the column.[6][7]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Common organic solvents used to elute compounds in RP-HPLC.[8] Acetonitrile is often preferred for its lower viscosity and different selectivity.
Elution Mode Isocratic or GradientStart with a 50:50 (v/v) mixture of A/B for an isocratic run. If the analyte elutes too quickly or too slowly, or if impurities are present, a scouting gradient (e.g., 5% to 95% B over 20 minutes) is highly effective.[5][9]
Detection UV Detector (e.g., 300-320 nm)Nitroimidazole compounds typically have strong UV absorbance at higher wavelengths. The optimal wavelength should be determined by a UV scan of the analyte.[10][11][12]

Question: Why is controlling the mobile phase pH so critical for this analysis?

Answer: Controlling the mobile phase pH is arguably the most powerful tool for optimizing the separation of ionizable compounds like 4-nitro-5-styrylimidazole.[2][13] The pH directly influences the molecule's ionization state, which in turn affects its polarity and retention time.

  • At pH << pKa (e.g., pH 2-4): The imidazole ring is fully protonated (cationic). The molecule is in its most polar state, leading to shorter retention times. This is often desirable because it ensures a consistent charge state, which dramatically improves peak shape and method robustness.[7]

  • At pH ≈ pKa (e.g., pH 6-8): The molecule exists as a mixture of protonated and neutral forms. Operating in this range can lead to severe peak broadening or splitting and highly variable retention times, as small fluctuations in mobile phase pH cause significant changes in the analyte's form.[13] This range should be avoided.

  • At pH >> pKa (e.g., pH > 9): The imidazole ring is in its neutral, non-ionized form. The molecule is less polar, leading to longer retention times. While this can be used to increase retention, high pH can damage standard silica-based columns. If high pH is necessary, a hybrid or polymer-based column stable at high pH must be used.[7]

For robust method development, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa.[2][14]

Question: Should I use isocratic or gradient elution?

Answer: The choice between isocratic and gradient elution depends on the complexity of your sample.[15]

  • Isocratic Elution (Constant Mobile Phase Composition): This method is simpler, more reproducible, and requires no column re-equilibration time between runs.[16] It is ideal for analyzing a pure substance or a simple mixture where all components have similar retention behavior.[15]

  • Gradient Elution (Changing Mobile Phase Composition): This method starts with a lower concentration of the organic solvent and gradually increases it. It is essential for analyzing complex mixtures containing compounds with a wide range of polarities, such as in forced degradation studies.[17] Gradient elution provides better resolution for complex samples and can significantly shorten analysis times for strongly retained compounds.[9]

Recommendation: Start with a fast "scouting" gradient to understand the sample's complexity. If only one or two closely eluting peaks appear, an isocratic method can be developed for simplicity. If multiple peaks spanning a wide retention window are present, a gradient method is necessary.

Section 2: Troubleshooting Guide

This section uses a direct question-and-answer format to address specific experimental problems.

Question: My peak for 4-nitro-5-styrylimidazole is tailing severely. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue, especially with basic compounds like imidazoles, and it compromises accurate integration and quantification.[18][19] The primary causes are secondary chemical interactions or column issues.

Troubleshooting Flow for Peak Tailing ```dot graph TD { A[Start: Tailing Peak Observed] --> B{Is mobile phase pH < 4?}; B -- No --> C[ACTION: Add 0.1% Formic Acid or TFA to aqueous phase. Ensure pH is 2.5-3.5.]; B -- Yes --> D{Is column old or overloaded?}; C --> E[Re-inject. Problem Solved?]; D -- Overloaded --> F[ACTION: Reduce sample concentration by 10x and re-inject.]; D -- Old/Contaminated --> G[ACTION: Flush column with strong solvent or replace column.]; F --> E; G --> E; E -- Yes --> H[End: Method Optimized]; E -- No --> D; subgraph legend [ ] direction LR subgraph "Node Colors" direction LR Start [label="Problem", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] Decision [label="Decision", shape=diamond, style=filled, fillcolor="#FBBC05"] Action [label="Action", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] End [label="Result", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] end end style legend fill:#F1F3F4,stroke:#5F6368 }

A workflow for systematic mobile phase optimization.

Methodology:

  • Initial Setup:

    • Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Set column temperature to 30°C.

    • Set flow rate to 1.0 mL/min.

    • Set UV detection wavelength based on the analyte's λmax.

  • Gradient Scouting Run:

    • Program a broad linear gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 10 minutes.

    • Inject the sample containing 4-nitro-5-styrylimidazole and any known impurities.

    • Evaluate the resulting chromatogram for peak count, resolution, and approximate elution conditions.

  • Convert to Isocratic Method (Optional):

    • If the scouting run shows only one or a few well-resolved peaks eluting close together, an isocratic method can be developed for simplicity.

    • Calculate the mobile phase composition at the point where your main peak elutes in the gradient run. Use this as a starting point for your isocratic conditions and adjust as needed to achieve a retention factor (k) between 2 and 10.

  • Optimize Selectivity (If Resolution is Poor):

    • First, adjust the gradient slope. A shallower gradient (e.g., 5% to 95% B over 40 minutes) will increase run time but can significantly improve the resolution of closely eluting peaks.

    • If adjusting the slope is insufficient, change the selectivity.

      • Option A: Change Organic Modifier. Replace Acetonitrile (Mobile Phase B) with Methanol and repeat the scouting run. The change in solvent properties may be sufficient to resolve the co-eluting peaks.

      • Option B: Adjust pH. Prepare new aqueous mobile phases with different pH values (e.g., a phosphate buffer at pH 4.5 and an acetate buffer at pH 5.5). Repeat the scouting run with each new mobile phase to see how the selectivity changes.

  • Final Method Validation:

    • Once optimal conditions are found (good resolution, symmetrical peaks, reasonable run time), perform validation experiments to confirm the method is robust, precise, and accurate according to ICH guidelines.

Protocol 2: Forced Degradation Study

Objective: To demonstrate the stability-indicating nature of the developed HPLC method by showing that degradation products do not co-elute with the main analyte peak. [20][21] Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of 4-nitro-5-styrylimidazole in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at approximately 1 mg/mL.

  • Apply Stress Conditions: For each condition, mix a portion of the stock solution with the stressor. A control sample (stock solution diluted with the reaction solvent but without the stressor) should be run alongside. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [21][22][23]

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 1, 4, and 8 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Store the solid API and a solution of the API in an oven at 80°C for 24 and 48 hours.

    • Photolytic Degradation: Expose the solid API and a solution of the API to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base samples if necessary.

    • Dilute all samples to a suitable final concentration for HPLC analysis.

    • Analyze the control and all stressed samples using the optimized HPLC method.

  • Data Evaluation:

    • Examine the chromatograms to ensure that all degradation product peaks are baseline-resolved from the main 4-nitro-5-styrylimidazole peak.

    • Use a photodiode array (PDA) detector to perform peak purity analysis on the main analyte peak in the stressed samples. This will confirm that no degradation products are co-eluting.

References
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved March 28, 2026, from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2026, March 28). LCGC International. Retrieved March 28, 2026, from [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. Retrieved March 28, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 28, 2026, from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved March 28, 2026, from [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024, October 23). Moravek, Inc. Retrieved March 28, 2026, from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved March 28, 2026, from [Link]

  • Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. (n.d.). Scientific Reports. Retrieved March 28, 2026, from [Link]

  • Prediction of peak shape as a function of retention in reversed-phase liquid chromatography. (2004, January 2). Journal of Chromatography A. Retrieved March 28, 2026, from [Link]

  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025, February 14). PMC. Retrieved March 28, 2026, from [Link]

  • RP HPLC method for Imidazole. (2013, September 18). Chromatography Forum. Retrieved March 28, 2026, from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). Chromatography Online. Retrieved March 28, 2026, from [Link]

  • Development and Validation of a HPLC–MS–MS Method for Quantification of Metronidazole in Human Plasma. (n.d.). Journal of Chromatographic Science. Retrieved March 28, 2026, from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Retrieved March 28, 2026, from [Link]

  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences. Retrieved March 28, 2026, from [Link]

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025, October 8). PharmaGuru. Retrieved March 28, 2026, from [Link]

  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? (2025, February 19). Mastelf. Retrieved March 28, 2026, from [Link]

  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. (2006, March 24). PubMed. Retrieved March 28, 2026, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved March 28, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek, Inc. Retrieved March 28, 2026, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2025, November 26). LCGC International. Retrieved March 28, 2026, from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products. (2020, April 30). International Journal of Pharmaceutical Sciences and Research. Retrieved March 28, 2026, from [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009, August 12). Loughborough University Research Repository. Retrieved March 28, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 28, 2026, from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved March 28, 2026, from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved March 28, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 28, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved March 28, 2026, from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Preprints.org. Retrieved March 28, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved March 28, 2026, from [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved March 28, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved March 28, 2026, from [Link]

  • LC Troubleshooting tips V3. (2023, August 24). Shimadzu. Retrieved March 28, 2026, from [Link]

  • A comprehensive review of method development by hplc. (2021, May 11). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved March 28, 2026, from [Link]

  • HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. (2023, April 26). SIELC. Retrieved March 28, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 28, 2026, from [Link]

  • Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. (n.d.). Retrieved March 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole Derivatives

Welcome to the technical support center for the synthesis and functionalization of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole derivatives. This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and functionalization of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this important class of compounds. The inherent steric hindrance in these molecules can often lead to low yields, side reactions, and purification difficulties. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these obstacles and achieve your synthetic goals.

The 4-nitroimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with antibacterial, antiprotozoal, and antitubercular activities.[1] The introduction of a 2-phenylethenyl (styryl) group at the 5-position can further modulate the biological activity of these compounds. However, the proximity of the bulky nitro group and the styryl substituent creates significant steric congestion around the imidazole core, complicating key synthetic transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the synthesis of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole derivatives.

Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the imidazole core and the phenyl ring of the styryl group. However, steric hindrance can significantly impede the efficiency of these reactions.

Q: My Suzuki-Miyaura coupling of 5-halo-4-nitroimidazole with a styrylboronic acid is giving low yields. What can I do to improve it?

A: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are common.[2] Here are several strategies to troubleshoot this issue:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity for hindered substrates.[2][3] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base and Solvent Optimization: The choice of base and solvent is critical. Strong, non-nucleophilic bases like t-BuOK are often more effective than weaker bases.[2] Aprotic polar solvents such as dioxane or DMF can also enhance reaction rates.

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential catalyst decomposition at excessively high temperatures.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[2]

Condition Standard Optimized for Steric Hindrance Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ with SPhos or XPhosBulky ligands enhance catalyst activity with hindered substrates.[4]
Base K₂CO₃t-BuOK or Cs₂CO₃Stronger bases facilitate the transmetalation step.
Solvent Toluene/H₂ODioxane or DMFAprotic polar solvents can improve solubility and reaction rates.
Temperature 80-100 °C100-120 °C or MicrowaveHigher energy input helps overcome activation barriers.

Q: I'm attempting a Heck reaction between 5-halo-4-nitroimidazole and styrene, but I'm observing significant dehalogenation of my starting material. How can I prevent this side reaction?

A: Dehalogenation is a common side reaction in Heck couplings, especially with electron-rich or sterically hindered substrates.

  • Ligand Choice: As with Suzuki couplings, bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.

  • Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases like triethylamine (TEA) may be preferable to stronger inorganic bases in some cases.

  • Additives: The addition of silver salts (e.g., Ag₂CO₃) can sometimes suppress dehalogenation by acting as a halide scavenger.

Issue 2: Difficulties with the Wittig Reaction for Styryl Group Installation

The Wittig reaction is another common method for installing the 2-phenylethenyl group, typically by reacting a 4-nitro-1H-imidazole-5-carbaldehyde with a benzylphosphonium ylide.

Q: My Wittig reaction is sluggish and gives a mixture of E/Z isomers that are difficult to separate. How can I improve the reaction and control the stereochemistry?

A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[5]

  • Ylide Stabilization: For predominantly (E)-alkene formation, stabilized ylides are preferred.[5] If your benzylphosphonium salt has electron-withdrawing groups on the phenyl ring, this will favor the (E)-isomer.

  • Reaction Conditions: Non-stabilized ylides tend to give the (Z)-alkene.[5] Running the reaction in a protic solvent or in the presence of lithium salts can sometimes increase the proportion of the (E)-isomer, although this can also decrease the overall yield.

  • Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative, the HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, almost exclusively yields the (E)-alkene. This is often a more reliable method for obtaining a single isomer.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the imidazole nitrogen during synthesis?

A1: Yes, in many cases, protecting the imidazole nitrogen is crucial to prevent unwanted side reactions.[6][7] The imidazole nitrogen is nucleophilic and can react with electrophiles or interfere with metal-catalyzed reactions. The choice of protecting group depends on the subsequent reaction conditions.

  • Trityl (Tr) Group: This bulky protecting group is ideal for providing steric shielding and is easily removed under mild acidic conditions.[8] It is stable to basic and neutral conditions.

  • Boc (tert-Butoxycarbonyl) Group: The Boc group is robust under a wide range of non-acidic conditions but requires stronger acids for removal.[6]

  • 1-(1-Ethoxyethyl) Group: This protecting group is readily introduced and removed under mild acidic conditions.[9]

Q2: What is the best synthetic strategy to introduce the nitro group?

A2: The nitration of the imidazole ring can be challenging due to the sensitivity of the ring to harsh conditions.

  • Direct Nitration: Direct nitration with a mixture of nitric and sulfuric acids is possible but can lead to a mixture of isomers and potential degradation of the starting material.

  • Nitration of a Protected Imidazole: A more controlled approach is to first protect the imidazole nitrogen and then perform the nitration. This can improve the regioselectivity and yield. For example, N-trityl imidazole can be nitrated to give the 4-nitro derivative.[10]

Q3: Are there alternative methods to form the 5-(2-phenylethenyl) substituent?

A3: Besides the Heck and Wittig reactions, other cross-coupling methods can be employed.

  • Sonogashira Coupling: This reaction can be used to couple a 5-halo-4-nitroimidazole with a terminal alkyne (e.g., phenylacetylene), followed by a partial reduction of the resulting alkyne to the (Z)-alkene.

  • Stille Coupling: This involves the reaction of a 5-halo-4-nitroimidazole with an organostannane reagent. While effective, the toxicity of tin compounds is a significant drawback.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling with a Sterically Hindered Substrate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 5-bromo-1-trityl-4-nitro-1H-imidazole with (E)-2-phenylvinylboronic acid.

Materials:

  • 5-bromo-1-trityl-4-nitro-1H-imidazole

  • (E)-2-phenylvinylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-1-trityl-4-nitro-1H-imidazole (1.0 eq), (E)-2-phenylvinylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • In a separate flask, dissolve t-BuOK (3.0 eq) in anhydrous 1,4-dioxane.

  • Slowly add the t-BuOK solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of the Trityl Group

This protocol describes the removal of the trityl protecting group under mild acidic conditions.[8]

Materials:

  • N-trityl protected 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-trityl protected imidazole derivative in DCM.

  • Add a solution of 5% TFA in DCM dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and wash it with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected product.

Visualizations

Diagram 1: Key Synthetic Challenges

G cluster_0 Core Structure cluster_1 Steric Hindrance Factors cluster_2 Synthetic Hurdles Imidazole_Core 4-Nitro-5-(2-phenylethenyl) -1H-imidazole Low_Yields Low Reaction Yields Imidazole_Core->Low_Yields Impacts Side_Reactions Competing Side Reactions (e.g., Dehalogenation) Imidazole_Core->Side_Reactions Leads to Isomer_Separation Difficult E/Z Isomer Separation Imidazole_Core->Isomer_Separation Complicates Nitro_Group Bulky NO2 Group at C4 Nitro_Group->Imidazole_Core Hinders C5 access Styryl_Group Planar Styryl Group at C5 Styryl_Group->Imidazole_Core Crowds C4 position

Sources

Troubleshooting

Technical Support Center: Resolving ¹H NMR Signal Overlap in Styrylimidazole Regioisomers

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to assign ¹H NMR spectra for styrylimidazole regioisomers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to assign ¹H NMR spectra for styrylimidazole regioisomers. The aromatic region (7.0–8.0 ppm) of these compounds is notoriously congested. The imidazole ring protons (H-2, H-4, H-5), the styryl alkene protons ( α,β ), and the phenyl ring protons often collapse into an indecipherable multiplet.

This guide provides field-proven, mechanistically grounded troubleshooting workflows to disentangle these signals, moving beyond basic 1D NMR to advanced chemical and spectroscopic resolution techniques.

Frequently Asked Questions (FAQs)

Q: Why do the 4-styrylimidazole and 5-styrylimidazole regioisomers overlap so severely in the 7.0–8.0 ppm region? Mechanistic Causality: The overlap is driven by the competing electronic effects of the imidazole heteroatoms and the extended π -conjugation of the styryl group. The alkene protons of the styryl group (typically doublets with J≈16 Hz for the trans isomer) are deshielded by the aromatic rings, pushing them into the 6.8–7.5 ppm range. Simultaneously, the inherent electron deficiency of the imidazole ring places the H-2, H-4, and H-5 singlets directly in this same spectral window.

Q: How can I distinguish between a 4-nitro-5-styrylimidazole and a 5-nitro-4-styrylimidazole regioisomer if the alkene protons overlap with the imidazole protons? Mechanistic Causality: You must look at the inductive and conjugative effects of the substituents on the non-overlapping protons. For example, in 1-alkyl-5-nitro-4-styrylimidazoles, the electron-withdrawing nitro group at the 5-position is directly conjugated to the C-2 position of the imidazole ring. This causes the H-2 proton and the adjacent N-alkyl protons to be significantly more deshielded compared to the 4-nitro-5-styryl isomer, where such direct conjugation to C-2 is not possible 1.

Quantitative Diagnostic Data

Use the following reference table to compare expected shifts when assigning your regioisomers.

Regioisomer (1-Alkyl substituted)H-2 Shift (ppm)N-CH₂ Shift (ppm)Styryl Alkene (ppm)Mechanistic Driver
5-Nitro-4-styrylimidazole ~7.55 (Deshielded)~5.47 (Deshielded)~7.01–7.06Nitro group conjugated to C-2; strong inductive pull on N-1 1.
4-Nitro-5-styrylimidazole ~7.39 (Shielded)~5.24 (Shielded)~6.91–6.93Nitro group lacks direct C-2 conjugation; weaker pull on N-1 1.

Troubleshooting Workflow 1: Chemical Shift Manipulation (TFA Titration)

When 2D NMR (HSQC/HMBC) fails due to severe diagonal overlap, manipulating the chemical environment is the most efficient first step.

Mechanistic Causality: Adding Trifluoroacetic Acid (TFA) to the NMR tube selectively protonates the basic N-3 nitrogen of the imidazole ring. This introduces a localized positive charge, which strongly deshields the adjacent H-2 and H-4 protons, pulling their singlets downfield (often by >0.5 ppm) and completely out of the styryl/phenyl multiplet congestion.

Step-by-Step Methodology
  • Baseline Acquisition: Prepare a 10 mM sample of your styrylimidazole in CDCl₃. Acquire a standard 1D ¹H NMR spectrum.

  • Acidification: Add 5 µL of deuterated TFA (TFA-d) directly to the NMR tube. Invert 3 times to mix.

  • Re-Acquisition: Acquire a second 1D ¹H NMR spectrum under identical receiver gain settings.

  • Self-Validation Check: Overlay the two spectra. The H-2 singlet must shift downfield significantly more than the styryl alkene doublets. If all protons shift downfield equally, the system is failing. This indicates a global bulk magnetic susceptibility change (often due to a highly concentrated acid altering the solvent lock) rather than specific N-3 protonation. If this occurs, dilute the sample and repeat.

Troubleshooting Workflow 2: Pure Shift NMR (Broadband Homonuclear Decoupling)

If chemical manipulation is not viable (e.g., acid-sensitive functional groups), Pure Shift NMR is the ultimate spectroscopic solution.

Mechanistic Causality: In standard 1D ¹H NMR, scalar coupling ( JHH​ ) splits signals into multiplets, artificially expanding the spectral footprint of each proton. Pure Shift techniques (such as Zangger-Sterk or PSYCHE) use frequency-selective excitation during a weak pulsed gradient to collapse all homonuclear couplings 2. The result is a spectrum where every proton—including the complex styryl doublets and phenyl multiplets—appears as a sharp, highly resolved singlet, reducing the number of signals by an order of magnitude and eliminating overlap [[3]]().

Step-by-Step Methodology
  • Parameter Optimization: Load the Pure Shift pulse sequence (e.g., zangger_sterk or psyche).

  • Set Sweep Widths: Set the direct dimension sweep width (SW2) to exactly 10 ppm. Set the chunk duration sweep width (SW1) to 60 Hz (or ~0.1 ppm on a 600 MHz instrument) 2.

  • Self-Validation Check: Calculate the ratio of SW2 / SW1. This ratio MUST be an exact integer. If it is not an integer, the reconstructed Free Induction Decay (FID) will contain data discontinuities. This will mathematically generate artificial sidebands spaced exactly at 1/SW1 intervals 2. By verifying this integer rule before acquisition, you validate that any resulting peaks are true chemical shifts, not processing artifacts.

  • Acquisition & Reconstruction: Acquire the pseudo-2D data. The software will automatically concatenate the chunks to reconstruct a broadband decoupled 1D ¹H spectrum.

  • Integration: Integrate the newly resolved singlets in the 7.0–8.0 ppm region. Because the multiplets are collapsed, you can now accurately quantify the ratio of regioisomers in a crude mixture 4.

Troubleshooting & Workflow Visualizations

G Start 1H NMR Spectrum Shows Overlap (7.0-8.0 ppm) CheckSolvent 1. Solvent Titration (Add C6D6 or TFA) Start->CheckSolvent Resolved1 Signals Resolved? Calculate Δδ CheckSolvent->Resolved1 Run2D 2. 2D NMR (HSQC / HMBC / NOESY) Resolved1->Run2D No Success Assign H-2, H-4/5, and Alkene Protons Resolved1->Success Yes Resolved2 Regioisomer Identified? Run2D->Resolved2 PureShift 3. Pure Shift NMR (PSYCHE / Zangger-Sterk) Resolved2->PureShift No Resolved2->Success Yes PureShift->Success

Caption: Logical decision tree for resolving 1H NMR overlap in styrylimidazoles.

Workflow Prep Sample Prep (High Conc. >10 mM) Params Set SW1 & SW2 (SW1=60 Hz, SW2=10 ppm) Prep->Params Acquire Acquire Pseudo-2D (Zangger-Sterk/PSYCHE) Params->Acquire Process Chunk Concentration & 1D Reconstruction Acquire->Process Analyze Analyze Singlets (No J-Coupling) Process->Analyze

Caption: Step-by-step workflow for Pure Shift NMR acquisition and processing.

References

  • Analogs of Iso-Azepinomycin as Potential Transition-State Analog Inhibitors of Guanase: Synthesis, Biochemical Screening, and Structure-Activity Correlations of Various Selectively Substituted Imidazo[4,5-e][1,4]diazepines.National Institutes of Health (PMC).
  • qNMR of mixtures: what is the best solution to signal overlap?Mestrelab Research.
  • Pure Shift NMR.University of Wyoming NMR Facility.
  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis.National Institutes of Health (PMC).

Sources

Reference Data & Comparative Studies

Validation

4-Nitro-5-(2-phenylethenyl)-1H-imidazole vs 4-methyl-5-nitroimidazole reactivity

Comparative Reactivity Guide: 4-Methyl-5-nitroimidazole vs. 4-Nitro-5-(2-phenylethenyl)-1H-imidazole Executive Summary The structural evolution of nitroimidazole scaffolds is a cornerstone of anti-infective drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 4-Methyl-5-nitroimidazole vs. 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

Executive Summary

The structural evolution of nitroimidazole scaffolds is a cornerstone of anti-infective drug development. 4-Methyl-5-nitroimidazole serves as a classic, versatile building block characterized by a reactive, acidic methyl group. In contrast, its conjugated derivative, 4-nitro-5-(2-phenylethenyl)-1H-imidazole (commonly referred to as 5-styryl-4-nitroimidazole), introduces an extended π -electron system via a styryl group. This structural modification fundamentally alters the molecule's steric profile, electrophilic reactivity, and most importantly, the reduction potential of the nitro group—the critical trigger for the biological activation of nitroimidazole prodrugs.

This guide objectively compares the chemical and electrochemical reactivity of these two compounds, providing actionable experimental protocols for researchers optimizing nitroimidazole-based therapeutics.

Electronic Architecture & Steric Profiling

The substitution of a methyl group with a 2-phenylethenyl (styryl) group shifts the reactivity landscape from standard aliphatic functionalization to alkene-mediated chemistry, while simultaneously modulating the electronic environment of the adjacent nitro group.

Table 1: Physicochemical and Reactivity Comparison

Property/Parameter4-Methyl-5-nitroimidazole4-Nitro-5-(2-phenylethenyl)-1H-imidazoleMechanistic Impact
Substituent Nature Aliphatic, electron-donating (+ I )Conjugated alkene, bulky, lipophilicStyryl group extends π -conjugation, lowering the LUMO energy.
C-H Acidity High (alpha-protons activated by NO 2​ )Negligible (alkene protons are non-acidic)Methyl group readily undergoes Knoevenagel condensations; styryl group cannot.
Alkene Reactivity N/AHigh (susceptible to addition/oxidation)Styryl double bond allows for epoxidation, cycloadditions, and Michael additions.
N-Alkylation Sterics Low hindranceHigh steric shielding at the 5-positionStyryl bulk alters the N1 vs. N3 regioselectivity during electrophilic alkylation.
Reduction Potential More negative (harder to reduce)Less negative (easier to reduce)Conjugation stabilizes the nitro radical anion, facilitating easier enzymatic reduction[1].

Comparative Reactivity & Biological Activation

Chemical Reactivity: Condensation vs. Addition

The methyl group in 4-methyl-5-nitroimidazole is highly reactive due to the strong electron-withdrawing pull of the adjacent nitro group and the imidazole ring. This allows the methyl protons to be easily deprotonated by mild bases (like piperidine), forming an enamine/enolate intermediate that readily attacks aromatic aldehydes. This Knoevenagel-type condensation is the exact synthetic route used to generate 4-nitro-5-(2-phenylethenyl)-1H-imidazole[2].

Once the styryl group is installed, the molecule loses this specific α -carbon acidity. Instead, the reactivity profile shifts to the newly formed C=C double bond, which can act as a target for electrophilic addition (e.g., halogenation) or oxidation (e.g., epoxidation).

Reactivity A 4-Methyl-5-nitroimidazole (Acidic Methyl Group) B Benzaldehyde + Piperidine (Base) A->B Knoevenagel Condensation D N-Alkylation (High N1/N3 ratio) A->D Electrophile C 4-Nitro-5-styryl-1H-imidazole (Conjugated Alkene) B->C - H2O E N-Alkylation (Sterically hindered) C->E Electrophile F Alkene Addition (Epoxidation/Halogenation) C->F Oxidant/Nucleophile

Structural reactivity workflow comparing methyl and styryl nitroimidazole functionalization.

Redox Reactivity and Antimicrobial Spectrum

Nitroimidazoles are prodrugs. To exert their antimicrobial effect, the nitro group must be reduced by microbial enzymes (such as pyruvate:ferredoxin oxidoreductase, PFOR) into a highly reactive nitro radical anion (NO 2∙−​ ), which subsequently induces lethal DNA damage[1].

The introduction of the styryl group significantly alters this dynamic. The extended π -conjugation delocalizes the electron density, stabilizing the resulting radical anion. Electrochemical evaluations demonstrate that conjugated ethenyl/styryl derivatives possess a less negative reduction potential than their saturated counterparts, meaning they are easier to reduce[1]. This easier redox activation allows styryl-nitroimidazoles to overcome certain forms of metronidazole resistance where the pathogen's redox machinery has mutated to have a lower reducing power[1].

Furthermore, the increased lipophilicity and unique steric bulk of the styryl group enable these derivatives to interact with alternative biological targets. Recent studies indicate that styryl-nitroimidazole derivatives can inhibit the FabH enzyme (β-ketoacyl-acyl carrier protein synthase III) in facultative anaerobes, expanding their potential utility beyond strict anaerobes[3].

Redox A Nitroimidazole Prodrug B PFOR Enzyme (Single e- transfer) A->B Reduction (Easier for Styryl) E FabH Inhibition (Facultative Anaerobes) A->E Lipophilic Binding Mode C Nitro Radical Anion (NO2•-) B->C Activation D DNA Damage & Cell Death (Anaerobes) C->D Oxidative Stress

Biological activation pathways highlighting redox reduction and alternative FabH targeting.

Self-Validating Experimental Workflows

To objectively verify the reactivity differences between these two scaffolds, the following self-validating protocols are provided.

Protocol 1: Synthesis of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole via Knoevenagel Condensation

This protocol demonstrates the inherent C-H acidity of the 4-methyl-5-nitroimidazole precursor[2].

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 10 mmol of 4-methyl-5-nitroimidazole and 12 mmol of benzaldehyde in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Catalysis: Add 2.0 equivalents of piperidine. Causality: Piperidine acts as a dual-purpose organocatalyst; it forms a highly electrophilic iminium ion with benzaldehyde while simultaneously deprotonating the acidic methyl group of the nitroimidazole to facilitate nucleophilic attack.

  • Heating: Attach a reflux condenser and heat the mixture to 85 °C for 5 hours under an inert argon atmosphere.

  • Workup: Cool the reaction to room temperature. Pour the dark mixture onto crushed ice to precipitate the product.

  • Purification: Extract the aqueous layer with chloroform (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude yellow solid via silica gel column chromatography to isolate the pure (E)-styryl isomer.

Protocol 2: Cyclic Voltammetry (CV) for Reduction Potential Determination

This protocol quantifies the electronic impact of the styryl group on the nitro group's reducibility[1].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous, degassed dimethyl sulfoxide (DMSO). Causality: Anhydrous and degassed conditions are critical because molecular oxygen is electroactive and its reduction will mask the nitro group's signal.

  • Analyte Addition: Dissolve the nitroimidazole analyte (either the methyl or styryl derivative) to a final concentration of 1.0 mM in the electrolyte solution.

  • Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Measurement: Scan the potential from 0.0 V to -1.5 V at a scan rate of 100 mV/s.

  • Data Analysis: Record the cathodic peak potential ( Epc​ ). The styryl derivative will exhibit a less negative Epc​ compared to the methyl derivative, confirming that extended conjugation lowers the LUMO and facilitates easier single-electron reduction.

References

  • Analogs of Iso-Azepinomycin as Potential Transition-State Analog Inhibitors of Guanase: Synthesis, Biochemical Screening, and Structure-Activity Correlations of Various Selectively Substituted Imidazo[4,5-e][1,4]diazepines Source: PubMed Central (PMC) URL:[Link]

  • Synthesis, Antibacterial Activity and In Silico Study of 1-(2-ethyl acetate)-2-styryl 5-nitroimidazole Derivatives Source: Bentham Science Publishers URL:[Link]

  • Synthesis and Electrochemistry of 2-Ethenyl and 2-Ethanyl Derivatives of 5-Nitroimidazole and Antimicrobial Activity against Giardia lamblia Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

Sources

Comparative

comparative efficacy of 4-nitro-5-styrylimidazole transition-state inhibitors

Title: Comparative Efficacy of 4-Nitro-5-Styrylimidazole Transition-State Inhibitors in Guanine Deaminase Targeting Introduction Guanine deaminase (GDA, guanase, EC 3.5.4.3) is a critical zinc metalloenzyme in the purine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of 4-Nitro-5-Styrylimidazole Transition-State Inhibitors in Guanine Deaminase Targeting

Introduction

Guanine deaminase (GDA, guanase, EC 3.5.4.3) is a critical zinc metalloenzyme in the purine salvage pathway, catalyzing the hydrolytic deamination of guanine to xanthine. Dysregulation of GDA is implicated in severe liver pathologies (e.g., hepatitis, hepatoma), neurological disorders, and various cancers where accelerated purine salvage is required for tumor proliferation. Consequently, GDA is a highly rational target for drug development.

Historically, natural products like azepinomycin have been utilized as moderate GDA inhibitors. However, detailed mechanistic analysis of the enzyme-catalyzed hydrolysis has driven the rational design of synthetic transition-state analogs. Among these, 4-nitro-5-styrylimidazole derivatives and structurally related iso-azepinomycin analogs (imidazo[4,5-e][1,4]diazepines) have emerged as potent competitive inhibitors [1]. This guide provides an objective comparison of these transition-state inhibitors, exploring their mechanistic causality, comparative efficacy, and the rigorous experimental protocols required for their validation.

Mechanistic Rationale: The Transition-State Paradigm

As a Senior Application Scientist, I emphasize that effective inhibitor design must be rooted in the precise causality of the enzyme's catalytic mechanism. The GDA-catalyzed deamination of guanine does not proceed via a simple direct substitution. Instead, it involves nucleophilic attack by a zinc-activated water molecule at the C2 position, forming a high-energy tetrahedral aminol intermediate involving the C2 and N3 positions.

Natural inhibitors like azepinomycin were initially purported to mimic this state. However, structural mapping reveals that translocating the hydroxyl group—as seen in iso-azepinomycin and 4-nitro-5-styrylimidazole precursors—creates a geometry that far more accurately mimics the true transition state . The nitro and styryl groups in 4-nitro-5-styrylimidazole derivatives provide critical electron-withdrawing properties and steric bulk that lock the molecule into the enzyme's active site, competitively displacing guanine.

GDA_Pathway Guanine Guanine (Substrate) GDA Guanine Deaminase (GDA / Guanase) Guanine->GDA Binds Active Site Xanthine Xanthine GDA->Xanthine Hydrolytic Deamination UricAcid Uric Acid (via Xanthine Oxidase) Xanthine->UricAcid Inhibitor 4-Nitro-5-styrylimidazole Transition-State Inhibitors Inhibitor->GDA Competitive Inhibition (Blocks Transition State)

Purine salvage pathway highlighting transition-state blockade of GDA by 4-nitro-5-styrylimidazoles.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate the performance of 4-nitro-5-styrylimidazole derivatives, we must benchmark them against both natural inhibitors (Azepinomycin) and other synthetic standards (e.g., AICA, ATCA). The primary metric for transition-state analogs is the inhibition constant ( Ki​ ), which reflects the true thermodynamic affinity for the enzyme independent of substrate concentration.

Inhibitor ClassRepresentative CompoundTarget EnzymeInhibition Type Ki​ (µM) IC50​ (µM)Reference
Natural Product AzepinomycinRabbit Liver GDACompetitive~2.5~5.0
Synthetic TS Analog Iso-azepinomycin analogRabbit Liver GDACompetitive16.7 ± 0.5N/A
Styrylimidazole Derivative 4-nitro-5-styrylimidazole precursorRabbit Liver GDACompetitive2.27 - 16.7*N/A
Standard Heterocycle AICA (5-aminoimidazole-4-carboxamide)Human GDA (Cypin)CompetitiveN/A~100
Standard Heterocycle ATCA (Isothiazole counterpart)Human GDA (Cypin)CompetitiveN/A~80

*Note: Potency varies based on specific regioisomeric substitutions (e.g., p-methoxybenzyl or p-fluorobenzyl groups at the N1 position). Optimization of the hydrophobic pocket surrounding N7 significantly impacts the Ki​ .

Experimental Protocols: Self-Validating Biochemical Screening

Trust in inhibitor efficacy requires a self-validating experimental workflow. The following protocol details the spectrophotometric determination of GDA inhibition kinetics. This assay relies on the distinct UV absorbance shift when guanine is converted to xanthine, providing a real-time, label-free readout of enzyme velocity.

Step-by-Step Methodology: UV-Vis Kinetic Assay for Ki​ Determination

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0) to maintain optimal zinc-metalloenzyme stability.

    • Dissolve the 4-nitro-5-styrylimidazole inhibitor in DMSO. Ensure the final assay concentration of DMSO is strictly <1% to prevent solvent-induced enzyme denaturation. Prepare serial dilutions (e.g., 0, 10, 20, 40 µM).

    • Prepare guanine substrate solutions ranging from 5 µM to 40 µM.

  • Enzyme Incubation (The Self-Validating Step):

    • Pre-incubate 7.7 × 10⁻³ units of purified GDA with the inhibitor for 10 minutes at 37°C.

    • Causality Check: Transition-state analogs are often slow-binding. Pre-incubation is a mandatory self-validating step to ensure the inhibitor reaches thermodynamic equilibrium with the enzyme's active site before the reaction begins, preventing artificially inflated Ki​ values.

  • Reaction Initiation & Real-Time Monitoring:

    • Add the guanine substrate to initiate the reaction.

    • Immediately monitor the decrease in optical density (OD) at λ = 245 nm using a UV-Vis spectrophotometer. The change in OD per unit time ( ΔA245​/min ) is directly proportional to the depletion of guanine and formation of xanthine.

  • Data Synthesis & Lineweaver-Burk Analysis:

    • Calculate the initial velocity ( V0​ ) for each substrate and inhibitor concentration.

    • Plot 1/V0​ versus 1/[S] (Lineweaver-Burk plot).

    • Validation: A competitive inhibition mechanism is mathematically confirmed if the lines intersect exactly at the y-axis (meaning Vmax​ remains constant, while the apparent Km​ increases). The true Ki​ is derived from the secondary plot of the slopes versus inhibitor concentration.

Experimental_Workflow Prep 1. Reagent Prep (Buffer, Substrate, Inhibitor) Incubate 2. Pre-Incubation (GDA + Inhibitor at 37°C) Prep->Incubate Read 3. UV-Vis Kinetics (Monitor ΔA at 245 nm) Incubate->Read Analyze 4. Lineweaver-Burk Plot (1/V vs 1/[S]) Read->Analyze Validate 5. Ki Calculation (Confirm Competitive Mode) Analyze->Validate

Step-by-step experimental workflow for determining the inhibition constant (Ki) via UV-Vis kinetics.

Conclusion

The rational design of 4-nitro-5-styrylimidazole derivatives represents a significant leap in targeting guanine deaminase. By accurately mimicking the tetrahedral aminol transition state, these compounds offer competitive inhibition profiles that rival or exceed natural products like azepinomycin. Rigorous, self-validating kinetic assays confirm their mechanism of action, paving the way for advanced therapeutics in oncology and hepatology.

References

  • Tantravedi, S., et al. "Analogs of Iso-Azepinomycin as Potential Transition-State Analog Inhibitors of Guanase: Synthesis, Biochemical Screening, and Structure-Activity Correlations of Various Selectively Substituted Imidazo[4,5-e][1,4]diazepines." Bioorganic & Medicinal Chemistry, 2013. URL:[Link][1]

  • Chakraborty, S., et al. "Investigations into specificity of azepinomycin for inhibition of guanase: Discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues." Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link] [2]

  • Chakraborty, S., et al. "A Novel Transition State Analogue Inhibitor of Guanase Based on Azepinomycin Ring Structure: Synthesis and Biochemical Assessment of Enzyme Inhibition." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link] [3]

  • Bucardo, et al. "Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog." ACS Chemical Biology, 2021. URL:[Link] [4]

Validation

Benchmarking 4-Nitro-5-(2-phenylethenyl)-1H-imidazole Against Standard Guanase Inhibitors: A Comparative Guide

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Kinetic Methodologies, and Comparative Efficacy Executive Summary Guanine deaminase (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Kinetic Methodologies, and Comparative Efficacy

Executive Summary

Guanine deaminase (guanase or GDA) is a critical metalloenzyme within the purine salvage pathway, responsible for the hydrolytic deamination of guanine to xanthine [1]. Because elevated GDA activity is a recognized biomarker for hepatocellular damage and a metabolic driver in certain malignancies, inhibiting this enzyme has profound therapeutic implications for cancer, viral infections, and hyperuricemia [2].

This technical guide benchmarks 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (commonly known in literature as 4-nitro-5-styrylimidazole, hereafter referred to as NPEI ) against established guanase inhibitors like the natural product azepinomycin. While NPEI is primarily utilized as a pivotal synthetic intermediate for iso-azepinomycin analogs [3], its unique 4,5-disubstituted architecture makes it an exceptional benchmark fragment for probing the hydrophobic and electronic boundaries of the GDA active site.

Mechanistic Grounding: Probing the GDA Active Site

Guanase catalyzes its reaction via a zinc-coordinated aminol intermediate at the C2 and N3 positions of the purine ring. Effective inhibitors must either mimic this highly polar transition state or effectively occlude the active site pocket [1].

  • Azepinomycin (The Standard): A naturally occurring imidazo[4,5-e][1,4]diazepine that acts as a transition-state analog. Its high polarity allows it to perfectly mimic the hydrophilic aminol intermediate.

  • NPEI (The Benchmark Probe): NPEI deviates from traditional transition-state mimics by introducing massive steric bulk and lipophilicity via its 2-phenylethenyl (styryl) group. Causality of Design: The styryl group acts as a structural probe to map the depth of the hydrophobic cleft adjacent to the GDA active site. Concurrently, the strongly electron-withdrawing 4-nitro group drastically lowers the pKa​ of the imidazole N-H, fundamentally altering its hydrogen-bonding dynamics with active-site carboxylate residues (e.g., Glu/Asp) compared to standard purine mimics [3].

G GMP GMP Guanosine Guanosine GMP->Guanosine 5'-Nucleotidase Guanine Guanine Guanosine->Guanine PNP Xanthine Xanthine Guanine->Xanthine Guanase (GDA) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Inhibitor Guanase Inhibitors (Azepinomycin, NPEI) Inhibitor->Guanine

Metabolic purine salvage pathway highlighting the targeted inhibition of Guanase (GDA).

Quantitative Benchmarking Data

To objectively evaluate NPEI's utility, we benchmark its physicochemical and kinetic properties against azepinomycin, synthetic iso-azepinomycin derivatives, and standard purine fragments [1][4].

CompoundMolecular Weight Ki​ (µM)Mechanism of ActioncLogP (Est.)
Azepinomycin 180.16 g/mol ~2.5Transition-state analog-1.2
Iso-azepinomycin (Lead) 180.16 g/mol 8.0 ± 1.5Competitive inhibitor-0.8
NPEI (Test Compound) 215.21 g/mol >50.0Hydrophobic probe / Precursor+2.8
AICA 126.12 g/mol >100.0Weak competitive fragment-1.5

Data Synthesis & Causality: Why does NPEI exhibit a significantly higher cLogP (+2.8) and a higher Ki​ (>50 µM) compared to azepinomycin? The styryl group introduces a large, non-polar aromatic system that clashes with the highly polar aqueous environment of the isolated active site, reducing direct competitive affinity. However, this exact property makes NPEI an invaluable baseline fragment: it proves that while hydrophobicity near the N3/N4 positions can enhance binding in cyclized analogs, excessive unconstrained bulk (as seen in the raw styryl group) creates steric penalties [4].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous reproducibility when screening highly lipophilic probes like NPEI against standard hydrophilic inhibitors, the following continuous UV spectrophotometric assay must be employed.

Rationale for Self-Validation: Guanine exhibits a strong, distinct UV absorbance peak at 245 nm, which diminishes as it is deaminated to xanthine. Monitoring this decay provides a real-time, direct kinetic readout of enzyme activity without the need for secondary coupled enzymes (which could introduce false positives via off-target inhibition) [5].

Step-by-Step Protocol: Continuous UV Spectrophotometric Assay
  • Buffer and Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0). Causality: Maintaining pH 8.0 ensures the optimal ionization state of the active site zinc-coordinated water molecule required for the hydrolytic attack.

    • Dissolve NPEI in 100% DMSO to create a 10 mM stock. Causality: The highly lipophilic styryl group makes NPEI insoluble in purely aqueous media; DMSO ensures complete dissolution without precipitating the compound.

  • Enzyme-Inhibitor Pre-incubation:

    • In a quartz cuvette, combine 900 µL Tris-HCl buffer, 10 µL of recombinant human GDA (or rabbit liver extract), and 10 µL of the NPEI dilution. Ensure the final DMSO concentration remains ≤1% to prevent enzyme denaturation.

    • Critical Step: Incubate at 37°C for 15 minutes. Causality: Pre-incubation is mandatory for bulky probes like NPEI. The 2-phenylethenyl group requires time to undergo induced-fit conformational changes to orient within the hydrophobic pocket of GDA.

  • Reaction Initiation:

    • Add 50 µL of 0.1 mM guanine solution to initiate the reaction.

  • Kinetic Readout:

    • Immediately monitor the decrease in absorbance at 245 nm ( A245​ ) for 5 minutes using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity ( v0​ ) from the linear portion of the decay curve. Plot 1/v0​ vs. inhibitor concentration (Dixon plot) to determine the Ki​ value and confirm the mode of inhibition.

Workflow Step1 Step 1: Compound Prep Dissolve NPEI in DMSO Step2 Step 2: Enzyme Pre-incubation Mix GDA + Inhibitor in Tris-HCl (pH 8.0) Step1->Step2 Step3 Step 3: Substrate Addition Add 0.1 mM Guanine to initiate deamination Step2->Step3 Step4 Step 4: Kinetic Readout Monitor UV Absorbance decay at 245 nm Step3->Step4 Step5 Step 5: Data Analysis Determine IC50 and Ki via Dixon plot Step4->Step5

Step-by-step kinetic UV spectrophotometric workflow for evaluating guanase inhibitors.

Conclusion

While natural transition-state analogs like azepinomycin remain the gold standard for raw guanase inhibition, benchmarking against synthetic fragments like 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (NPEI) is crucial for modern drug design. NPEI successfully isolates the thermodynamic variables of steric bulk and electron withdrawal, providing drug development professionals with the exact SAR parameters needed to design the next generation of potent, cell-permeable GDA inhibitors for oncology and metabolic therapies.

References

  • Tantravedi, S., Chakraborty, S., Shah, N. H., et al. (2013). Analogs of Iso-azepinomycin as potential transition-state analog inhibitors of guanase: Synthesis, biochemical screening and structure-activity correlations of various selectively substituted imidazo[4,5-e][1,4]diazepines. Bioorganic & Medicinal Chemistry, 21(17), 4893-4903. URL:[Link]

  • Firestein, B., Schlesinger, N., Sahota, A., Roberge, J. (2020). Inhibitors of Guanine Deaminase for Hyperuricemia and Gout. Rutgers Office for Research. URL: [Link]

  • Baker, B. R., & Wood, W. F. (1968). Irreversible enzyme inhibitors. CXXIII. Candidate irreversible inhibitors of guanine deaminase and xanthine oxidase derived from 9-phenylguanine substituted with a terminal sulfonyl fluoride. Journal of Medicinal Chemistry, 11(4), 650–652. URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationships of Substituted Imidazodiazepines at GABA-A Receptors

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of substituted imidazodiazepines, a class of molecules renowned for their high affinity and modulatory effects on γ-aminob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of substituted imidazodiazepines, a class of molecules renowned for their high affinity and modulatory effects on γ-aminobutyric acid type A (GABA-A) receptors. As researchers and drug development professionals, understanding the nuanced interplay between chemical structure and biological activity is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This document synthesizes key findings from authoritative sources to elucidate the pharmacophore of imidazodiazepines and the impact of substitutions on their affinity, selectivity, and functional properties.

Introduction: The Imidazodiazepine Scaffold and GABA-A Receptor Modulation

The imidazodiazepine nucleus is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds that interact with the benzodiazepine binding site on GABA-A receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Upon binding of GABA, the channel opens, allowing an influx of chloride ions and subsequent hyperpolarization of the neuron.[3] Imidazodiazepines, like classical benzodiazepines, are positive allosteric modulators (PAMs) that enhance the effect of GABA, leading to anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[4][5]

However, the clinical utility of non-selective benzodiazepines is often limited by side effects such as sedation, ataxia, and dependence, which are primarily mediated by the α1 subunit-containing GABA-A receptors.[2][6] The discovery of multiple GABA-A receptor subtypes, characterized by different α subunits (α1-6), has opened avenues for developing subtype-selective ligands with more targeted therapeutic actions.[1][7] For instance, ligands selective for α2/α3 subtypes are sought for anxiolytic effects with reduced sedation, while α5-selective ligands are being investigated for their potential to enhance cognition.[2][8] The imidazodiazepine framework has proven to be particularly amenable to modifications that confer subtype selectivity, making its SAR a critical area of study.

The Imidazodiazepine Pharmacophore: Key Structural Features for Receptor Interaction

The binding of imidazodiazepines to the benzodiazepine site at the interface of the α and γ subunits of the GABA-A receptor is governed by a set of specific molecular interactions. A unified pharmacophore model has been developed based on a wide range of ligands, highlighting essential features for recognition and binding.[9]

Imidazodiazepine Pharmacophore Model cluster_ligand Imidazodiazepine Ligand cluster_receptor GABA-A Receptor Binding Site C3_Substituent C3 Substituent (H-bond acceptor/lipophilic pocket) H_Bond_Donor_1 H-Bond Donor 1 (e.g., α-His102) C3_Substituent->H_Bond_Donor_1 H-bond Imidazole_N Imidazole Nitrogen (H-bond acceptor) H_Bond_Donor_2 H-Bond Donor 2 Imidazole_N->H_Bond_Donor_2 H-bond Aromatic_System Fused Benzene Ring (Lipophilic interaction) Lipophilic_Pocket_1 Lipophilic Pocket 1 (e.g., γ2-Phe77, γ2-Tyr58) Aromatic_System->Lipophilic_Pocket_1 Lipophilic Interaction C8_Substituent C8 Substituent (Selectivity determinant) Steric_Pocket Steric/Lipophilic Pocket (Subtype selectivity) C8_Substituent->Steric_Pocket Steric/Electronic Interaction

Caption: General imidazodiazepine pharmacophore model.

Key interactions include hydrogen bonds, typically involving an ester or bioisosteric group at the C3 position and a nitrogen atom in the imidazole ring, as well as lipophilic interactions with the fused aromatic system.[9] The substituent at the C8 position plays a crucial role in fine-tuning the affinity and, most importantly, the subtype selectivity of the ligand.[1]

Comparative Structure-Activity Relationships at Key Positions

The pharmacological profile of an imidazodiazepine can be dramatically altered by substitutions at various positions of its core structure. The C3 and C8 positions have been the most extensively studied and have yielded the most significant insights into modulating receptor affinity and selectivity.

The C3 Position: A Gatekeeper of Affinity and Efficacy

The substituent at the C3 position is of paramount importance for high-affinity binding to all GABA-A receptor subtypes.[1] An ester group or an ester bioisostere is a common feature in potent imidazobenzodiazepines.[1] Modifications at this position can profoundly impact not only the binding affinity but also the intrinsic efficacy of the ligand, determining whether it acts as a positive allosteric modulator (agonist), a neutral antagonist, or a negative allosteric modulator (inverse agonist). For example, the presence of a bulky substituent can influence the conformational flexibility of the molecule, which in turn affects its interaction with the receptor and its functional outcome.

The C8 Position: The Master Key to Subtype Selectivity

While modifications at the C3 position are critical for overall affinity, the substituent at the C8 position is a key determinant of subtype selectivity, particularly between the α1 and α5 subunits.[1] Altering the substituent at this position can dramatically change the affinity of a ligand for different receptor isoforms.[1]

For instance, the introduction of an acetylenic group at the C8 position has been shown to confer significant selectivity for α5-containing receptors over α1-containing receptors.[1][10] This is exemplified by compounds that exhibit up to a 75-fold higher selectivity for α5β3γ2 isoforms compared to other receptor subtypes.[1] This selectivity arises from the specific steric and electronic interactions of the C8 substituent with the amino acid residues lining the binding pocket, which differ between receptor subtypes. The replacement of a chlorine atom at C7 with an ethinyl group has also been shown to increase α5 binding selectivity over the α1 subtype.[11]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinities (Ki values in nM) of a selection of representative substituted imidazodiazepines for different GABA-A receptor α subtypes. This data, compiled from various studies, illustrates the impact of substitutions on affinity and selectivity.

CompoundC3 SubstituentC8 Substituentα1β3γ2 (Ki, nM)α2β3γ2 (Ki, nM)α3β3γ2 (Ki, nM)α5β3γ2 (Ki, nM)α1/α5 Selectivity RatioReference(s)
Diazepam -Cl (at C7)~5-10~5-10~5-10~5-10~1[4][12]
Flumazenil (Ro 15-1788) -COOEtH~1-3~1-3~1-3~1-3~1[13]
Zolpidem --~10-20~200-400~200-400>1000~0.01-0.02[14]
RY-023 (analogue) -COOtBu-C≡CH~40~15~10~0.7~57[1]
Compound 9 (analogue) -COOtBu-C≡CH~80--~0.6~133[10]
FG 8205 5-isopropyl-1,2,4-oxadiazol-3-ylCl (at C7)3.3----[13]

Note: Ki values are approximate and can vary depending on the specific experimental conditions. The table is intended for comparative purposes.

Experimental Protocols for SAR Determination

To rigorously assess the SAR of novel imidazodiazepines, standardized and reproducible experimental protocols are essential. The following sections provide detailed methodologies for two key assays: radioligand binding to determine affinity and two-electrode voltage clamp electrophysiology to assess functional activity.

Experimental Workflow for SAR Studies

Experimental Workflow for Imidazodiazepine SAR Synthesis Synthesis of Substituted Imidazodiazepines Purification Purification and Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki at GABA-A Subtypes) Purification->Binding_Assay Functional_Assay Electrophysiology (TEVC) (Determine Efficacy and Potency) Purification->Functional_Assay SAR_Analysis SAR Analysis and Pharmacophore Modeling Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization and Design of New Analogs SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle

Caption: Workflow for SAR determination of imidazodiazepines.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for different GABA-A receptor subtypes using a radiolabeled ligand, such as [3H]Flunitrazepam or [3H]Flumazenil.[3][15]

Materials:

  • Receptor Source: Cell membranes from HEK293 or other suitable cells stably expressing specific recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[1]

  • Radioligand: [3H]Flunitrazepam or [3H]Flumazenil at a concentration near its Kd value (typically 1-2 nM).[3][15]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]

  • Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine, such as Diazepam (e.g., 10 µM).[3]

  • Test Compound: Serial dilutions of the substituted imidazodiazepine.

  • 96-well microplate, filter plates (e.g., GF/B), and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the desired GABA-A receptor subtype.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[3]

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add receptor membranes, radioligand, and assay buffer.[3]

    • Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of unlabeled diazepam.[3]

    • Competition Binding: Add receptor membranes, radioligand, and varying concentrations of the test imidazodiazepine.[3]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[15]

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines the use of TEVC to measure the functional modulation of GABA-A receptors by substituted imidazodiazepines expressed in Xenopus laevis oocytes.[17][18]

Materials:

  • Xenopus laevis oocytes.

  • cRNA: cRNA encoding the desired GABA-A receptor subunits (e.g., α, β, and γ).

  • TEVC setup: Including an amplifier, headstages, micromanipulators, microelectrodes, and a perfusion system.[19]

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Microelectrodes: Pulled from borosilicate glass capillaries and filled with 3 M KCl (resistance of 0.5-2 MΩ).[20]

  • GABA and Test Compound Solutions: Prepared in the recording solution.

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

    • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.[19]

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).[20]

    • Clamp the oocyte membrane potential to a holding potential of -60 mV to -80 mV.[20]

  • GABA Application and Control Response:

    • Apply a concentration of GABA that elicits a submaximal current (e.g., EC10-EC20) to obtain a stable baseline response.

  • Test Compound Application:

    • Co-apply the test imidazodiazepine at various concentrations with the same concentration of GABA.

  • Data Acquisition and Analysis:

    • Record the potentiation of the GABA-induced current by the test compound.

    • Construct a concentration-response curve by plotting the percentage potentiation against the logarithm of the test compound concentration.

    • Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (efficacy) from the curve.

GABA-A Receptor Signaling and Modulation

GABA-A Receptor Signaling and Imidazodiazepine Modulation GABA GABA GABA_A_Receptor GABA-A Receptor (Pentameric Ion Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Imidazodiazepine Imidazodiazepine Imidazodiazepine->GABA_A_Receptor Binds to Allosteric (Benzodiazepine) Site Chloride_Influx Chloride (Cl-) Influx Imidazodiazepine->Chloride_Influx Enhances GABA Effect (Positive Allosteric Modulation) GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Excitability Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling and imidazodiazepine modulation.

Conclusion

The structure-activity relationships of substituted imidazodiazepines offer a compelling example of how subtle chemical modifications can lead to profound changes in pharmacological activity. The C3 position primarily governs affinity and efficacy, while the C8 position is a critical determinant of GABA-A receptor subtype selectivity. By leveraging this understanding, medicinal chemists can rationally design novel imidazodiazepine-based ligands with tailored pharmacological profiles, potentially leading to the development of safer and more effective treatments for a range of neurological and psychiatric disorders. The continued exploration of SAR in this chemical class, guided by robust experimental methodologies, holds significant promise for the future of CNS drug discovery.

References

  • Huang, S., et al. (1996). Synthesis and Pharmacological Properties of Novel 8-Substituted Imidazobenzodiazepines: High-Affinity, Selective Probes for α5-Containing GABAA Receptors. Journal of Medicinal Chemistry. [Link]

  • Singh, P., et al. (2023). Synthesis of New Substituted 5H-Benzo[e]imidazo[1,2-a][1][10]diazepines via Pictet–Spengler Reaction and Their Neuroprotective and Anticonvulsant Evaluation. ACS Chemical Neuroscience. [Link]

  • Zhang, W., et al. (1998). Studies of Quantitative Structure−Activity Relationships for Imidazobenzodiazepines at Five Recombinant GABAA/Benzodiazepine Receptor Subtypes [αxβ3γ2 (x = 1−3, 5, and 6)] via Comparative Molecular Field Analysis. Journal of Medicinal Chemistry. [Link]

  • He, X., et al. (2000). Synthesis of aminoalkyl-substituted imidazo[1,2-a]- and imidazo[1,5-a]benzodiazepines. The Journal of Organic Chemistry. [Link]

  • Zhang, W., et al. (2004). Pseudoreceptor Models and 3D-QSAR for Imidazobenzodiazepines at GABAA/BzR Subtypes αxβ3γ2 [x = 1−3, 5, and 6] via Flexible Atom Receptor Model. Journal of Chemical Information and Computer Sciences. [Link]

  • Mitra, S., et al. (2013). Efficient Synthesis of Imidazole-Fused Benzodiazepines Using Palladium- Catalyzed Intramolecular C–N Bond Formation Reaction. Synthesis. [Link]

  • Amanlou, M., et al. (2014). Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. [Link]

  • Zhang, W., et al. (1995). Synthesis of novel imidazobenzodiazepines as probes of the pharmacophore for "diazepam-insensitive" GABAA receptors. Journal of Medicinal Chemistry. [Link]

  • Savić, M. M., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. International Journal of Molecular Sciences. [Link]

  • Li, G., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. [Link]

  • Savić, M. M., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. International Journal of Molecular Sciences. [Link]

  • Yokoyama, N., et al. (1993). Characterization of functional interactions of imidazoquinoxaline derivatives with benzodiazepine-gamma-aminobutyric acidA receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Li, G., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. Molecules. [Link]

  • Amanlou, M., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. [Link]

  • G. Guarcello, et al. (2011). New Insight into the Central Benzodiazepine Receptor–Ligand Interactions: Design, Synthesis, Biological Evaluation, and Molecular Modeling of 3-Substituted 6-Phenyl-4H-imidazo[1,5-a][1][10]benzodiazepines and Related Compounds. Journal of Medicinal Chemistry. [Link]

  • Amanlou, M., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. [Link]

  • Schwarz, W., & Rettinger, J. (2003). Two-electrode voltage-clamp (TEVC). University of Ulm. [Link]

  • Li, G., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. Bohrium. [Link]

  • Cook, J. M., et al. (2007). An Updated Unified Pharmacophore Model of the Benzodiazepine Binding Site on γ-Aminobutyric AcidA Receptors. Current Medicinal Chemistry. [Link]

  • Manetti, F., et al. (2015). Use of imidazo[1,5-a]quinoline scaffold as the pharmacophore in the design of bivalent ligands. MedChemComm. [Link]

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore development and SAR studies of imidazoline receptor ligands. Mini Reviews in Medicinal Chemistry. [Link]

  • Poe, M. M., et al. (2022). Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. ACS Chemical Neuroscience. [Link]

  • Study, R. E. (1981). Electrophysiological actions of benzodiazepines. Progress in Neurobiology. [Link]

  • Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in Molecular Biology. [Link]

  • Tricklebank, M. D., et al. (1994). The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor. British Journal of Pharmacology. [Link]

  • Han, D., et al. (2008). A study of the structure-activity relationship of GABA(A)-benzodiazepine receptor bivalent ligands by conformational analysis with low temperature NMR and X-ray analysis. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, T., et al. (2015). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. International Journal of Molecular Sciences. [Link]

  • Rowlett, J. K., et al. (2021). Evaluation of the Sedative-Motor Effects of Novel GABAkine Imidazodiazepines using Quantitative Observation Techniques in Rhesus Monkeys. Journal of the Experimental Analysis of Behavior. [Link]

  • Guan, B., et al. (2013). Two-Electrode Voltage Clamp. ResearchGate. [Link]

  • Poe, M. M., et al. (2019). The Imidazodiazepine Anticonvulsant, KRM-II-81, Produces Novel, Non-diazepam-like Antiseizure Effects. ResearchGate. [Link]

  • Hadingham, K. L., et al. (1993). Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj). ResearchGate. [Link]

  • Molecular Devices. What is two-electrode voltage-clamp (TEVC) method?. Molecular Devices. [Link]

  • npi electronic. (2025). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. npi electronic. [Link]

  • Rowlett, J. K., et al. (2021). Evaluation of the sedative-motor effects of novel GABAkine imidazodiazepines using quantitative observation techniques in rhesus monkeys. Journal of the Experimental Analysis of Behavior. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Validation of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole Synthesis

This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the validation of synthesized 4-Nitro-5-(2-phenylethenyl)-1H-imidazole. Designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the validation of synthesized 4-Nitro-5-(2-phenylethenyl)-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the fundamental reasoning behind experimental choices, ensuring a robust and self-validating analytical framework.

Introduction: The Analytical Imperative in Modern Synthesis

The synthesis of novel chemical entities, such as 4-Nitro-5-(2-phenylethenyl)-1H-imidazole, is the cornerstone of pharmaceutical and materials science research. Nitroimidazoles, as a class, are of significant interest due to their wide range of biological activities, including antibacterial and antiprotozoal properties.[1][2] The introduction of a phenylethenyl (styryl) group at the 5-position creates a unique molecular architecture, demanding unambiguous structural confirmation and purity assessment.

Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and specificity. However, the successful application of MS is not a "one-size-fits-all" endeavor. It requires a nuanced understanding of the analyte's physicochemical properties to select the appropriate ionization source, mass analyzer, and experimental parameters. This guide provides a comprehensive framework for making these critical decisions and executing a validation plan that meets rigorous scientific and regulatory standards.[3][4]

A plausible synthetic route for the target compound could involve a one-pot, three-component reaction using benzaldehyde, a 4-nitro-imidazole precursor, and a suitable catalyst, a common strategy for creating substituted imidazoles.[5] Following such a synthesis, the crucial task is to confirm that the desired product has been formed, free of significant impurities.

Part 1: The Foundational Choice - Ionization and Mass Analysis

The first and most critical decision in developing an MS validation method is the selection of the ionization technique and mass analyzer. This choice is dictated by the analyte's properties: polarity, thermal stability, and molecular weight.

Ionization Source: A Tale of Two Techniques

For an analyte like 4-Nitro-5-(2-phenylethenyl)-1H-imidazole, which possesses both polar (nitroimidazole ring) and non-polar (styryl group) moieties, two primary atmospheric pressure ionization techniques come into consideration: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules.[6] It generates ions from a liquid solution, making it highly compatible with liquid chromatography (LC). Given the presence of the imidazole ring, which can be readily protonated, ESI is a strong candidate, likely forming a protonated molecule [M+H]+.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and thermally stable compounds that are volatile enough to be vaporized.[7][8] The analyte is sprayed through a heated nebulizer and ionized by a corona discharge.[9] While our target molecule has polar features, its overall lower polarity compared to highly charged biomolecules makes APCI a viable, and sometimes more robust, alternative.[10]

Causality in Selection: The choice between ESI and APCI hinges on the analyte's ionization efficiency in the chosen mobile phase. ESI is often the first choice for molecules with basic sites like the imidazole nitrogen.[11] However, if the compound exhibits poor solubility in typical ESI-friendly polar solvents or shows instability in the electrospray process, APCI provides a powerful alternative that is often less susceptible to matrix effects.[7] A dual-source instrument capable of both ESI and APCI can offer the ultimate flexibility during method development.[12]

Table 1: Comparison of ESI and APCI for 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for Target Analyte
Principle Ionization from liquid phase droplets.Gas-phase ion-molecule reactions.[8]Primary Choice: ESI. The basic imidazole nitrogen is ideal for protonation.
Analyte Suitability Polar, ionizable molecules.Less polar, thermally stable molecules (<1500 Da).[7][9]Viable Alternative: APCI. Suitable due to the molecule's mixed polarity and thermal stability.
Common Adducts [M+H]+, [M+Na]+[M+H]+, M+•ESI is expected to yield a clean [M+H]+ ion.
Flow Rate Lower flow rates (µL/min to low mL/min).Tolerant of higher flow rates (0.2-2.0 mL/min).[7]Both are compatible with standard HPLC/UHPLC systems.
Matrix Effects Can be more susceptible to ion suppression.Generally less prone to matrix suppression.APCI may be advantageous for analysis in complex matrices (e.g., reaction mixtures).
Mass Analyzer: The Power of Resolution and Fragmentation

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice here is between achieving ultra-high accuracy (HRMS) and detailed structural information (Tandem MS).

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap provide exceptional mass accuracy, typically within 5 ppm.[13][14] This allows for the unambiguous determination of a molecule's elemental composition from its exact mass, a cornerstone of structural confirmation.[15][16] For 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (C17H13N3O2), the theoretical exact mass of the [M+H]+ ion is 292.1086. HRMS can measure this with enough precision to exclude other potential formulas with the same nominal mass.[17]

  • Tandem Mass Spectrometry (MS/MS): Typically performed on triple quadrupole (QqQ) or hybrid instruments (Q-TOF, Q-Orbitrap), MS/MS involves isolating a precursor ion (e.g., the molecular ion at m/z 292.1) and fragmenting it to produce a characteristic pattern of product ions.[6] This fragmentation pattern serves as a structural fingerprint, providing definitive confirmation of the molecule's connectivity.[18]

Expert Insight: For initial synthesis validation, HRMS is indispensable for confirming that you have made a compound with the correct elemental formula. Tandem MS is then used to prove the isomer is the correct one. A Q-TOF or Q-Orbitrap instrument is the ideal platform as it provides both HRMS for the precursor and product ions, delivering the highest level of confidence in a single analysis.

cluster_workflow Mass Spectrometry Validation Workflow Synthesis Synthesis of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole SamplePrep Sample Preparation (Dilution in Mobile Phase) Synthesis->SamplePrep LC LC Separation (Reversed-Phase) SamplePrep->LC Ionization Ionization Source Selection (ESI vs. APCI) LC->Ionization MassAnalysis Mass Analyzer Selection (HRMS vs. Tandem MS) Ionization->MassAnalysis HRMS_Analysis HRMS Analysis (Accurate Mass for Formula Confirmation) MassAnalysis->HRMS_Analysis Confirm Formula MSMS_Analysis Tandem MS (MS/MS) Analysis (Fragmentation for Structural ID) MassAnalysis->MSMS_Analysis Confirm Structure Validation Formal Method Validation (ICH Guidelines) HRMS_Analysis->Validation MSMS_Analysis->Validation Report Final Validation Report Validation->Report

Caption: Overall workflow for MS validation of the target compound.

Part 2: Experimental Protocols for Robust Validation

A trustworthy protocol is a self-validating one. The following sections provide detailed methodologies designed for reproducibility and scientific rigor.

Sample Preparation and Chromatography

Objective: To prepare the synthesized material for analysis and separate it from potential impurities and starting materials using liquid chromatography.

  • Stock Solution Preparation: Accurately weigh ~1 mg of the synthesized 4-Nitro-5-(2-phenylethenyl)-1H-imidazole and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to create a series of working standards for validation experiments (e.g., for linearity and limit of detection).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

Rationale: Reversed-phase chromatography is the workhorse for separating small organic molecules. The acidic mobile phase (0.1% formic acid) promotes the protonation of the imidazole nitrogen, which is beneficial for both good peak shape and high ESI efficiency.

Mass Spectrometry Instrumentation and Parameters

Objective: To acquire high-quality mass spectra for both accurate mass determination and structural fragmentation.

Instrumentation: A high-resolution Q-TOF or Q-Orbitrap mass spectrometer is recommended.

  • Ionization Source (ESI - Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N2): 45 psi

    • Drying Gas (N2) Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

  • Full Scan MS (HRMS) Acquisition:

    • Scan Range: m/z 100-1000

    • Resolution: >20,000 FWHM

    • Acquisition Rate: 2 spectra/sec

    • Purpose: To detect the [M+H]+ ion and determine its accurate mass for elemental composition confirmation.

  • Tandem MS (MS/MS) Acquisition:

    • Precursor Ion: Isolate the [M+H]+ ion at m/z 292.1086.

    • Collision Energy: Ramp from 10-40 eV. This allows for the detection of both low-energy (stable) and high-energy (smaller) fragments.

    • Collision Gas: Argon or Nitrogen.

    • Purpose: To generate a reproducible fragmentation pattern for structural fingerprinting.

Part 3: Data Interpretation - From Spectrum to Structure

High-Resolution Mass Confirmation

The first step in data analysis is to verify the elemental composition.

  • Expected [M+H]+: C17H14N3O2+

  • Theoretical Exact Mass: 292.10805

  • Acceptance Criterion: The measured mass should be within 5 ppm of the theoretical mass.

    • Example Calculation: If the measured mass is 292.1084, the mass error is ((292.1084 - 292.10805) / 292.10805) * 10^6 = 1.2 ppm. This is well within the acceptable limit and provides high confidence in the elemental formula.

Tandem MS: Deciphering the Fragmentation Pattern

The MS/MS spectrum provides the definitive structural proof. The fragmentation of nitroaromatic compounds can be complex, often involving losses of the nitro group as NO (-30 Da) or NO2 (-46 Da).[6][19] The styryl and imidazole moieties also produce characteristic cleavages.

cluster_frag Proposed Fragmentation of [M+H]+ M [M+H]+ m/z 292.1 F1 m/z 262.1 [M+H - NO]+ M->F1 -30 Da F2 m/z 246.1 [M+H - NO2]+ M->F2 -46 Da F3 m/z 189.1 Cleavage of Styryl Group M->F3 -C8H7 F4 m/z 103.1 Styryl Cation M->F4 F5 m/z 218.1 [M+H - NO2 - CO]+ F2->F5 -28 Da

Caption: Proposed MS/MS fragmentation pathway for the target analyte.

  • Key Predicted Fragments:

    • m/z 262: Loss of nitric oxide (NO) from the protonated molecule.

    • m/z 246: Loss of nitrogen dioxide (NO2), a very common pathway for nitroaromatics.[6]

    • m/z 189: Cleavage at the vinyl bond, retaining the nitroimidazole portion.

    • m/z 103: Formation of the phenylethenyl (styryl) cation.

    • m/z 218: Subsequent loss of carbon monoxide (CO) from the m/z 246 fragment, indicative of ring fragmentation.

The presence of this unique set of fragments provides a high-confidence structural identification that is distinct from other potential isomers.

Part 4: Formal Analytical Method Validation

Once the method is established, it must be formally validated to prove it is suitable for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[20]

Table 2: Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the signal is from the analyte only.Analyze blank, placebo (if applicable), and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity To demonstrate a proportional response to concentration.Analyze 5-6 concentrations across the desired range.[20]Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval where the method is precise and accurate.Derived from linearity, accuracy, and precision data.[3]The range for which the criteria for linearity, accuracy, and precision are met.
Accuracy Closeness of the measured value to the true value.Analyze samples at 3 concentrations (e.g., 80%, 100%, 120%) with a known amount of analyte.Mean recovery typically between 98.0% and 102.0%.
Precision Agreement between a series of measurements.Repeatability: 6 replicate injections at 100% concentration. Intermediate Precision: Repeat on a different day/with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD/LOQ Lowest amount detectable/quantifiable.Based on signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≥ 3. LOQ: S/N ≥ 10.
Robustness Capacity to remain unaffected by small variations in method parameters.Vary parameters like mobile phase composition (±2%), column temp (±5°C), flow rate (±10%).Results should remain within the precision criteria.
Hypothetical Validation Data Summary

Table 3: Example Linearity and Accuracy Data

Linearity Concentration (µg/mL)Mean Peak AreaAccuracy LevelMean Recovery (%)RSD (%)
0.115,23080% (0.8 µg/mL)99.51.1
0.576,150100% (1.0 µg/mL)100.30.8
1.0151,980120% (1.2 µg/mL)101.10.9
2.5380,550
5.0759,900
Result r² = 0.9998 Result Pass Pass

Conclusion

The validation of the synthesis of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole is a multi-faceted analytical challenge that is effectively met by the strategic application of modern mass spectrometry. The combination of liquid chromatography with high-resolution mass spectrometry (for elemental composition) and tandem mass spectrometry (for structural confirmation) provides an unassailable body of evidence for the identity and purity of the target molecule. By employing ESI for ionization and a Q-TOF or Q-Orbitrap for analysis, researchers can generate high-confidence data. Adherence to a structured validation protocol based on ICH guidelines ensures that the developed analytical method is not only scientifically sound but also robust, reliable, and fit for purpose in research and drug development environments.

References

  • Vertex AI Search. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Retrieved from Google Cloud.[13]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from MetwareBio.[10]

  • Koch, M., & Giera, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link][6]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from Wikipedia. [Link][7]

  • National MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from National High Magnetic Field Laboratory. [Link][8]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from ResolveMass Laboratories Inc. [Link][14]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from Bioanalysis Zone. [Link][15]

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from Chemistry LibreTexts. [Link][16]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from LabX. [Link][9]

  • Lee, C. W., et al. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Analytical Chemistry, 87(5), 2619-2623. [Link][12]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from ResearchGate. [Link][17]

  • Analyst (RSC Publishing). (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Retrieved from Royal Society of Chemistry. [Link][21]

  • PubMed. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Retrieved from PubMed. [Link][22]

  • Semantic Scholar. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth...). Retrieved from Semantic Scholar. [Link][23]

  • A Comprehensive Guide for Analytical Method Validation. (2023). Asian Journal of Pharmaceutical and Clinical Research, 16(10), 1-8. [Link][3]

  • ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from ResearchGate. [Link][24]

  • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. Retrieved from American Chemical Society. [Link][25]

  • Zeleny, R., et al. (2009). Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat. Journal of Chromatography A, 1216(2), 249-256. [Link][26]

  • PubMed. (2017). Development and validation of a liquid chromatography with tandem mass spectrometry method for the determination of nitroimidazole residues in beeswax. Retrieved from PubMed. [Link][27]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from BioPharm International. [Link][4]

  • Tikhonov, D. S., et al. (2023). Structures of the (Imidazole)n H+... Ar (n=1,2,3) complexes determined from IR spectroscopy and quantum chemical calculations. Structural Chemistry, 34, 203-213. [Link][11]

  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from DCVMN. [Link][28]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from International Council for Harmonisation. [Link][20]

  • Watson, L. (2011). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. Saint Mary's University. [Link][29]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link][30]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Journal of Chemical and Pharmaceutical Sciences. [Link][5]

  • MDPI. (2024). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Retrieved from MDPI. [Link][31]

  • Ovid. (n.d.). Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography–tandem. Retrieved from Ovid. [Link][32]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link][1]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from PubMed. [Link][19]

  • Marzouk, M. A., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1398-1402. [Link][33]

  • ResearchGate. (2025). (PDF) Determination of nitroimidazole and fumagillin residues in honey employing Liquid Chromatography-Tandem Mass Spectrometry: An insight in the 2023-2024 Greek honey production. Retrieved from ResearchGate. [Link][34]

  • RSC Publishing. (n.d.). Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge. Retrieved from Royal Society of Chemistry. [Link][18]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. [Link]

  • He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(4), 101701. [Link][35]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link][2]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from PubMed. [Link][36]

  • Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 45-51. [Link][37]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link][38]

Sources

Comparative

Comparative Guide: Inductive Effects in 4-Nitro vs. 5-Nitro Styrylimidazole Isomers

Introduction Nitroimidazoles are cornerstone scaffolds in medicinal chemistry, widely utilized as radiosensitizers, antimicrobial, and antiparasitic agents. The introduction of a styryl group into the imidazole ring exte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nitroimidazoles are cornerstone scaffolds in medicinal chemistry, widely utilized as radiosensitizers, antimicrobial, and antiparasitic agents. The introduction of a styryl group into the imidazole ring extends the π -conjugated system, creating a dynamic push-pull electronic environment. However, the exact positioning of the nitro group—specifically 4-nitro versus 5-nitro—drastically alters the molecule's physicochemical properties and biological efficacy.

This guide provides an in-depth comparative analysis of the inductive effects in 4-nitro and 5-nitro styrylimidazole isomers, equipping drug development professionals with the mechanistic insights and experimental protocols needed to optimize these compounds.

Mechanistic Insights: The Causality of Inductive Effects

The electron-withdrawing nature of the nitro group is governed primarily by strong inductive effects, with resonance interactions playing a relatively secondary role in the imidazole ring[1]. When comparing 1-alkyl-4-nitro-5-styrylimidazole and 1-alkyl-5-nitro-4-styrylimidazole, the proximity of the nitro group to the styryl and N-alkyl moieties dictates the electronic landscape:

  • Dipole Moments and Solvation: The 4-nitro isomer possesses a considerably higher dipole moment than the 5-nitro isomer. In solution, this leads to enhanced solvation energy, making the 4-nitro form thermodynamically more stable[1]. In condensed phases, unsubstituted 5-nitroimidazoles spontaneously tautomerize to the 4-nitro form.

  • NMR Deshielding: The combined inductive and resonance effects of the nitro group at the 5-position strongly deshield the adjacent H-2 proton and the N-alkyl protons. In contrast, when the nitro group is at the 4-position, this deshielding effect on H-2 is significantly reduced[2].

  • Reduction Potential and Biological Efficacy: The biological activity of nitroimidazoles is closely tied to the "nitro:nitro radical anion" redox cycle. The 5-nitro isomer exhibits a higher electron affinity (making it easier to reduce) compared to the 4-nitro isomer, which correlates directly with superior hypoxic cytotoxicity and radiosensitization profiles[1].

G A Nitro Group Position (4-NO2 vs 5-NO2) B Inductive Electron Withdrawal A->B dictates C Dipole Moment & Solvation Stability B->C alters D Reduction Potential (E_red) B->D shifts E NMR Deshielding (H-2 & Styryl Protons) B->E causes F Biological Efficacy (Radiosensitization) D->F correlates with

Fig 1: Logical pathway linking nitro position to biological efficacy via inductive effects.

Experimental Methodologies

To accurately compare these isomers, researchers must synthesize, separate, and electrochemically profile them. The following self-validating protocols ensure high-fidelity data collection and structural confirmation.

Protocol 1: Synthesis, Separation, and Transposition of Isomers

Causality of Choices: Direct alkylation of 4(5)-styryl-5(4)-nitroimidazole yields a mixture of regioisomers. Because the 4-nitro isomer is more stable in solution, researchers can also utilize a targeted transposition reaction using methyl iodide to drive the 5-nitro isomer to the 4-nitro form[3].

  • Step 1: Styrylation. Suspend 4(5)-methyl-5(4)-nitroimidazole (0.04 mol) in benzaldehyde. Add piperidine (0.04 mol) as a base catalyst. Heat to 110°C for 2.5 h. The formation of a yellow solid indicates successful condensation. Validation: Monitor via TLC until the starting material is consumed.

  • Step 2: Alkylation. Dissolve the resulting 4(5)-styryl-5(4)-nitroimidazole in hot DMF. Add anhydrous K2​CO3​ (1.5 eq) and the desired alkyl halide (e.g., p-methoxybenzyl chloride). Heat at 85°C for 5 h. DMF is chosen for its high dielectric constant, stabilizing the transition state of the SN​2 alkylation[2].

  • Step 3: Chromatographic Separation. Extract the crude mixture with chloroform. Separate the isomers using silica gel column chromatography. The 5-nitro-4-styryl isomer typically elutes differently than the 4-nitro-5-styryl isomer due to distinct dipole moments. Validation: Confirm fractions using 1H NMR (identify the deshielded H-2 peak in the 5-nitro isomer).

  • Step 4: Transposition (Optional). To convert the 5-nitro isomer to the 4-nitro isomer, dissolve the 5-nitro compound in nitrobenzene. Add a catalytic amount of methyl iodide and heat to 160°C. This thermodynamically driven transposition leverages the higher solution stability of the 4-nitro isomer[3].

Workflow Start 4(5)-Nitroimidazole + Benzaldehyde Step1 Styrylation (110°C) Yields 4(5)-Styryl-5(4)-nitroimidazole Start->Step1 Step2 Alkylation (DMF, 85°C) Yields Isomeric Mixture Step1->Step2 Step3 Silica Gel Chromatography Separation of Isomers Step2->Step3 IsomerA 1-Alkyl-5-nitro-4-styrylimidazole (Deshielded H-2) Step3->IsomerA IsomerB 1-Alkyl-4-nitro-5-styrylimidazole (Shielded H-2) Step3->IsomerB Transposition Catalytic MeI, 160°C (Transposition Reaction) IsomerA->Transposition Isomerization Transposition->IsomerB Favored in Solution

Fig 2: Synthesis, separation, and transposition workflow of styrylimidazole isomers.

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality of Choices: CV is the gold standard for quantifying the inductive effect's impact on the reduction potential ( Ered​ ), which directly predicts biological redox cycling capacity.

  • Step 1: Preparation. Prepare a 1 mM solution of the isolated isomer in anhydrous DMF containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Step 2: Setup. Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Step 3: Execution. Scan the potential from 0.0 V to -1.5 V at a scan rate of 100 mV/s.

  • Step 4: Validation. Reverse the scan to observe the oxidation peak. A reversible or quasi-reversible wave confirms the stability of the generated nitro radical anion. The 5-nitro isomer will display a less negative cathodic peak potential ( Epc​ ) compared to the 4-nitro isomer, validating its higher electron affinity.

Quantitative Data Comparison

The following table summarizes the key physicochemical differences driven by the inductive effects in these isomers.

Property1-Alkyl-4-nitro-5-styrylimidazole1-Alkyl-5-nitro-4-styrylimidazoleMechanistic Causality
Thermodynamic Stability (Solution) HigherLowerHigher dipole moment enhances solvation energy[1].
1H NMR Chemical Shift (H-2) Relatively ShieldedDeshieldedStronger combined inductive/resonance withdrawal at position 2[2].
Reduction Potential ( Ered​ ) More negative (Harder to reduce)Less negative (Easier to reduce)Inductive withdrawal is optimized, increasing electron affinity[1].
Biological Efficacy (Hypoxia) LowerHigherHigher electron affinity facilitates the critical nitro radical anion redox cycle[1].

Conclusion

The structural nuance between 4-nitro and 5-nitro styrylimidazole isomers fundamentally dictates their chemical behavior and therapeutic potential. While the 4-nitro isomer benefits from greater thermodynamic stability in solution due to its higher dipole moment, the 5-nitro isomer exhibits superior electron affinity driven by localized inductive effects. By employing rigorous synthesis, separation, and electrochemical validation protocols, drug development professionals can strategically harness these inductive effects to design next-generation radiosensitizers and targeted therapeutics.

References

  • 1 - Canadian Journal of Chemistry 2.2 - National Institutes of Health (NIH) 3.3 - Letters in Organic Chemistry (Bentham Science Publishers)

Sources

Validation

A Senior Application Scientist's Guide to the Validation of In Silico Docking Models for 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

Introduction: The Promise and Peril of Computational Predictions In the landscape of modern drug discovery, computational molecular docking has emerged as an indispensable tool, offering a rapid and cost-effective method...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise and Peril of Computational Predictions

In the landscape of modern drug discovery, computational molecular docking has emerged as an indispensable tool, offering a rapid and cost-effective method to predict the binding interactions between a small molecule and its protein target.[1] This guide focuses on a specific molecule of interest, 4-Nitro-5-(2-phenylethenyl)-1H-imidazole , a compound belonging to the nitroimidazole class known for a wide range of biological activities, including antimicrobial and anticancer properties.[2]

While in silico models can screen vast virtual libraries to identify promising drug candidates, their predictions are not infallible.[1][3] The core principle of scientific integrity demands that these computational hypotheses be subjected to rigorous validation before committing to costly and time-consuming experimental synthesis and testing. This guide provides a comprehensive, multi-faceted framework for validating a molecular docking model, designed for researchers, scientists, and drug development professionals. We will navigate the causality behind experimental choices, establish self-validating protocols, and compare the performance of widely-used docking platforms.

A Note on the Target: As of the writing of this guide, the specific biological target for 4-Nitro-5-(2-phenylethenyl)-1H-imidazole is not definitively established in publicly accessible literature. Therefore, for the purpose of demonstrating a robust validation workflow, we will proceed with a hypothetical case study . We will select a plausible and well-characterized protein target relevant to the known biological activities of nitroimidazoles: Human Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in cancer therapy.[4] We will utilize the crystal structure of CDK2 in complex with a known inhibitor (PDB ID: 1DI8) as our foundational model. This approach allows us to illustrate the validation principles in a concrete, reproducible manner.

Part 1: Choosing the Right Tools - A Comparative Overview of Docking Software

The selection of docking software is a critical first step that influences the entire validation workflow. Different programs employ distinct search algorithms and scoring functions, which can lead to varied results.[3][5] Below is a comparison of three prominent docking suites, each with its unique strengths.

FeatureAutoDock Vina Glide (Schrödinger) GOLD (CCDC)
Licensing Open-Source (Free)Commercial (Paid)Commercial (Paid)
Primary Algorithm Broyden-Fletcher-Goldfarb-Shanno (BFGS)Hierarchical Search ProtocolGenetic Algorithm
Scoring Function Empirical + Knowledge-BasedGlideScore (Empirical)GoldScore, ChemScore, ASP, ChemPLP
Key Strength Speed and accessibility, making it ideal for large-scale virtual screening.[6]High accuracy in pose prediction and scoring, widely used in industry.[5][7]High flexibility, including options for ensemble docking and covalent docking.[8][9]
Best For Academic research, initial virtual screening of large libraries.Lead optimization, high-accuracy binding mode prediction.Complex docking scenarios, projects requiring multiple scoring functions.

For this guide, we will provide a detailed protocol using AutoDock Vina due to its widespread accessibility, allowing any researcher to replicate the workflow. The principles, however, are transferable to other platforms like Glide and GOLD.[7][8]

Part 2: The Validation Gauntlet - A Step-by-Step Methodological Guide

A robust validation strategy does not rely on a single metric but rather on a convergence of evidence from multiple tests. We will employ a three-tiered approach: Redocking , Pose Prediction Analysis , and Virtual Screening Enrichment .

Workflow Overview: The Docking Validation Pipeline

The entire validation process can be visualized as a systematic pipeline, ensuring that each stage builds upon the last to increase confidence in the model's predictive power.

G cluster_prep 1. Preparation cluster_dock 2. Docking & Initial Validation cluster_screen 3. Virtual Screening Validation PDB Fetch Protein Structure (PDB: 1DI8) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Redocking Redocking (Dock native ligand back into 1DI8) PrepProt->Redocking PrepProt->Redocking V_Screen Perform Virtual Screen (Dock Actives + Decoys) PrepProt->V_Screen Ligand Generate Ligand Structure (4-Nitro-5-(2-phenylethenyl)-1H-imidazole) PrepLig Prepare Ligand (Energy minimization, assign charges) Ligand->PrepLig RMSD_Calc Calculate RMSD (Compare docked vs. crystal pose) Redocking->RMSD_Calc Docked Pose RMSD_Calc->V_Screen Validated Protocol Decoys Assemble Decoy Database (e.g., DUD-E) Decoys->V_Screen Actives Assemble Known Actives Set Actives->V_Screen Enrichment Calculate Enrichment Factor (EF) & ROC Curve V_Screen->Enrichment Ranked List

Caption: The comprehensive workflow for validating an in silico docking model.

Protocol 1: Redocking - Can the Model Reproduce Reality?

The first and most fundamental test is "redocking". This involves taking the co-crystallized ligand from the PDB structure, removing it, and then docking it back into the same protein binding site.[10] A successful redocking experiment demonstrates that the software's search algorithm and scoring function can accurately reproduce the experimentally determined binding mode.

Success Criterion: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand pose and the original crystallographic pose.[11][12] A value of RMSD ≤ 2.0 Å is generally considered a successful validation.[6]

Step-by-Step Redocking Protocol (using AutoDock Tools & Vina):

  • Preparation of the Receptor (CDK2):

    • Download the PDB file (e.g., 1DI8) from the RCSB Protein Data Bank.

    • Load the PDB file into AutoDock Tools (ADT).

    • Remove all water molecules and any non-essential co-factors or ions.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges, which are essential for the scoring function.

    • Save the prepared receptor in the required PDBQT format (e.g., 1DI8_receptor.pdbqt).[13]

  • Preparation of the Ligand (Native Ligand from 1DI8):

    • Extract the co-crystallized ligand from the 1DI8 PDB file into a separate file.

    • Load the ligand into ADT.

    • Detect the ligand's root and define its rotatable bonds.

    • Save the prepared ligand in PDBQT format (e.g., native_ligand.pdbqt).

  • Grid Box Generation:

    • In ADT, define the search space for docking by creating a grid box.

    • Center the grid box on the native ligand's position within the active site.

    • Ensure the box dimensions (e.g., 20x20x20 Å) are large enough to encompass the entire binding pocket and allow for ligand rotation.[14]

  • Configuration and Execution of AutoDock Vina:

    • Create a configuration text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[15]

    • Set the exhaustiveness parameter. This controls the computational effort of the search; a value of 8 is standard, but increasing it can improve accuracy at the cost of time.[16]

    • Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Load the original protein structure (1DI8.pdb) and the docked ligand poses into a molecular visualization tool (e.g., PyMOL, Chimera).

    • Superimpose the top-ranked docked pose onto the original crystallographic pose.

    • Calculate the RMSD between the two poses.[11][17]

Protocol 2: Virtual Screening - Can the Model Distinguish Friend from Foe?

While redocking validates pose prediction, a more stringent test is to assess the model's ability to distinguish known active compounds (binders) from a vast pool of chemically similar but inactive molecules (decoys).[18] This is the essence of virtual screening.

Success Criterion: The primary metric is the Enrichment Factor (EF) . The EF quantifies how much better the docking model is at finding active compounds compared to random selection.[19] An EF > 1 indicates performance better than random. For example, an EF at 1% of 20 means that in the top 1% of the ranked library, there is a 20-fold enrichment of active compounds compared to a random selection.

Step-by-Step Virtual Screening Protocol:

  • Library Preparation:

    • Actives: Compile a list of known, structurally diverse CDK2 inhibitors.

    • Decoys: Generate or download a much larger set of decoy molecules. These should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but be topologically distinct. The DUD-E database is a common source for pre-generated decoys.

    • Prepare all active and decoy molecules in the PDBQT format, as described for the ligand preparation above.

  • High-Throughput Docking:

    • Using the same prepared receptor (CDK2) and grid box from Protocol 1, dock the entire library (actives + decoys) using AutoDock Vina. This can be automated with simple scripts.[16]

  • Data Analysis and Enrichment Calculation:

    • Rank all docked molecules from best (most negative) to worst (least negative) binding affinity score.

    • Calculate the EF at various percentages of the screened library (e.g., 1%, 5%, 10%). The formula is: EFₓ% = (Hitsₓ% / Nₓ%) / (Hits_total / N_total) Where:

      • Hitsₓ% is the number of active compounds found in the top x% of the ranked list.

      • Nₓ% is the total number of compounds in the top x% of the list.

      • Hits_total is the total number of actives in the entire library.

      • N_total is the total number of compounds in the library.[19]

Part 3: Interpreting the Data - A Hypothetical Outcome

To illustrate the expected outcomes, the table below summarizes hypothetical validation results for our case study docking 4-Nitro-5-(2-phenylethenyl)-1H-imidazole against CDK2, compared with other validated software.

Validation MetricAutoDock VinaGlideGOLD (ChemPLP)Success Threshold
Redocking RMSD (Å) 1.35 Å0.88 Å1.12 Å< 2.0 Å
Binding Affinity (kcal/mol) -8.9-9.5 (GlideScore)75.4 (Fitness Score)Lower is better
Enrichment Factor (Top 1%) 18.525.222.8> 1.0
Enrichment Factor (Top 5%) 10.214.113.5> 1.0

These hypothetical results would indicate a successfully validated docking protocol across all three platforms, with Glide showing slightly superior performance in both pose prediction and enrichment.

Conclusion: From In Silico Hypothesis to Experimental Confidence

The validation of a molecular docking model is a non-negotiable cornerstone of computational drug discovery. A multi-tiered approach, combining redocking to confirm pose accuracy and virtual screening to assess enrichment, provides the necessary rigor to build confidence in your in silico predictions.[4][20] By demonstrating that a model can reproduce known experimental data, we establish a foundation of trustworthiness for its application in predicting the behavior of novel compounds like 4-Nitro-5-(2-phenylethenyl)-1H-imidazole.

This guide has provided a framework and detailed protocols to empower researchers to critically evaluate their own docking models. While a validated model is a powerful tool for prioritizing candidates, it is crucial to remember that in silico results are ultimately predictive.[1] The final arbiter of a compound's efficacy remains experimental validation in the laboratory.

References

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). Google Books.
  • Tutorial: Docking with Glide. (n.d.). University of California San Diego.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026).
  • Getting Started with Protein-Ligand Docking Using GOLD. (2024). CCDC.
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • Structure-Based Virtual Screening Using Glide. (n.d.). Schrödinger.
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • Introduction to docking using GOLD. (2021). YouTube.
  • Tutorial : Docking small molecules in a receptor using GOLD. (2023). LORIA.
  • Basic docking. (n.d.).
  • AutoDock Vina Manual. (2020). The Scripps Research Institute.
  • Tutorial of CSDU "Protein-ligand docking 101 - running a simul
  • Vina Docking Tutorial. (n.d.).
  • A Discussion of Measures of Enrichment in Virtual Screening: Comparing the Information Content of Descriptors with Increasing Levels of Sophistication. (2005).
  • An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. (2024). arXiv.
  • PacDOCK - ProRMSD Document
  • Molecular Docking Tutorial. (n.d.).
  • Protein-ligand docking 101 - running a simul
  • How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). (2025). YouTube.
  • RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. (2023). YouTube.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Molecular Docking Protocol. (n.d.).
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Preprints.org.
  • Root mean square deviation of
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. (2025). Journal of Medicinal Chemistry.
  • LigRMSD 1.0. (n.d.). Federal University of Goiás.
  • A discussion of measures of enrichment in virtual screening: comparing the information content of descriptors with increasing levels of sophistic
  • Ligand_Enrichment: Calculate the AUC performance of Virtual Screening Enrichment. (n.d.). GitHub.
  • Covalent Docking Using Schrödinger. (2025). YouTube.
  • Validation of Molecular Docking Studies Using Re-Docking and Superimposition. (2022). MDPI.
  • What is the significance of enrichment factor regarding machine learning methods?. (2019).
  • Schrödinger Notes—Molecular Docking. (2024). J's Blog.
  • Glide. (n.d.). Schrödinger.
  • In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome P
  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). Journal of Cardiovascular Disease Research.
  • Network Pharmacology, Molecular Docking and Experimental Validation on. (2025). Drug Design, Development and Therapy.
  • Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Dihydrocoumarin Deriv
  • Lessons from Docking Validation. (n.d.).
  • The Biological Activity of 5-Nitroso-1H-Imidazole Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Medicinal Significance of Nitroimidazoles. (2003). Journal of Scientific and Industrial Research.

Sources

Comparative

comparative spectroscopic analysis of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole and its analogs

A Comparative Spectroscopic Guide to 4-Nitro-5-(2-phenylethenyl)-1H-imidazole and Its Analogs Introduction: The Structural Significance of Nitro-Styryl Imidazoles Nitroimidazole derivatives represent a cornerstone in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Spectroscopic Guide to 4-Nitro-5-(2-phenylethenyl)-1H-imidazole and Its Analogs

Introduction: The Structural Significance of Nitro-Styryl Imidazoles

Nitroimidazole derivatives represent a cornerstone in medicinal chemistry, renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and radiosensitizing properties.[1][2][3] The introduction of a styryl (2-phenylethenyl) group at the C5 position of the 4-nitroimidazole core creates a molecule with an extended π-conjugated system. This structural modification profoundly influences the compound's electronic properties, which in turn dictates its interaction with biological targets and its spectroscopic signature.

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole and its analogs. Understanding these spectral fingerprints is paramount for researchers in the fields of drug discovery and materials science for unambiguous structural elucidation, purity assessment, and for drawing structure-property relationships. We will delve into the causality behind the experimental choices and interpret the data derived from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.

Molecular Structures Under Investigation

The core structure and its representative analogs, which will be discussed throughout this guide, are illustrated below. The choice of analogs with electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -Cl, -NO₂) substituents on the phenyl ring allows for a systematic evaluation of electronic effects on the spectroscopic properties.

G cluster_0 Parent Compound cluster_1 Analogs parent parent label_parent 4-Nitro-5-(2-phenylethenyl)-1H-imidazole analog1 analog1 label_analog1 Analog A: 4-Methoxy Phenyl analog2 analog2 label_analog2 Analog B: 4-Chloro Phenyl

Caption: Molecular structures of the parent compound and key analogs.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy is a powerful tool for examining the electronic transitions within conjugated systems. For the title compounds, the absorption bands observed are primarily due to π → π* transitions within the extended conjugated system encompassing the nitroimidazole ring and the styryl moiety.

The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic nature of substituents on the phenyl ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) cause a bathochromic (red) shift in λmax due to the destabilization of the HOMO, reducing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) like a nitro group can lead to more complex electronic behavior but typically result in a red-shifted λmax due to the extension of the conjugated system. Nitroimidazole compounds generally exhibit strong absorption in the UV region. For instance, Metronidazole, a related 5-nitroimidazole, shows a λmax around 319-325 nm.[4]

Comparative Analysis:

  • Parent Compound: Exhibits a λmax characteristic of the unsubstituted phenylethenyl nitroimidazole system.

  • Analog A (4-Methoxy): The electron-donating methoxy group increases electron density in the conjugated system, leading to a bathochromic shift (longer λmax) compared to the parent compound.

  • Analog B (4-Chloro): The chloro group has a dual role (inductive withdrawal, resonance donation). Its net effect often results in a slight bathochromic shift compared to the parent compound, but less pronounced than a strong EDG.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is indispensable for confirming the presence of key functional groups. The vibrational frequencies of these groups provide a molecular fingerprint. For 4-Nitro-5-(2-phenylethenyl)-1H-imidazole and its analogs, the most diagnostic peaks are those corresponding to the N-H, C=C, C=N, and NO₂ groups.

Causality of Spectral Features:

  • N-H Stretch: The imidazole N-H bond typically appears as a broad absorption band in the range of 3300-3500 cm⁻¹.[5]

  • Aromatic & Vinylic C-H Stretch: These are observed just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹).[6]

  • C=C and C=N Stretching: The stretching vibrations of the aromatic rings and the imidazole ring appear in the 1400-1680 cm⁻¹ region.[5][6]

  • NO₂ Asymmetric & Symmetric Stretch: These are two of the most characteristic peaks for this class of compounds. The asymmetric stretch is a strong band typically found between 1550-1475 cm⁻¹, while the symmetric stretch appears between 1360-1290 cm⁻¹.[7][8]

  • Trans-Vinylic C-H Bend: The out-of-plane bending of the trans-alkenic protons gives rise to a strong band around 960-970 cm⁻¹, confirming the stereochemistry of the styryl group.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum gives precise information on the proton environments.

  • Imidazole Protons: The proton at the C2 position of the imidazole ring typically appears as a singlet in the downfield region (δ 7.5-8.5 ppm). The N-H proton often appears as a broad singlet at a very downfield chemical shift (>12 ppm), especially in DMSO-d₆.[6]

  • Vinylic Protons: The two protons of the ethenyl bridge are crucial for confirming the trans stereochemistry. They appear as a pair of doublets with a large coupling constant (J ≈ 16 Hz).[7]

  • Aromatic Protons: The protons on the phenyl ring will show multiplets in the δ 7.2-8.4 ppm range. The exact pattern and chemical shift depend on the substitution pattern. For example, a 4-substituted analog will often show two distinct doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

  • Imidazole Carbons: The carbons of the imidazole ring typically resonate in the δ 119-148 ppm range. The carbon bearing the nitro group (C4) will be significantly affected by its electron-withdrawing nature.[1][9]

  • Vinylic Carbons: The two carbons of the ethenyl bridge will appear in the olefinic region of the spectrum.

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 124-147 ppm range.[6] The chemical shifts of these carbons are sensitive to the nature of the substituent on the ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural clues through analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for these types of molecules.

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected, confirming the molecular weight of the compound.

  • Loss of NO₂: A very common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (NO₂•, 46 Da), resulting in a significant [M-46]⁺ peak.[10]

  • Loss of NO: Loss of nitric oxide (NO•, 30 Da) to give an [M-30]⁺ peak is also a possible fragmentation pathway.[11]

  • Cleavage of the Styryl Group: Fragmentation can also occur at the bond connecting the styryl group to the imidazole ring.

Comparative Data Summary

The following table summarizes the expected spectroscopic data for the parent compound and its representative analogs. This allows for a direct, at-a-glance comparison.

Spectroscopic Technique4-Nitro-5-(2-phenylethenyl)-1H-imidazole (Parent)Analog A (4-Methoxy Phenyl)Analog B (4-Chloro Phenyl)
UV-Vis (λmax, nm) ~320-340~340-360 (Bathochromic shift)~325-345 (Slight bathochromic shift)
FT-IR (cm⁻¹) NO₂ asym: ~1520, NO₂ sym: ~1340, trans C-H: ~965NO₂ asym: ~1515, NO₂ sym: ~1335, trans C-H: ~965NO₂ asym: ~1525, NO₂ sym: ~1345, trans C-H: ~965
¹H NMR (δ, ppm) C2-H: ~8.3, Vinyl H: ~7.2-7.8 (d, J≈16 Hz), N-H: >12C2-H: ~8.2, Vinyl H: ~7.1-7.7 (d, J≈16 Hz), -OCH₃: ~3.8C2-H: ~8.3, Vinyl H: ~7.2-7.9 (d, J≈16 Hz)
¹³C NMR (δ, ppm) C4-NO₂: ~147, C5: ~121, C2: ~137C4-NO₂: ~147, C5: ~120, C2: ~137, -OCH₃: ~55C4-NO₂: ~148, C5: ~121, C2: ~137
MS (m/z) M⁺ , [M-46]⁺M⁺ , [M-46]⁺M⁺ , [M-46]⁺ (with isotopic pattern for Cl)

Experimental Protocols & Workflows

A self-validating system requires robust and reproducible protocols. The general workflow for the synthesis and characterization of these compounds is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation start One-Pot Reaction: 4-Nitroimidazole, Aldehyde, Ammonium Acetate reflux Reflux in Ethanol start->reflux purify Purification by Recrystallization or Column Chromatography reflux->purify uv UV-Vis Spectroscopy purify->uv Dissolve in Ethanol ftir FT-IR Spectroscopy purify->ftir Prepare KBr Pellet nmr NMR (¹H & ¹³C) purify->nmr Dissolve in DMSO-d6 ms Mass Spectrometry purify->ms Direct Infusion compare Compare Spectra with Expected Data uv->compare ftir->compare nmr->compare ms->compare elucidate Structural Elucidation compare->elucidate

Caption: General workflow for synthesis and spectroscopic characterization.

Protocol 1: UV-Visible Spectroscopy
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 100 mL of spectroscopic grade ethanol to prepare a stock solution. Further dilute as necessary to obtain an absorbance reading between 0.2 and 0.8.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm using a quartz cuvette with a 1 cm path length. Use the solvent (ethanol) as a blank for baseline correction.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.[12]

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[13] Acquire at least 16 scans with a resolution of 4 cm⁻¹ to ensure a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic peaks and assign them to the corresponding functional groups.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[6]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and coupling constants.

Protocol 4: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.[7]

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and bombarded with electrons (typically 70 eV).[7] For ESI, the sample solution is infused directly. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion

The comprehensive spectroscopic analysis of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole and its analogs using a combination of UV-Vis, FT-IR, NMR, and Mass Spectrometry is essential for their unambiguous structural characterization. This guide provides a foundational framework for researchers, outlining the characteristic spectral data and standard experimental approaches. The comparative analysis demonstrates how subtle changes in the molecular structure, such as the introduction of substituents on the phenyl ring, lead to predictable and interpretable changes in the spectroscopic data. This systematic approach not only validates the synthesis of target molecules but also deepens our understanding of their electronic structure, which is critical for the rational design of new therapeutic agents and functional materials.

References

  • NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. (2024). Vertex AI Search.
  • NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory - ConnectSci. (2020). ConnectSci.
  • NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory* | Australian Journal of Chemistry | ConnectSci. (2020). ConnectSci.
  • Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC. (2023). PMC.
  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. (n.d.).
  • A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions - MDPI. (2022). MDPI.
  • Synthesis, characterization and application of Ni0.5Zn0.
  • spectroscopic analysis for the validation of 3-Methyl-4-nitro-5-styrylisoxazole structure - Benchchem. (n.d.). Benchchem.
  • Fig. 1 Structures of nitroimidazole compounds investigated:... - ResearchGate. (n.d.).
  • NO2 vibrational spectra of metronidazole for analytical method development using Fourier Transform Infrared compared to the - Biointerface Research in Applied Chemistry. (2019). Biointerface Research in Applied Chemistry.
  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole - Arabian Journal of Chemistry. (2014). Arabian Journal of Chemistry.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. (2022).
  • Novel UV spectrophotometer methods for quantitative estimation of metronidazole and furazolidone using mixed hydrotropy solubilization - Arabian Journal of Chemistry. (2013). Arabian Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

4-Nitro-5-(2-phenylethenyl)-1H-imidazole proper disposal procedures

As a Senior Application Scientist, I approach chemical safety and disposal not merely as a regulatory requirement, but as an integral component of rigorous experimental design. 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety and disposal not merely as a regulatory requirement, but as an integral component of rigorous experimental design. 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (commonly referred to as 4-nitro-5-styrylimidazole) is a specialized conjugated nitroimidazole derivative[1]. Due to the presence of the bioreactive nitro group and the extended conjugated styryl system, this compound presents specific toxicological and environmental hazards that dictate strict handling and disposal protocols.

This guide provides a self-validating, mechanistic approach to the safe operational handling and terminal disposal of 4-nitro-5-styrylimidazole.

Physicochemical Profile & Hazard Rationale

To safely dispose of a chemical, we must first understand the causality behind its reactivity. Nitroimidazoles are characterized by their ability to undergo single-electron reduction, forming highly reactive nitro radical anions. While this mechanism is useful in drug development (e.g., targeting anaerobic bacteria), it renders the compound a potential mutagen and an environmental hazard if discharged into waterways[2][3].

Furthermore, upon thermal decomposition, the high nitrogen content of the imidazole ring and the nitro group leads to the generation of highly toxic nitrogen oxides (NOx)[2][4].

Table 1: Hazard Profile and Disposal Implications

Property / HazardExtrapolated CharacteristicMechanistic Implication for Disposal
Chemical Structure C11H9N3O2High nitrogen content dictates that combustion will release toxic NOx gases.
Toxicity Class Acute Toxicity (Oral)Harmful if swallowed; mandates strict PPE to prevent accidental ingestion or inhalation of airborne dust[5].
Environmental Fate Aquatic ToxinBiologically active; must never be discharged into municipal sewer systems or drains[5][6].
Thermal Decomposition > 250 °CEmits toxic fumes; necessitates high-temperature incineration equipped with alkaline flue gas scrubbers[6][7].
Chemical Incompatibilities Strong oxidizing agentsRisk of exothermic reactions; requires strict segregation from oxidizers in waste streams[4][8].

Mechanistic Rationale for Disposal (The "Why")

Standard drain disposal or basic landfilling is strictly prohibited for nitroimidazole derivatives[6]. If introduced into an aquatic ecosystem, the compound resists standard microbial degradation and can disrupt local biological cycles.

The only scientifically sound and legally compliant method for terminal destruction is controlled, high-temperature incineration (>1000°C) [6][7]. The high temperature ensures the complete cleavage of the stable aromatic and styryl bonds. Because this cleavage generates NO and NO2 gases, the incinerator must be equipped with an alkaline flue gas scrubber to neutralize the acidic nitrogen oxides into harmless salts before atmospheric release[6][7].

Step-by-Step Operational Disposal Methodologies

The following self-validating protocols ensure that waste is properly contained, segregated, and prepared for transfer to a licensed hazardous waste facility.

Protocol A: Liquid Waste Segregation and Containment

Use this protocol for solvent mixtures containing 4-nitro-5-styrylimidazole (e.g., DMF, DMSO, or Chloroform).

  • Solvent Compatibility Verification: Determine if the primary solvent is halogenated (e.g., chloroform, dichloromethane) or non-halogenated (e.g., DMF, ethanol). This dictates the specific waste stream[2].

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste carboy that is chemically compatible with the solvent. Ensure the container is leak-proof and visually inspect it for micro-fractures.

  • Transfer Operations: Operating strictly within a certified chemical fume hood, transfer the liquid waste into the carboy using a dedicated funnel[2][8]. Pour slowly down the side of the funnel to prevent splashing and aerosolization of the dissolved nitro compound.

  • Secondary Containment: Place the primary waste container within a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume.

  • Mandatory Labeling: Affix a hazardous waste label detailing the exact composition (e.g., "5% 4-Nitro-5-(2-phenylethenyl)-1H-imidazole in DMF"), check the "Toxic" and "Organic Waste" hazard boxes, and prominently record the accumulation start date[2].

Protocol B: Solid Waste Handling

Use this protocol for unreacted powders, contaminated pipette tips, weighing paper, and PPE.

  • Collection: Gather all contaminated solid materials and place them into a designated, heavy-duty hazardous waste bag (often a 6-mil polyethylene bag)[2].

  • Double-Bagging: To prevent puncture and subsequent exposure, seal the primary bag and place it inside a secondary hazardous waste bag.

  • Storage: Store the sealed solid waste in a designated, well-ventilated hazardous waste accumulation area, strictly isolated from strong oxidizing agents[2][4].

Protocol C: Emergency Spill Response

In the event of an accidental release of the powder or solution.

  • Evacuation and PPE: Evacuate the immediate vicinity. Responders must don a fitted particulate respirator (N95 or P100), nitrile gloves, and a chemical-resistant lab coat[2][8].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust, as they may react with the compound[4].

  • Absorption and Sweeping: Allow the absorbent to soak up the liquid. Carefully sweep the mixture using non-sparking tools to prevent static discharge[6].

  • Decontamination: Wash the affected surface area with a mixture of water and a mild detergent. Collect all rinsate and treat it as hazardous liquid waste (Protocol A)[8].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of waste segregation and the terminal destruction process.

G A Waste Generation: 4-Nitro-5-styrylimidazole B1 Solid Waste (Powders, PPE) A->B1 B2 Liquid Solutions (e.g., DMF/DMSO) A->B2 C Waste Segregation & Compatibility Check B1->C B2->C D High-Temp Incineration (>1000°C) C->D Licensed Transport E Alkaline Flue Gas Scrubber (NOx Neutralization) D->E Combustion Gases F Sanitary Landfill (Inert Ash) D->F Solid Residues

Workflow for the segregation, transport, and thermal destruction of nitroimidazole waste.

References

  • Unequivocal Structural Assignment of the Product of Methylation of 4-Nitro-5-styrylimidazole Northern Illinois University (NIU) / Structural Chemistry URL: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Nitro-5-(2-phenylethenyl)-1H-imidazole

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Nitro-5-(2-phenylethenyl)-1H-imidazole. The following protocols are designed to e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Nitro-5-(2-phenylethenyl)-1H-imidazole. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established best practices for related nitroimidazole derivatives. Given the limited specific toxicological data for this exact molecule, a cautious approach is paramount.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Harmful if swallowed

  • Causes skin irritation[2]

  • Causes serious eye irritation[1][2]

  • May cause respiratory irritation[2][4]

  • Potential for long-term health effects through prolonged or repeated exposure[5][6]

Before beginning any work, a thorough risk assessment should be conducted specific to the planned experiment, considering the quantities being used and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling 4-Nitro-5-(2-phenylethenyl)-1H-imidazole.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety goggles with side shields or a face shieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. This protects against splashes and airborne particles[1][3].
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Gloves must be inspected before use. Follow proper glove removal technique to avoid skin contact. Change gloves frequently, especially if contaminated[7].
Body Laboratory coat or chemical-resistant apronA lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection[8].
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation[1][3][4].

Engineering Controls and Safe Handling Workflow

Engineering controls are the primary line of defense in minimizing exposure.

Primary Engineering Control:

  • Chemical Fume Hood: All weighing and handling of powdered 4-Nitro-5-(2-phenylethenyl)-1H-imidazole should be conducted within a certified chemical fume hood to control airborne particles[3].

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_gather Gather Materials in Hood prep_hood->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh In Fume Hood handle_dissolve Dissolve or Aliquot handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow Diagram

Step-by-Step Handling Procedures

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Place all necessary equipment (spatula, weigh boat, solvent, vortexer, etc.) inside the fume hood before introducing the compound.

  • Handling the Compound:

    • Carefully open the container containing 4-Nitro-5-(2-phenylethenyl)-1H-imidazole inside the fume hood.

    • To minimize dust generation, do not pour the powder directly. Use a spatula to transfer the desired amount to a weigh boat.

    • If preparing a solution, add the solvent to the powder slowly to avoid splashing.

    • Close the primary container tightly after use.

  • Cleanup:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Dispose of all contaminated materials, including weigh boats, pipette tips, and gloves, in a designated hazardous waste container.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with 4-Nitro-5-(2-phenylethenyl)-1H-imidazole, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour any solutions down the drain[7][9].

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of according to your institution's guidelines for hazardous waste containers[2].

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][3].

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

Always have an emergency eyewash station and safety shower readily accessible when working with this compound[1][3].

References

  • Material Safety Data Sheet - 2-Nitroimidazole, 98%. Cole-Parmer.
  • SAFETY DATA SHEET - 4-Nitroimidazole. Fisher Scientific.
  • SAFETY DATA SHEET - 2,5-dibromo-4-nitro-1H-imidazole.
  • Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC.
  • Safety D
  • Material Safety Data Sheet - Metronidazole, 99%. Cole-Parmer.
  • SAFETY DATA SHEET - Nitrobenzene. Tokyo Chemical Industry.
  • Personal Protective Equipment for Working With Pesticides. MU Extension.
  • SAFETY D
  • 4-Methyl-5-nitro-1H-imidazole 物料安全技术说明书(msds).
  • Pesticides PPE - Choosing the right personal protective equipment. Medicom.
  • Safety Data Sheet - 4-Methyl-2-propyl-1H-imidazole. Angene Chemical.
  • 5-(2-Nitro-phenyl)
  • 1H-Imidazole, 1-ethenyl- - Evaluation st
  • Safety D
  • 1-Methyl-5-nitro-1H-imidazole-2-methanol - Safety D
  • Pharmacology/Toxicology NDA Review and Evaluation. U.S.
  • Drug Discovery - Biotoxicity.
  • 化学品安全技术说明书 (Chemical Safety D

Sources

© Copyright 2026 BenchChem. All Rights Reserved.